molecular formula C9H16O3 B1348761 7-Oxo-nonanoic acid CAS No. 20356-92-7

7-Oxo-nonanoic acid

Cat. No.: B1348761
CAS No.: 20356-92-7
M. Wt: 172.22 g/mol
InChI Key: BMDUEIZQNLDNCI-UHFFFAOYSA-N
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Description

6-propionyl n-caproic acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUEIZQNLDNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942513
Record name 7-Oxononanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20356-92-7
Record name 7-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of C9 Carboxylic Acids from Oleic Acid via Oxidative Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of C9 carboxylic acids, specifically 9-oxononanoic acid and azelaic acid, from oleic acid. While the direct synthesis of 7-oxo-nonanoic acid from oleic acid via oxidative cleavage of its double bond is chemically unfeasible, this document addresses the scientifically accurate and industrially significant conversion into C9 acids functionalized at the terminal position. We will dissect the prevalent methodologies, with a primary focus on ozonolysis, detailing the reaction mechanisms, providing step-by-step experimental protocols, and discussing process optimization. This guide is intended for researchers, chemists, and professionals in the fields of oleochemistry, polymer science, and drug development who are interested in the valorization of renewable feedstocks.

Introduction: Positional Specificity in Oleic Acid Cleavage

Oleic acid, a ubiquitous C18 monounsaturated fatty acid, possesses a single carbon-carbon double bond between carbons 9 and 10 (C9-C10). Any chemical reaction that cleaves this double bond will invariably result in two nine-carbon (C9) fragments. The functionality resulting from the cleavage (such as an aldehyde, ketone, or carboxylic acid) will be located at the site of the former double bond. Consequently, the oxidative cleavage of oleic acid yields products functionalized at the C9 position, namely 9-oxononanoic acid and azelaic acid (nonane-1,9-dioic acid), along with nonanal and nonanoic acid from the hydrocarbon tail.[1]

The synthesis of 7-oxo-nonanoic acid, which features a ketone at the C7 position, would require a different starting material or a synthetic strategy not reliant on the direct cleavage of oleic acid's C9 double bond. This guide, therefore, pivots to the well-established and industrially vital synthesis of 9-oxononanoic acid and its oxidation product, azelaic acid, from oleic acid. Azelaic acid, in particular, is a valuable bio-based monomer used in the production of polymers like Polyamide-6,9, as well as in lubricants, plasticizers, and dermatological medications.[2][3][4]

Part 1: Core Mechanisms of Oleic Acid Oxidative Cleavage

The conversion of oleic acid into C9 acids is predominantly achieved through oxidative cleavage, with ozonolysis being the most mature and industrially applied technology.[4][5]

Ozonolysis: The Criegee Mechanism

Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves the unsaturated bonds of alkenes, alkynes, and azo compounds.[6] The reaction with an alkene, such as oleic acid, proceeds through a mechanism first proposed by Rudolf Criegee in 1953.[7]

The process involves three key steps:

  • 1,3-Dipolar Cycloaddition: The ozone molecule acts as a 1,3-dipole and adds across the C=C double bond of oleic acid to form a highly unstable primary ozonide, known as a molozonide.[8][9]

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves into two fragments: a carbonyl compound (an aldehyde) and a carbonyl oxide (also known as the Criegee intermediate).[6][10]

  • Second 1,3-Dipolar Cycloaddition: The aldehyde and the Criegee intermediate then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[9]

This ozonide intermediate is then subjected to a "workup" step, which determines the final products.

Criegee_Mechanism Criegee Mechanism for Oleic Acid Ozonolysis oleic_acid Oleic Acid (R-CH=CH-R') molozonide Molozonide (Primary Ozonide) oleic_acid->molozonide [3+2] Cycloaddition ozone Ozone (O₃) fragments Carbonyl (R-CHO) + Carbonyl Oxide (R'-CHO=O) molozonide->fragments Retro [3+2] Cycloaddition ozonide Ozonide (Secondary Ozonide) fragments->ozonide [3+2] Cycloaddition products Workup (Reductive or Oxidative) ozonide->products

Caption: The Criegee mechanism of alkene ozonolysis.

Reaction Workup: Dictating the Final Product

The choice of workup conditions following ozonide formation is critical for isolating the desired product.

  • Reductive Workup: This is the most common approach and is used to obtain aldehydes or ketones.[11] Typical reducing agents include dimethyl sulfide (DMS) or zinc metal with acetic acid.[10][11] For oleic acid, a reductive workup yields nonanal and 9-oxononanoic acid.[1][4]

  • Oxidative Workup: This method is employed to produce carboxylic acids. Hydrogen peroxide (H₂O₂) is a common oxidizing agent.[11] When the ozonide from oleic acid is treated under oxidative conditions, any aldehyde groups are oxidized to carboxylic acids, leading to the formation of nonanoic acid and azelaic acid.[6][12]

Alternative Methodologies: Beyond Ozonolysis

While ozonolysis is the industrial standard, concerns over the safety and energy costs of generating ozone have prompted research into alternatives.[13] One promising route involves the use of hydrogen peroxide as the primary oxidant, often in the presence of a catalyst like tungstic acid (H₂WO₄).[13] This method can proceed in two steps: first, the epoxidation or dihydroxylation of the double bond, followed by the oxidative cleavage of the resulting intermediate to yield the desired carboxylic acids.[14][15]

Part 2: Experimental Protocol - Synthesis of Azelaic Acid via Ozonolysis

This protocol details a representative lab-scale procedure for the synthesis of azelaic acid from oleic acid using ozonolysis with an oxidative workup.

Safety Precautions: Ozone is a toxic and powerful oxidizing agent. Ozonides can be explosive. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reaction should be performed behind a blast shield.

Materials & Equipment:

  • Oleic Acid (technical grade or higher)

  • Methanol (ACS grade) or Dichloromethane (DCM)

  • Ozone generator

  • Gas dispersion tube (fritted bubbler)

  • Three-neck round-bottom flask

  • Dry ice/acetone or isopropanol bath

  • Magnetic stirrer and stir bar

  • Hydrogen peroxide (30% solution)

  • Rotary evaporator

  • Standard glassware for extraction and purification (separatory funnel, beakers, etc.)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • pH indicator paper

Step-by-Step Methodology:

  • Reaction Setup:

    • Place a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar in a Dewar flask.

    • Fit the central neck with a gas dispersion tube connected to the output of an ozone generator. The tube should extend below the surface of the reaction solvent.

    • Fit one side neck with a thermometer.

    • Fit the other side neck with a gas outlet tube leading to a trap containing a potassium iodide solution to quench excess ozone.

  • Ozonolysis:

    • Dissolve 28.2 g (0.1 mol) of oleic acid in 250 mL of methanol in the reaction flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath. Industrial processes may use higher temperatures, around -20 °C.[6]

    • Begin stirring the solution and start bubbling ozone-enriched oxygen through the solution.

    • Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of unreacted ozone and thus the complete consumption of oleic acid.[6] Alternatively, monitor the reaction by TLC. This step can take several hours depending on the ozone generator's output.

  • Quenching and Workup:

    • Once the reaction is complete, stop the ozone flow and purge the flask with nitrogen or oxygen for 10-15 minutes to remove all residual ozone.

    • Slowly and carefully add 30 mL (approx. 0.3 mol) of 30% hydrogen peroxide to the cold solution while stirring. Caution: This addition can be exothermic.

    • Remove the cooling bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours to ensure complete oxidation of the ozonide to carboxylic acids.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Add 200 mL of water to the residue. Azelaic acid has limited solubility in cold water, while the co-product, nonanoic acid, is more soluble.

    • Cool the aqueous mixture in an ice bath to precipitate the crude azelaic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude azelaic acid from hot water or ethyl acetate to obtain the purified product.

    • Dry the purified crystals under vacuum. The expected yield is typically in the range of 80-95%.[3]

Part 3: Process Parameters and Data Summary

The efficiency and product distribution of the oleic acid cleavage are highly dependent on the reaction conditions.

ParameterConditionExpected Outcome/RationaleYield Range (%)Reference
Reaction Temperature -78 °C to -20 °CLower temperatures minimize side reactions and prevent premature ozonide decomposition. Higher temperatures are more industrially viable but may require more careful control.-[6]
Solvent Methanol, DichloromethaneMethanol can participate in the reaction to form hydroperoxy hemiacetals, while DCM is more inert. Solvent choice affects reaction rate and product isolation.-[6][8]
Workup Agent Dimethyl Sulfide (DMS)Reductive: Cleaves the ozonide to yield 9-oxononanoic acid and nonanal.85-95 (total aldehydes)[10][11]
Workup Agent Hydrogen Peroxide (H₂O₂)Oxidative: Oxidizes intermediates to yield azelaic acid and nonanoic acid.80-95 (dicarboxylic acid)[3][6][12]
Catalyst (Alternative) Tungstic Acid / H₂O₂Avoids the use of ozone. Enables a two-step process via a diol intermediate, potentially offering a safer route.44 (isolated azelaic acid)[5]

Part 4: Visualizing the Workflow

A clear workflow is essential for understanding the entire synthesis and purification process.

Synthesis_Workflow Workflow: Oleic Acid to Azelaic Acid start Oleic Acid in Methanol ozonolysis Ozonolysis (O₃, -78°C) start->ozonolysis ozonide Ozonide Intermediate ozonolysis->ozonide workup Oxidative Workup (H₂O₂) ozonide->workup mixture Crude Product Mixture (Azelaic Acid, Nonanoic Acid) workup->mixture evaporation Solvent Evaporation mixture->evaporation precipitation Precipitation (Cold Water) evaporation->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Hot Water) filtration->recrystallization final_product Purified Azelaic Acid recrystallization->final_product

Caption: Overall workflow for the synthesis of Azelaic Acid.

References

  • Wikipedia. Ozonolysis. [Link]

  • Michigan State University Department of Chemistry. Mechanism of Ozonolysis. [Link]

  • Aakash Institute. Ozonolysis Mechanism – Ozonolysis of Alkenes and Alkynes. [Link]

  • SATHEE, IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. [Link]

  • Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]

  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

  • Kim, J.-Y., et al. (2019). Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis. ACS Sustainable Chemistry & Engineering. [Link]

  • Pagliaro, M., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules. [Link]

  • Masyithah, Z., et al. (2018). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. IOP Conference Series: Materials Science and Engineering. [Link]

  • King, M. D., et al. (2019). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics. [Link]

  • Masyithah, Z., et al. (2017). SYNTHESIS OF AZELAIC ACID FROM OLEIC ACID WITH GREEN OXIDANT H2O2 / H2WO4. ARPN Journal of Engineering and Applied Sciences. [Link]

  • ResearchGate. The main routes reported for synthesis of azelaic acid starting from oleic acid. [Link]

  • BIRAC. Azelaic Acid. [Link]

  • Chemistry LibreTexts. 9.2: Oxidative Cleavage- Ozonolysis. [Link]

  • University of Bologna. Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. [Link]

  • Walker, T. W., et al. (2022). Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage. ACS Sustainable Chemistry & Engineering. [Link]

  • Ouardad, S., et al. (2021). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Polymers. [Link]

Sources

The Biological Significance of 7-Oxo-nonanoic Acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the biological role of 7-Oxo-nonanoic acid, a medium-chain oxo-fatty acid. While direct experimental evidence for this specific isomer is nascent, this document synthesizes current knowledge from the broader class of oxo-fatty acids, with a particular focus on its well-characterized isomer, 9-oxononanoic acid, to infer its probable biological significance. This guide delves into the endogenous origins of oxo-nonanoic acids as products of lipid peroxidation, their potential roles in modulating inflammatory and metabolic signaling pathways, and detailed methodologies for their analysis in biological matrices. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the roles of lipid metabolites in health and disease.

Introduction: The Emerging Landscape of Oxo-Fatty Acids

Fatty acids are not merely structural components of cell membranes or sources of energy; they are also critical signaling molecules that regulate a vast array of physiological and pathological processes. The introduction of a keto group into the carbon chain of a fatty acid, forming an oxo-fatty acid, can dramatically alter its biological activity. 7-Oxo-nonanoic acid belongs to this class of modified lipids. While its specific functions are still under investigation, its structural similarity to other biologically active oxo-fatty acids suggests it may play a significant role in cellular signaling, particularly in the context of oxidative stress.

Oxo-fatty acids are often byproducts of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to oxidative degradation.[1] This process is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders.[2] Therefore, understanding the biological activities of lipid peroxidation products like 7-Oxo-nonanoic acid is of paramount importance. This guide will leverage the existing knowledge of a closely related isomer, 9-oxononanoic acid (9-ONA), to build a scientifically grounded hypothesis for the biological role of 7-Oxo-nonanoic acid.

Endogenous Formation: A Consequence of Oxidative Damage

The primary proposed mechanism for the formation of 7-Oxo-nonanoic acid in biological systems is through the non-enzymatic lipid peroxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid.[2] This multi-step process is initiated by the attack of a free radical on a PUFA, leading to a cascade of reactions that ultimately generate a variety of lipid peroxidation products, including oxo-fatty acids.[1][3]

The process can be summarized in three main stages:

  • Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group in a PUFA, forming a lipid radical (L•).[4]

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[4]

  • Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[1]

During the propagation and subsequent breakdown of lipid hydroperoxides, various secondary products are formed, including aldehydes and oxo-fatty acids. The specific isomer of the oxo-fatty acid formed, such as 7-Oxo-nonanoic acid, depends on the position of the initial radical attack and the subsequent cleavage of the fatty acid chain.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) L_radical Lipid Radical (L•) PUFA->L_radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical Propagation O2 O₂ PUFA2 Another PUFA LOO_radical->PUFA2 H abstraction LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Oxo_FA 7-Oxo-nonanoic Acid & other Oxo-FAs LOOH->Oxo_FA Decomposition

Figure 1: Simplified workflow of lipid peroxidation leading to the formation of oxo-fatty acids.

Postulated Biological Roles of 7-Oxo-nonanoic Acid: Insights from 9-Oxononanoic Acid

Given the scarcity of direct research on 7-Oxo-nonanoic acid, we can infer its potential biological activities by examining its well-studied isomer, 9-oxononanoic acid (9-ONA). The position of the oxo group can influence the specific interactions with enzymes and receptors; however, the overall pro-inflammatory and metabolic effects are likely to be shared among these isomers.[5]

Modulation of Inflammatory and Thrombotic Pathways

A key biological function of 9-ONA is its ability to induce platelet aggregation by activating the arachidonate cascade.[2][6] This suggests that 7-Oxo-nonanoic acid may also act as a pro-inflammatory and pro-thrombotic mediator. The proposed signaling pathway is as follows:

  • Activation of Phospholipase A2 (PLA2): 9-ONA has been shown to directly stimulate the activity of phospholipase A2.[2][7] PLA2 is a critical enzyme that hydrolyzes phospholipids in the cell membrane to release arachidonic acid.

  • Arachidonic Acid Cascade: The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A2 (TxA2).[2]

  • Platelet Aggregation: TxA2 is a potent vasoconstrictor and inducer of platelet aggregation, playing a central role in thrombus formation.[6]

Inflammatory_Signaling_Pathway Oxo_NA 7-Oxo-nonanoic Acid (postulated) PLA2 Phospholipase A2 (PLA2) Oxo_NA->PLA2 Activates Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA Hydrolysis COX Cyclooxygenase (COX) AA->COX TXA2 Thromboxane A2 (TxA2) COX->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Induces GCMS_Workflow Sample Biological Sample (Plasma, Urine) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry1 Evaporate to Dryness Extract->Dry1 Derivatize Derivatization (PFBBr) Dry1->Derivatize Dry2 Evaporate to Dryness Derivatize->Dry2 Reconstitute Reconstitute in Isooctane Dry2->Reconstitute GCMS GC-MS Analysis (NCI-SIM) Reconstitute->GCMS

Sources

A-Z Guide to 7-Oxo-nonanoic Acid: From Lipid Peroxidation to Biomarker Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxo-nonanoic acid is a C9 oxo-fatty acid generated during the oxidative degradation of polyunsaturated fatty acids. Once considered merely a metabolic byproduct of cellular damage, emerging evidence highlights its role as a bioactive lipid that can modulate key signaling pathways and contribute to the pathophysiology of various diseases. This technical guide provides a comprehensive overview of 7-oxo-nonanoic acid, covering its formation through lipid peroxidation, robust analytical methodologies for its quantification, its biological activities, and its potential as a clinical biomarker. We offer field-proven insights and detailed protocols to support researchers, scientists, and drug development professionals in advancing the understanding and application of this significant molecule.

The Genesis of Oxidative Stress: An Introduction to Lipid Peroxidation

Lipid peroxidation is a complex chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes.[1] Initiated by reactive oxygen species (ROS), this process leads to cellular damage and is implicated in a host of human diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] The reaction proceeds in three main stages: initiation, propagation, and termination. The propagation phase generates a cascade of lipid hydroperoxides, which are unstable and decompose into a variety of secondary products, including reactive aldehydes and oxo-acids.[1][2] One such product, 7-oxo-nonanoic acid, has garnered significant scientific interest.

Formation Pathway of 7-Oxo-nonanoic Acid

Key Precursors

The primary precursors for the generation of 7-oxo-nonanoic acid are ω-6 and ω-9 polyunsaturated fatty acids. Linoleic acid (C18:2, n-6), being one of the most abundant PUFAs in biological membranes, is considered the principal substrate for its formation through autoxidation.[2][3]

Mechanism of Formation

The formation of 7-oxo-nonanoic acid from linoleic acid is a non-enzymatic process driven by a free radical chain reaction. The key steps are:

  • Hydrogen Abstraction: The process begins when a reactive oxygen species abstracts a hydrogen atom from a bis-allylic carbon on the linoleic acid backbone, forming a lipid radical.

  • Peroxidation: Molecular oxygen rapidly adds to the lipid radical, creating a peroxyl radical.

  • Propagation: The peroxyl radical can abstract a hydrogen from an adjacent PUFA, forming a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.

  • Decomposition: The unstable lipid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE), undergo fragmentation.[4] This cleavage results in the formation of various smaller molecules, including 9-oxononanoic acid, a structurally related compound.[3][4] While the precise cleavage yielding the 7-oxo isomer is less detailed in literature, it follows a similar fragmentation pattern from a different hydroperoxide isomer.

G cluster_0 Lipid Peroxidation Cascade PUFA Linoleic Acid (PUFA) Radical Lipid Radical PUFA->Radical ROS (Initiation) Peroxyl Lipid Peroxyl Radical Radical->Peroxyl + O2 Hydroperoxide Lipid Hydroperoxide (e.g., HPODE) Peroxyl->Hydroperoxide + H (from another PUFA) (Propagation) Product 7-Oxo-nonanoic Acid Hydroperoxide->Product Fragmentation

Caption: Formation of 7-Oxo-nonanoic Acid via Lipid Peroxidation.

Analytical Strategies for Detection and Quantification

Accurate quantification of 7-oxo-nonanoic acid in complex biological matrices like plasma is critical for understanding its pathophysiological roles. The choice of analytical methodology is paramount and is dictated by the required sensitivity, specificity, and sample throughput.

Methodological Choices: LC-MS/MS vs. GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and minimal sample preparation requirements. It often allows for direct quantification without the need for chemical derivatization, which simplifies the workflow and reduces analysis time.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A conventional and robust technique. However, for non-volatile analytes like 7-oxo-nonanoic acid, a derivatization step is mandatory to increase volatility and improve chromatographic performance.[5] This adds complexity and potential for variability in the sample preparation process.

Detailed Protocol: Quantification of 7-Oxo-nonanoic Acid in Human Plasma via UPLC-MS/MS

This protocol describes a validated method for the sensitive and specific quantification of 7-oxo-nonanoic acid in human plasma.

Causality Behind Experimental Choices:

  • Protein Precipitation: Acetonitrile is used to efficiently precipitate plasma proteins, which would otherwise interfere with the analysis and damage the analytical column.

  • Internal Standard: An isotopic internal standard (e.g., 7-oxo-nonanoic acid-d3) is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of any sample loss during preparation or analytical variability.[5]

Step-by-Step Methodology:

  • Sample Thawing: Thaw frozen human plasma samples on ice to maintain analyte stability.

  • Protein Precipitation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of the isotopic internal standard to 100 µL of plasma.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial for analysis.

  • UPLC-MS/MS Analysis: Inject the sample into a UPLC-MS/MS system.

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate 7-oxo-nonanoic acid from other plasma components.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.

G cluster_workflow UPLC-MS/MS Workflow Sample Plasma Sample (100 µL) Precipitation Add Acetonitrile + Internal Standard (300 µL) Sample->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis UPLC-MS/MS Analysis Transfer->Analysis G cluster_pathway PPAR Signaling Pathway Ligand 7-Oxo-nonanoic Acid (Ligand) PPAR PPARα / PPARγ (Nuclear Receptor) Ligand->PPAR Binds to LBD Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds DNA Transcription Target Gene Transcription PPRE->Transcription Modulates Expression (Lipid Metabolism, Inflammation)

Caption: Potential PPAR Signaling by 7-Oxo-nonanoic Acid.

Role in Atherosclerosis and Cardiovascular Disease

Atherosclerosis, a chronic inflammatory disease, is the primary cause of most cardiovascular diseases (CVD). [6][7]Lipid peroxidation is a key event in the pathogenesis of atherosclerosis, where the oxidation of low-density lipoprotein (LDL) contributes to plaque formation. [1][7] Given its origin from lipid peroxidation, 7-oxo-nonanoic acid is increasingly being investigated as a potential biomarker for atherosclerosis. [8]Studies on the related 9-oxononanoic acid have shown that it can induce the activity of phospholipase A2 (PLA2) and the production of thromboxane A2 (TxA2), a potent agonist of platelet aggregation. [1][9]This suggests a direct pro-atherogenic role by promoting inflammation and thrombosis, key events in the progression of cardiovascular disease. The identification of metabolic changes, including specific oxidized fatty acids, is a promising avenue for discovering new biomarkers for assessing the severity of coronary atherosclerosis. [8]

Future Directions and Therapeutic Implications

The dual role of 7-oxo-nonanoic acid as both a product of oxidative stress and a signaling molecule presents exciting opportunities for research and drug development.

  • Biomarker Development: As analytical techniques become more sensitive, measuring levels of 7-oxo-nonanoic acid in plasma or urine could serve as a non-invasive biomarker for diseases with an oxidative stress component, such as CVD, metabolic syndrome, and neurodegenerative disorders. [6][8]* Therapeutic Targeting: Understanding how 7-oxo-nonanoic acid interacts with signaling pathways like PPARs could open doors for new therapeutic strategies. Selective modulation of these pathways could offer a novel approach to treating metabolic and inflammatory diseases.

Conclusion

7-Oxo-nonanoic acid has evolved from being viewed as a simple byproduct of lipid peroxidation to a bioactive molecule with significant implications in cellular signaling and disease pathophysiology. Its formation is intrinsically linked to oxidative stress, making it a valuable candidate for biomarker development. Furthermore, its potential to modulate PPAR activity highlights its role in the intricate network of metabolic regulation. Continued research, supported by robust analytical methodologies as outlined in this guide, will be crucial in fully elucidating the role of 7-oxo-nonanoic acid and harnessing its potential for clinical applications.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid. BenchChem.
  • BenchChem. (2025).
  • Gallo, A., et al. (2023).
  • LIPID MAPS. (n.d.). 9-Oxononanoic acid.
  • Malapaka, R. R. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS One.
  • Sardu, C., et al. (2020). Recognized and Potentially New Biomarkers—Their Role in Diagnosis and Prognosis of Cardiovascular Disease. PubMed Central.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Unknown Author. (2025). Simple approach for analysis of plasma oxo-, hydroxy- and dicarboxylic acids.
  • BenchChem. (2025). The Biosynthesis of 4-Oxononanoic Acid: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. NIH.
  • Wang, Z., et al. (2025). Multi‐omics analysis revealed biomarkers for coronary atherosclerosis: Occurrence and development. PMC - NIH.
  • Valledor, A. F., et al. (2025).
  • Christodoulou, E., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI.
  • Tuttolomondo, A., et al. (2023).
  • Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.

Sources

An In-Depth Technical Guide to the Metabolic Origin of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-nonanoic acid (7-ONA) is a nine-carbon oxo-fatty acid emerging as a significant biomarker of oxidative stress. Its presence in biological systems is intrinsically linked to the non-enzymatic, free-radical-mediated peroxidation of polyunsaturated fatty acids (PUFAs). This guide delineates the primary metabolic pathways leading to the formation of 7-ONA, focusing on the oxidative cleavage of key dietary fatty acids such as linoleic acid. We will explore the nuanced mechanisms of lipid hydroperoxide formation, which can lead to a variety of oxo-acid isomers, including 7-ONA. Furthermore, this document provides a comprehensive, field-tested protocol for the definitive identification and quantification of 7-ONA in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the interpretation of its levels in the context of biomedical research and therapeutic development.

Introduction: The Significance of 7-Oxo-nonanoic Acid as a Biomarker

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pathogenic component of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] The direct measurement of ROS is challenging due to their extremely short half-life.[1] Consequently, research relies on the quantification of stable downstream products that result from oxidative damage to macromolecules.

Lipids, particularly PUFAs within cellular membranes and lipoproteins, are prime targets for ROS-mediated damage.[2] This process, known as lipid peroxidation, generates a cascade of reactive intermediates and, ultimately, stable breakdown products.[3] Among these are short-chain oxo-fatty acids, which serve as a chemical footprint of oxidative damage. 7-Oxo-nonanoic acid is one such molecule, a specific marker whose concentration can reflect the extent of lipid peroxidation within a biological system. Understanding its precise metabolic origin is paramount for its validation and application as a reliable biomarker in both preclinical and clinical research.

The Core Metabolic Pathway: Non-Enzymatic Peroxidation of Polyunsaturated Fatty Acids

The genesis of 7-Oxo-nonanoic acid is not a product of a specific, genetically encoded metabolic pathway but rather a consequence of the stochastic chemical reactions of lipid peroxidation.[4] The primary precursors are abundant PUFAs, with linoleic acid (18:2, n-6) being a principal substrate.

The Precursor: Linoleic Acid

Linoleic acid is an essential fatty acid ubiquitously found in cellular membranes. Its structure, containing two double bonds separated by a methylene group (-CH=CH-CH2-CH=CH-), makes it particularly susceptible to oxidation. The hydrogen atoms on the central methylene group (C-11) are weakly bonded and can be readily abstracted by free radicals.[3]

Mechanism of Formation: From Radical to Stable Product

The formation of 7-ONA can be understood through a multi-step, non-enzymatic process known as autoxidation.

  • Initiation: A pre-existing radical species (like the hydroxyl radical, •OH) abstracts a hydrogen atom from the C-11 position of linoleic acid. This creates a carbon-centered pentadienyl radical that is stabilized by resonance, with the unpaired electron delocalized across carbons 9 through 13.[3]

  • Propagation: The fatty acid radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical (LOO•). This radical can attack at different positions, but the thermodynamically favored products are conjugated diene hydroperoxides. The primary products are 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[5] However, due to the delocalized nature of the radical, oxygen addition can also occur at other positions, leading to the formation of minor but significant hydroperoxide isomers, such as 8-HPODE.

  • Decomposition & Cleavage: These lipid hydroperoxides are unstable and undergo cleavage, often facilitated by transition metals like iron. This cleavage breaks the carbon chain, yielding a variety of smaller molecules, including aldehydes and oxo-acids.[6]

    • Major Pathway (Formation of 9-Oxononanoic Acid): The canonical cleavage of the major intermediate, 9-HPODE, results in the formation of 9-oxononanoic acid .[5][7]

    • Alternative Pathway (Proposed Origin of 7-Oxononanoic Acid): The formation of 7-ONA is proposed to arise from the cleavage of less abundant, alternative hydroperoxide isomers. Specifically, the oxidative cleavage of an 8-hydroperoxide intermediate would yield 7-Oxo-nonanoic acid. While less favored than 9-HPODE formation, this pathway is chemically plausible and accounts for the presence of various oxo-acid isomers found in biological samples under oxidative stress.

The following diagram illustrates this proposed dual pathway originating from the same linoleic acid precursor.

G cluster_initiation 1. Initiation & Radical Formation cluster_propagation 2. Propagation & Isomer Formation cluster_cleavage 3. Decomposition & Cleavage LA Linoleic Acid (18:2) Rad Pentadienyl Radical (Delocalized C9-C13) LA->Rad H• Abstraction (ROS) O2 Molecular Oxygen (O2) Rad->O2 HPODE9 9-HPODE (Major Isomer) HPODE8 8-HPODE (Minor Isomer) O2->HPODE9 Oxygen Addition at C9 O2->HPODE8 Oxygen Addition at C8 ONA9 9-Oxononanoic Acid (Major Product) HPODE9->ONA9 Cleavage ONA7 7-Oxononanoic Acid (Minor Product) HPODE8->ONA7 Cleavage

Proposed metabolic origin of 7-ONA via lipid peroxidation.

Experimental Validation and Quantification

The definitive analysis of 7-ONA in complex biological matrices like plasma or tissue homogenates requires a robust analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, offering high sensitivity and structural confirmation.[4]

Rationale for the Analytical Strategy

Direct analysis of 7-ONA is not feasible due to its low volatility and polar nature, which make it unsuitable for GC. The described protocol overcomes this by:

  • Liberating the Analyte: Saponification (alkaline hydrolysis) is used to cleave 7-ONA from any esters (e.g., triglycerides or phospholipids), ensuring the total pool is measured.

  • Isolating the Analyte: Liquid-liquid extraction separates the lipid-soluble fatty acids from the bulk of the aqueous sample matrix.

  • Enhancing Volatility via Derivatization: A crucial two-step derivatization process is employed. First, the keto group is protected by methoximation. Second, the carboxylic acid is converted to a trimethylsilyl (TMS) ester. This chemical modification makes the molecule volatile and thermally stable for GC analysis.[8]

Detailed Step-by-Step Protocol for GC-MS Analysis

This protocol provides a self-validating system through the inclusion of an internal standard.

Materials:

  • Internal Standard (IS): 7-Oxononanoic acid-d3 (or other suitable stable isotope-labeled analog).

  • Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade).

  • Reagents: Methoxyamine hydrochloride (MeOx), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine.[8]

Procedure:

  • Sample Preparation & Spiking:

    • To 100 µL of plasma or a known mass of tissue homogenate, add a precise amount of the internal standard (e.g., 50 ng of 7-Oxononanoic acid-d3).

  • Lipid Extraction & Saponification:

    • Perform a Folch extraction by adding 2 mL of a Chloroform:Methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To hydrolyze esters, add 1 mL of 0.5 M methanolic KOH. Cap tightly and heat at 60°C for 60 minutes.

  • Re-extraction of Free Fatty Acids:

    • After cooling, acidify the sample to pH ~3 with 6 M HCl.

    • Add 2 mL of hexane, vortex for 2 minutes, and centrifuge.

    • Collect the upper hexane layer. Repeat the hexane extraction once more and combine the organic layers.

    • Evaporate the pooled hexane to dryness under nitrogen.

  • Derivatization:

    • Step 1 (Methoximation): Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap and heat at 60°C for 30 minutes. This step protects the keto group.

    • Step 2 (Silylation): Cool the sample. Add 50 µL of BSTFA + 1% TMCS. Cap and heat at 60°C for another 30 minutes. This converts the carboxylic acid to its TMS ester.[9]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan for initial identification. Key diagnostic ions for the derivatized 7-ONA and its internal standard should be monitored. Based on typical fragmentation of oxo-acids, characteristic ions would result from cleavage adjacent to the carbonyl group and loss of the silyl group.[10][11]

Visualization of the Analytical Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction & Saponification Spike->Extract MeOx Step 1: Methoximation (Keto Group) Extract->MeOx Silyl Step 2: Silylation (Acid Group) MeOx->Silyl GCMS GC-MS Analysis (SIM Mode) Silyl->GCMS Data Data Processing (Quantification vs. IS) GCMS->Data

Workflow for the quantification of 7-Oxo-nonanoic acid.

Quantitative Data and Interpretation

Quantitative data for endogenous levels of 7-Oxo-nonanoic acid are not widely reported in the literature, reflecting its status as an emerging biomarker. Its concentration is expected to be low in healthy individuals and to rise in conditions associated with significant oxidative stress.

For context, levels of related, well-established lipid peroxidation products are often in the low ng/mL to pg/mL range in plasma and urine.[12] The robust GC-MS method described here, particularly when using SIM mode, is designed to achieve limits of quantification in this range.

Biomarker ClassTypical MatrixTypical Concentration Range (Healthy)Reference Context
Oxo-Fatty Acids (e.g., 7-ONA) Plasma, UrineExpected: Low ng/mL or lowerLevels increase with oxidative stress
F2-Isoprostanes Plasma, Urine10 - 100 pg/mLGold standard for lipid peroxidation[4]
8-oxodG Urine2 - 5 ng/mL (Creatinine-corrected)Marker of oxidative DNA damage[12]

Interpreting Elevated Levels: An increase in 7-ONA, when measured with a validated method, provides a strong indication of ongoing and significant lipid peroxidation. In drug development, this can be invaluable for:

  • Target Engagement: Assessing whether a novel antioxidant compound is effectively reducing lipid peroxidation in vivo.

  • Disease Modeling: Quantifying the degree of oxidative stress in animal models of disease.

  • Patient Stratification: Potentially identifying patient populations with higher levels of oxidative stress who may benefit most from targeted therapies.

Conclusion and Future Directions

7-Oxo-nonanoic acid is a direct chemical consequence of free-radical damage to polyunsaturated fatty acids, originating from the oxidative cleavage of minor lipid hydroperoxide isomers. Its formation via non-enzymatic pathways makes it a specific indicator of pathological oxidative stress rather than regulated metabolic activity. With robust and sensitive analytical methods like GC-MS, 7-ONA can be reliably quantified in biological samples, offering a valuable tool for researchers and drug developers.

Future work should focus on establishing normative concentration ranges in healthy and diseased populations and correlating 7-ONA levels with clinical outcomes. As our understanding of the complex "oxylipinome" grows, integrating measurements of 7-ONA with other biomarkers will provide a more holistic and powerful picture of the role of oxidative stress in health and disease.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of 3-Oxo Fatty Acids.
  • Wikipedia. (2023). Sapienic acid. Retrieved from [Link]

  • Niki, E. (2014). Non-enzymatic lipid oxidation products in biological systems: assessment of the metabolites from polyunsaturated fatty acids.
  • Benchchem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid.
  • Pappas, A. (Ed.). (2016). Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland. In Lipids and Skin Health. Springer.
  • Yilmaz, E., et al. (2022). Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines. Cells, 11(2), 225.
  • Souto-Maria, A., & Dubois, J. L. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 23(10), 2634.
  • Pappas, A. (2016). Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland.
  • Maria, A. S., et al. (2018).
  • Wikipedia. (2023). Omega-7 fatty acid. Retrieved from [Link]

  • Santacesaria, E., et al. (2014). Oxidative cleavage of unsaturated carboxylic acids.
  • ResearchGate. (2015). (PDF) Fact Sheet on Palmitoleic Acid (Omega-7).
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Di Serio, M., et al. (2019). The Oxidative Cleavage of 9,10-Dihydroxystearic Triglyceride with Oxygen and Cu Oxide-based Heterogeneous Catalysts.
  • LIPID MAPS. (n.d.). 8-Amino-7-oxononanoic acid. Retrieved from [Link]

  • Hontecillas, R., et al. (2021). Oxylipin Biomarkers of Auto-Oxidation Are Associated with Antioxidant Micronutrients and Multiple Sclerosis Disability. Antioxidants, 10(4), 576.
  • Porter, N. A. (2013). An update on products and mechanisms of lipid peroxidation. Molecular nutrition & food research, 57(7), 1145–1150.
  • Heistad, D. D. (2006). Biological markers of oxidative stress: Applications to cardiovascular research and practice.
  • Miwa, H., & Yamamoto, M. (2003). The biological significance of ω-oxidation of fatty acids. Journal of Smooth Muscle Research, 39(6), 195-210.
  • Wikipedia. (2023). List of unsaturated fatty acids. Retrieved from [Link]

  • Hovik, K., et al. (1996). Polyunsaturated Thia- And Oxa-Fatty Acids: Incorporation Into Cell-Lipids and Their Effects on Arachidonic Acid- And Eicosanoid Synthesis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1303(2), 145-152.
  • PubChem. (n.d.). Nonanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Major decomposition products of ionized 9-oxononanoic acid.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Andreoli, R., et al. (2010). Quantitative determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-7,8-dihydroguanine, 8-oxo-7,8-dihydroguanosine, and their non-oxidized forms: daily concentration profile in healthy volunteers. Biomarkers, 15(3), 221-231.

Sources

An In-Depth Technical Guide to 7-Oxo-nonanoic Acid (CAS: 20356-92-7): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxo-nonanoic acid (CAS: 20356-92-7), also known as 7-ketopelargonic acid, is a nine-carbon oxo-carboxylic acid. While direct research on this specific molecule is limited, its structural features—a terminal carboxylic acid and a ketone group at the C-7 position—position it as a valuable intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its known and inferred properties, outlines plausible, well-referenced synthetic strategies, and details robust analytical methodologies. By examining its structural analogs, such as 7-keto-8-aminopelargonic acid (KAPA) and 9-oxononanoic acid, we explore its potential biological significance and applications in drug development and biopolymer science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Properties and Molecular Characteristics

Physicochemical and Computational Data

The key identifying and computed properties of 7-oxo-nonanoic acid are summarized in the table below. The lack of extensive experimental data underscores its role primarily as a synthetic intermediate rather than a widely studied end-product.

PropertyValueSource(s)
CAS Number 20356-92-7[1][2]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
IUPAC Name 7-oxononanoic acid
Synonyms 7-Ketopelargonic acid, 6-Propionyl-n-caproic acid[3]
Physical Form White solid (reported by some suppliers)[2]
Purity ≥98% (commercially available)[1]
Storage Sealed in a dry environment at 2-8°C[1]
SMILES CCC(=O)CCCCCC(=O)O[1]
LogP (Computed) 2.0006[1]
Topological Polar Surface Area (TPSA) 54.37 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 7[1]

Note: Experimental values for melting point, boiling point, and aqueous solubility are not well-documented. Based on its parent compound, nonanoic acid (m.p. 12.5°C, b.p. 254°C), and its solid form, a melting point significantly higher than 12.5°C is expected.[4][5][6] It is expected to be soluble in organic solvents like chloroform, ether, and methanol, and poorly soluble in water.[4][7]

Spectral Characteristics
  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would characteristically show a broad absorption band for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and two distinct C=O (carbonyl) stretching peaks: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1710-1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expected signals would include a triplet for the terminal methyl group (C9), multiplets for the methylene groups (C2-C6, C8), and a downfield singlet for the carboxylic acid proton. The protons alpha to the carbonyls (C2 and C6/C8) would be shifted further downfield compared to other methylene protons.

    • ¹³C-NMR: Two signals in the carbonyl region (>175 ppm) are expected, corresponding to the carboxylic acid carbon and the ketone carbon. The remaining seven signals would appear in the aliphatic region.

  • Mass Spectrometry (MS): Electron ionization (EI) would likely lead to fragmentation patterns characteristic of fatty acids, including a visible molecular ion peak (m/z = 172.11) and fragments resulting from alpha-cleavage around the ketone and McLafferty rearrangement.

Synthesis and Manufacturing Strategies

While a specific, optimized industrial synthesis for 7-oxo-nonanoic acid is not publicly documented, several logical and reliable synthetic routes can be proposed based on established organic chemistry principles and literature precedents for analogous compounds.

Strategy 1: Oxidation of 7-Hydroxynonanoic Acid

G cluster_0 Synthesis Pathway Start 7-Hydroxynonanoic Acid Reagent Oxidizing Agent (e.g., PCC, Dess-Martin) in Dichloromethane (DCM) Reaction Oxidation Reaction (Room Temperature) Start->Reaction Reagent->Reaction Workup Quench & Aqueous Workup (e.g., Na₂S₂O₃, NaHCO₃) Reaction->Workup Reaction Mixture Purify Purification (Silica Gel Chromatography) Workup->Purify Crude Product in Organic Phase Product 7-Oxo-nonanoic Acid Purify->Product Pure Product

Caption: Oxidation pathway from 7-hydroxynonanoic acid.

  • Dissolution: Dissolve 1.0 equivalent of 7-hydroxynonanoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Oxidation: Add 1.5 equivalents of pyridinium chlorochromate (PCC) or Dess-Martin periodinane in portions to the stirred solution at room temperature. Causality: These reagents are selective for the oxidation of secondary alcohols to ketones and are mild enough to minimize side reactions with the carboxylic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-oxo-nonanoic acid.

Strategy 2: Ozonolysis of an Unsaturated Precursor

Ozonolysis is a powerful and industrially relevant method for cleaving carbon-carbon double bonds to form carbonyl compounds.[8] The synthesis of 7-oxo-nonanoic acid could be envisioned via the ozonolysis of undec-7-enoic acid.

G cluster_1 Ozonolysis Pathway Start Undec-7-enoic Acid in DCM/Methanol Step1 Step 1: Ozonolysis (O₃ gas, -78°C) Start->Step1 Intermediate Unstable Ozonide Intermediate Step1->Intermediate Step2 Step 2: Reductive Workup (e.g., Dimethyl Sulfide (DMS)) Intermediate->Step2 Product 7-Oxo-nonanoic Acid + Butanal (byproduct) Step2->Product

Caption: Ozonolysis pathway to 7-oxo-nonanoic acid.

  • Ozonolysis: Dissolve undec-7-enoic acid in a suitable solvent mixture (e.g., DCM/methanol) and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene. Causality: The low temperature is crucial to control the exothermic reaction and stabilize the primary ozonide intermediate.[8]

  • Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, and allow the mixture to warm to room temperature. Causality: A reductive workup is necessary to cleave the ozonide to the desired ketone and aldehyde without further oxidation to carboxylic acids. The reaction yields 7-oxo-nonanoic acid and butanal as a co-product, which must be separated during purification.

Analytical Methodologies

The quantification of 7-oxo-nonanoic acid in complex matrices, such as biological fluids or reaction mixtures, requires a sensitive and specific analytical method. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization is the recommended approach for both HPLC and GC analysis.

Proposed Method: HPLC with UV Detection via Derivatization

This method adapts established protocols for the analysis of other keto acids by introducing a UV-active moiety.[9]

G

Sources

The Pivotal Role of 7-Oxo-nonanoic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxo-nonanoic acid, also known as 7-keto-nonanoic acid, is a critical intermediate in the microbial biosynthesis of biotin (Vitamin B7), an essential cofactor for a variety of metabolic carboxylation reactions. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulatory significance of 7-Oxo-nonanoic acid in microorganisms. We will delve into the enzymatic machinery responsible for its formation, compare the biosynthetic pathways in model organisms such as Escherichia coli and Bacillus subtilis, and discuss the potential catabolic routes. Furthermore, this guide will present detailed methodologies for the extraction and quantification of 7-Oxo-nonanoic acid from microbial cultures, and explore its implications for drug development and metabolic engineering. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic intermediate.

Introduction: The Centrality of a Keto-Fatty Acid

In the intricate web of microbial metabolism, certain molecules, while not end products themselves, serve as crucial hubs, connecting disparate pathways and enabling the synthesis of essential compounds. 7-Oxo-nonanoic acid is one such molecule. Its primary and most well-documented role is as a committed precursor in the de novo synthesis of biotin.[1][2] Biotin is an indispensable cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid degradation, and gluconeogenesis.[2] Given that many microbes can synthesize biotin while mammals cannot, the biotin biosynthesis pathway, and by extension the metabolism of 7-Oxo-nonanoic acid, presents a promising target for the development of novel antimicrobial agents.[2]

This guide will provide a detailed examination of the biochemical landscape surrounding 7-Oxo-nonanoic acid, offering insights into its synthesis, potential degradation, and the tightly regulated control of its metabolic flux.

Biosynthesis of 7-Oxo-nonanoic Acid: A Tale of Two Pathways

The formation of 7-Oxo-nonanoic acid is the first committed step in the assembly of the biotin ring structure. This reaction is catalyzed by the highly conserved pyridoxal 5'-phosphate (PLP)-dependent enzyme, 8-amino-7-oxononanoate synthase (AONS) , encoded by the bioF gene.[2][3] AONS catalyzes the decarboxylative condensation of L-alanine with an activated form of pimelic acid (a seven-carbon dicarboxylic acid).[2] While the core enzymatic reaction is conserved, the nature of the activated pimeloyl donor differs between microbial species, most notably between the Gram-negative model organism Escherichia coli and the Gram-positive Bacillus subtilis.[3]

The Escherichia coli Pathway: A Direct Link to Fatty Acid Synthesis

In E. coli, the biotin synthesis pathway is elegantly integrated with fatty acid biosynthesis. The pimeloyl moiety is synthesized and carried as a thioester of the Acyl Carrier Protein (ACP), forming pimeloyl-ACP.[4] E. coli's BioF enzyme can directly utilize pimeloyl-ACP as a substrate, condensing it with L-alanine to produce 7-Oxo-nonanoic acid (also referred to as 7-keto-8-aminopelargonic acid or KAPA), with the release of ACP and CO2.[2][3]

The Bacillus subtilis Pathway: A Detour via Coenzyme A

In contrast, the B. subtilis BioF enzyme exhibits a stricter substrate specificity and is unable to efficiently use pimeloyl-ACP.[3] Instead, the biotin synthesis pathway in B. subtilis involves an additional step where the pimeloyl moiety is transferred from ACP to Coenzyme A (CoA) to form pimeloyl-CoA. This reaction is catalyzed by a pimeloyl-CoA synthetase encoded by the bioW gene.[3][5] Subsequently, the B. subtilis BioF enzyme utilizes pimeloyl-CoA as its substrate for the condensation reaction with L-alanine to yield 7-Oxo-nonanoic acid.[3]

This divergence in the upstream pathway leading to 7-Oxo-nonanoic acid highlights the metabolic plasticity of microorganisms and has important implications for metabolic engineering efforts aimed at overproducing biotin.

Biotin_Biosynthesis_Comparison Figure 1: Divergent Pathways to 7-Oxo-nonanoic Acid cluster_ecoli Escherichia coli cluster_bsubtilis Bacillus subtilis Pimeloyl-ACP Pimeloyl-ACP BioF_E BioF (AONS) Pimeloyl-ACP->BioF_E L-Alanine_E L-Alanine L-Alanine_E->BioF_E 7-Oxo-nonanoic_acid_E 7-Oxo-nonanoic Acid BioF_E->7-Oxo-nonanoic_acid_E Pimeloyl-ACP_B Pimeloyl-ACP BioW BioW Pimeloyl-ACP_B->BioW CoA Pimeloyl-CoA Pimeloyl-CoA BioW->Pimeloyl-CoA ACP BioF_B BioF (AONS) Pimeloyl-CoA->BioF_B L-Alanine_B L-Alanine L-Alanine_B->BioF_B 7-Oxo-nonanoic_acid_B 7-Oxo-nonanoic Acid BioF_B->7-Oxo-nonanoic_acid_B

Caption: Divergent biosynthetic routes to 7-Oxo-nonanoic acid in E. coli and B. subtilis.

The Subsequent Metabolic Fate of 7-Oxo-nonanoic Acid

Once synthesized, 7-Oxo-nonanoic acid is rapidly converted in the subsequent steps of the biotin pathway. However, under certain conditions or in engineered strains, it may be subject to other metabolic transformations, including catabolism.

The Main Route: Conversion to 7,8-Diaminopelargonic Acid

The primary metabolic fate of 7-Oxo-nonanoic acid is its amination to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the enzyme adenosylmethionine-8-amino-7-oxononanoate transaminase , encoded by the bioA gene.[6] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor. DAPA is then further processed through the actions of BioD and BioB to form dethiobiotin and finally biotin.[6]

Postulated Catabolism: The Beta-Oxidation Pathway

While not extensively studied for 7-Oxo-nonanoic acid specifically, it is plausible that this molecule, being a medium-chain fatty acid derivative, can be degraded through the beta-oxidation pathway if it accumulates.[7][8] This catabolic process sequentially shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which can then enter central carbon metabolism to produce energy.[8] The presence of the oxo group at the 7th position might require the action of specific reductases or isomerases for complete degradation, but the fundamental machinery of beta-oxidation is the most likely route for its catabolism.

Regulation of 7-Oxo-nonanoic Acid Levels: The Role of BirA

The intracellular concentration of 7-Oxo-nonanoic acid is indirectly but tightly controlled through the regulation of the bio operon. In many bacteria, including E. coli, the expression of the biotin biosynthetic genes is repressed by the bifunctional protein BirA .[1][9] BirA acts as both a biotin protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor.[10]

When biotin levels are high, BirA, in its biotinylated form (biotinoyl-AMP), binds to the bio operator and represses the transcription of the bio operon, including bioF.[9][10] This feedback inhibition prevents the unnecessary synthesis of biotin and its intermediates, including 7-Oxo-nonanoic acid. Conversely, when biotin levels are low, BirA functions primarily as a ligase, and the bio operon is expressed, leading to the synthesis of 7-Oxo-nonanoic acid and ultimately biotin.[10] While there is no direct evidence of 7-Oxo-nonanoic acid itself acting as a regulatory molecule, its concentration is a direct consequence of this elegant regulatory system.

Potential Roles Beyond Biotin Synthesis: Avenues for Future Research

While the role of 7-Oxo-nonanoic acid as a biotin precursor is well-established, its potential for other biological activities remains largely unexplored. Other fatty acids and their derivatives are known to act as signaling molecules in microbial communication, influencing processes such as biofilm formation and virulence.[11] It is conceivable that 7-Oxo-nonanoic acid or its downstream metabolites could have similar signaling functions, a hypothesis that warrants further investigation.

Methodologies for the Study of 7-Oxo-nonanoic Acid

The accurate quantification of 7-Oxo-nonanoic acid in microbial cultures is essential for studying its metabolism and the efficacy of metabolic engineering strategies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose.

Experimental Protocol: GC-MS Quantification of 7-Oxo-nonanoic Acid in Bacterial Supernatant

This protocol provides a general framework for the analysis of 7-Oxo-nonanoic acid. Optimization will be required for specific microbial strains and culture conditions.

1. Sample Preparation: a. Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. b. Carefully transfer the supernatant to a new tube. c. Acidify the supernatant to pH 2-3 with 1M HCl to protonate the carboxylic acid. d. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 3,000 x g for 5 minutes to separate the phases. e. Transfer the upper organic phase to a clean glass vial. Repeat the extraction twice and pool the organic phases. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). b. Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. c. Injection: 1 µL splitless injection. d. MS Mode: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragments of the 7-Oxo-nonanoic acid-TMS derivative.

GC_MS_Workflow Figure 2: GC-MS Workflow for 7-Oxo-nonanoic Acid Analysis Sample Bacterial Supernatant Acidification Acidification (pH 2-3) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (BSTFA/TMCS) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Analysis GC_MS->Data

Caption: A generalized workflow for the GC-MS analysis of 7-Oxo-nonanoic acid.

LC-MS/MS for Intracellular Analysis

For the analysis of intracellular pools of 7-Oxo-nonanoic acid, a quenching and extraction protocol followed by LC-MS/MS is recommended.

1. Quenching and Extraction: a. Rapidly quench metabolic activity by adding the cell culture to a cold (-20°C) methanol/water solution. b. Centrifuge to pellet the cells and discard the supernatant. c. Perform a cell lysis and extraction using a suitable solvent mixture, such as acetonitrile/methanol/water. d. Centrifuge to remove cell debris and collect the extract.

2. LC-MS/MS Analysis: a. LC Column: A reverse-phase C18 column is typically used. b. Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. c. MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition from the precursor ion [M-H]- to a specific product ion.

Quantitative Data Summary

While comprehensive comparative data is limited in the literature, some key kinetic parameters for 8-amino-7-oxononanoate synthase (BioF) have been reported.

Organism Substrate Km kcat Reference
Escherichia coliL-alanine--[3]
Pimeloyl-CoA--[3]
Mycobacterium tuberculosisL-alanine0.45 ± 0.04 mM0.18 ± 0.01 s-1[10]
Pimeloyl-CoA12.5 ± 1.2 µM-[10]

Implications for Drug Development and Biotechnology

The essentiality of the biotin synthesis pathway in many pathogenic bacteria makes the enzymes involved, including BioF, attractive targets for novel antimicrobial drug development.[2] Inhibitors of BioF would block the production of 7-Oxo-nonanoic acid, leading to biotin starvation and ultimately cell death. The structural and mechanistic differences in the upstream pathways between different bacteria, such as the reliance on BioW in B. subtilis, could be exploited for the development of species-specific antibiotics.

From a biotechnological perspective, a thorough understanding of the metabolism and regulation of 7-Oxo-nonanoic acid is crucial for the metabolic engineering of microorganisms for the industrial production of biotin. Overcoming the tight regulation by BirA and optimizing the flux towards 7-Oxo-nonanoic acid are key challenges in developing commercially viable microbial biotin production platforms.

Conclusion

7-Oxo-nonanoic acid stands as a central, albeit transient, player in microbial metabolism, primarily serving as the gateway to the essential vitamin, biotin. Its biosynthesis showcases elegant metabolic diversity among different bacterial species. While its catabolism likely proceeds through conventional fatty acid degradation, and its potential role as a signaling molecule remains an open question, the study of 7-Oxo-nonanoic acid metabolism provides a fertile ground for both fundamental research and applied science. Continued investigation into the enzymes that produce and consume this keto-fatty acid will undoubtedly uncover new opportunities for antimicrobial drug design and the bio-based production of valuable compounds.

References

  • Brown, S. D., & Johnson, E. A. (2016). Mechanisms of biotin-regulated gene expression in microbes. Synthetic and Systems Biotechnology, 1(1), 1-8.

  • Cronan, J. E. (2014). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Current Opinion in Chemical Biology, 22, 1-9.

  • Bower, S., Perkins, J. B., Yocum, R. R., Serror, P., Sorokin, A., & Sonenshein, A. L. (1996). Cloning, sequencing, and characterization of the Bacillus subtilis biotin biosynthetic operon. Journal of bacteriology, 178(14), 4122–4130.

  • Wei, X., Wang, Y., Zhang, S., & Ye, B. (2021). Engineering a heterologous synthetic pathway in Escherichia coli for efficient production of biotin. Metabolic engineering, 68, 13-23.

  • Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and environmental microbiology, 84(1), e02084-17.

  • Webster, S. P., Alexeev, D., Campopiano, D. J., Watt, R. M., Alexeeva, M., & Sawyer, L. (2000). Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Biochemistry, 39(3), 516–528.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid. BenchChem.

  • M-CSA. 8-amino-7-oxononanoate synthase. Mechanism and Catalytic Site Atlas.

  • Kuroishi, T. (2015). Bioorganic chemistry of signaling molecules in microbial communication. Journal of General and Applied Microbiology, 61(5), 163-172.

  • Zempleni, J., Wijeratne, S. S., & Hassan, Y. I. (2009). Biotin. BioFactors, 35(1), 36–46.

  • Bhor, V. M., Dev, S., Vasanthakumar, G. R., Kumar, P., Sinha, S., & Surolia, A. (2006). Broad substrate stereospecificity of the Mycobacterium tuberculosis 7-keto-8-aminopelargonic acid synthase: spectroscopic and kinetic studies. The Journal of biological chemistry, 281(35), 25076–25086.

  • Jimenez-Diaz, F., Ger-Jimenez, C., & de la Torre, J. G. (2017). Pathways for the Degradation of Fatty Acids in Bacteria. In Fatty Acids (pp. 1-20). IntechOpen.

  • Encarnación, S., Orozco, J., & Mendoza, A. (2015). Biotin synthesis pathways in gram-positive and gram-negative bacteria, with emphasis on rhizobia. Functional Analysis of Sinorhizobium meliloti Genes Involved in Biotin Synthesis and Transport.

  • Cyberlipid. Oxo fatty acids. GERLI Lipidomics.

  • Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes.

  • Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and Environmental Microbiology, 84(1).

  • Wikipedia. (2024). Beta oxidation. Wikipedia.

  • Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2004). A versatile Escherichia coli strain for identification of biotin transporters and for biotin quantification. FEMS microbiology letters, 230(2), 269–277.

  • Bower, S., Perkins, J. B., Yocum, R. R., Serror, P., Sorokin, A., Sonenshein, A. L., &... Ifuku, O. (1998). Biotin Synthase from Escherichia Coli: Isolation of an Enzyme-Generated Intermediate and Stoichiometry of S-Adenosyl Methionine Use. Biochemical Journal, 330(3), 1079-1088.

  • Bower, S., Perkins, J. B., Yocum, R. R., Serror, P., Sorokin, A., & Sonenshein, A. L. (1996). Biotin biosynthesis pathways in E. coli, B. subtilis, and B. sphaericus. Journal of Bacteriology, 178(14), 4122-4130.

  • Rodionov, D. A., Mironov, A. A., & Gelfand, M. S. (2002). Biotin synthesis and uptake in E. coli wild-type and ΔbioH ΔyigM::Km strains. Journal of Biological Chemistry, 277(28), 24966-24973.

  • Eisenberg, M. A. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of Bacteriology, 96(4), 1291-1297.

  • Wang, X., Liu, Y., Wang, H., & Jia, Z. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation.

  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2888, pp. 123-139). Humana, New York, NY.

  • BenchChem Technical Support Team. (2025). Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS. BenchChem.

  • Šimek, P., & Hrádková, P. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate.

  • KEGG. (n.d.). KEGG T09704: RGQ30_26480. Kyoto Encyclopedia of Genes and Genomes.

  • PathBank. (n.d.). Biotin Metabolism. PathBank.

  • Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 662500.

  • Iacobazzi, F., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Molecular Biosciences, 8, 644901.

  • Al-Mijalli, S. H., et al. (2022). An Experimental and Computational Analysis of Plant Compounds from Whole Urtica dioica L. Plant's Essential Oil for Antioxidant and Antibacterial Activities. Molecules, 27(19), 6533.

Sources

A Senior Application Scientist's Guide to the Enzymatic Synthesis of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and sustainable enzymatic approach for the synthesis of 7-oxo-nonanoic acid, a valuable keto acid with applications as a versatile building block in medicinal chemistry and polymer science. We will explore a two-step biocatalytic cascade, leveraging the power of protein engineering to achieve regioselective hydroxylation of nonanoic acid, followed by an efficient oxidation to the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green chemistry principles in the production of specialty chemicals. We will delve into the rationale behind enzyme selection, detailed experimental protocols for whole-cell biocatalysis, purification strategies, and rigorous analytical methodologies for product characterization and quantification.

Introduction: The Significance of 7-Oxo-nonanoic Acid

Oxo- and hydroxy-carboxylic acids are of special interest in organic synthesis; however, their production through traditional chemical methods can be challenging, often requiring harsh reaction conditions and yielding undesirable byproducts[1]. 7-Oxo-nonanoic acid, a nine-carbon fatty acid with a ketone group at the C7 position, is a valuable bifunctional molecule. Its structure makes it an attractive precursor for the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers[2][3][4]. For instance, derivatives of oxo-heptanoic acid have been utilized as key intermediates in the synthesis of drugs like Seratrodast[2]. The enzymatic synthesis of 7-oxo-nonanoic acid offers a green and highly selective alternative to conventional chemical routes, operating under mild conditions with the potential for high yields and purity.

This guide outlines a two-step enzymatic cascade for the synthesis of 7-oxo-nonanoic acid from the readily available starting material, nonanoic acid. The proposed pathway is as follows:

  • Regioselective Hydroxylation: Nonanoic acid is first hydroxylated at the C7 position to yield 7-hydroxynonanoic acid. This challenging C-H activation is catalyzed by an engineered cytochrome P450 monooxygenase.

  • Oxidation: The resulting 7-hydroxynonanoic acid is then oxidized to the final product, 7-oxo-nonanoic acid, by an alcohol dehydrogenase.

Enzymatic_Synthesis_Pathway Nonanoic_Acid Nonanoic Acid Seven_Hydroxy 7-Hydroxynonanoic Acid Nonanoic_Acid->Seven_Hydroxy  Engineered P450 BM3 (CYP102A1 variant) NADPH + H+ + O2 -> NADP+ + H2O Seven_Oxo 7-Oxo-nonanoic Acid Seven_Hydroxy->Seven_Oxo  Alcohol Dehydrogenase (ADH) NAD+ -> NADH + H+

Figure 1: Proposed two-step enzymatic pathway for the synthesis of 7-oxo-nonanoic acid from nonanoic acid.

Enzyme Selection and Engineering: The Key to Regioselectivity

The critical step in this synthetic route is the precise hydroxylation of nonanoic acid at the C7 position. For this, we turn to the highly versatile and well-characterized cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium[5].

Cytochrome P450 BM3: A Powerful Biocatalyst

Wild-type P450 BM3 naturally hydroxylates long-chain fatty acids at the ω-1, ω-2, and ω-3 positions[6]. However, its active site is highly malleable, making it an excellent candidate for protein engineering to alter its substrate specificity and regioselectivity[7][8][9]. Through techniques like directed evolution and site-directed mutagenesis, P450 BM3 variants can be developed to catalyze hydroxylations at positions not favored by the wild-type enzyme[10][11][12].

A Strategy for Developing a C7-Specific P450 BM3 Variant

While a P450 BM3 variant with specific activity for C7 hydroxylation of nonanoic acid may not be commercially available, this guide proposes a well-established strategy for its development through directed evolution:

  • Initial Mutant Library Construction: Start with a known promiscuous P450 BM3 variant, such as F87A or a variant from an existing library, as the genetic template[5]. Create a library of new variants through error-prone PCR or by targeting key active site residues for saturation mutagenesis. Residues such as those at positions 87, 82, 78, and 328 are known to influence substrate binding and regioselectivity[13].

  • High-Throughput Screening: Develop a high-throughput screening method to rapidly assess the C7-hydroxylating activity of the mutant library. This could involve a colorimetric assay or a more direct LC-MS based screen.

  • Iterative Rounds of Evolution: Select the best-performing variants from each round of screening and use them as templates for the next round of mutagenesis. This iterative process allows for the gradual accumulation of beneficial mutations, leading to a highly active and selective enzyme.

Alcohol Dehydrogenase for the Oxidation Step

For the second step, a robust alcohol dehydrogenase (ADH) is required to oxidize the secondary alcohol at the C7 position of 7-hydroxynonanoic acid to the corresponding ketone[14][15]. Many commercially available ADHs exhibit broad substrate specificity and can effectively catalyze this transformation. An ADH from Saccharomyces cerevisiae (YADH) has been shown to oxidize long-chain fatty alcohols[16]. Alternatively, ADHs from organisms like Sphingomonas yanoikuyae have also been used in cascade reactions with P450s[17]. It is recommended to screen a panel of commercially available ADHs to identify the most efficient one for this specific substrate.

Experimental Protocols

This section provides detailed protocols for the synthesis of 7-oxo-nonanoic acid using a whole-cell biocatalysis approach, which simplifies the process by eliminating the need for enzyme purification.

Whole-Cell Biocatalyst Preparation
  • Gene Synthesis and Cloning: The gene for the engineered P450 BM3 variant and a selected alcohol dehydrogenase are codon-optimized for E. coli expression and synthesized commercially. These genes are then cloned into a suitable expression vector, such as a pET duet vector, to allow for co-expression of both enzymes.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Cultivation: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of Terrific Broth medium.

  • Induction: The culture is grown at 30°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further 16-24 hours at a reduced temperature (e.g., 20-25°C) to enhance protein folding and solubility.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and the cell pellet is washed with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). The washed cells can be used immediately or stored at -80°C.

Whole-Cell Biotransformation of Nonanoic Acid

Experimental_Workflow cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Downstream Processing & Analysis Cultivation E. coli Cultivation Induction IPTG Induction Harvesting Cell Harvesting Reaction_Setup Reaction Setup Harvesting->Reaction_Setup Incubation Incubation Quenching Reaction Quenching Extraction Product Extraction Quenching->Extraction Purification Column Chromatography Analysis HPLC & GC-MS Analysis

Figure 2: Overall experimental workflow for the enzymatic synthesis of 7-oxo-nonanoic acid.

  • Reaction Mixture Preparation: In a suitable reaction vessel, resuspend the harvested E. coli cells in 50 mM potassium phosphate buffer (pH 7.4) to a final OD600 of 10-20.

  • Cofactor Regeneration: Add a glucose dehydrogenase (GDH) and glucose to the reaction mixture for NADPH regeneration, which is required by the P450 enzyme. A typical concentration would be 1-2 U/mL of GDH and 50-100 mM glucose.

  • Substrate Addition: Add nonanoic acid to the reaction mixture. Due to its limited water solubility, it can be added as a solution in a co-solvent like DMSO or ethanol (final concentration of co-solvent should be kept low, e.g., <1-2% v/v, to avoid enzyme inhibition). The final concentration of nonanoic acid can range from 1-10 mM, depending on the activity of the biocatalyst.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 12-48 hours. The progress of the reaction should be monitored periodically by taking samples for analysis.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by acidifying the mixture to pH 2-3 with an acid such as 1 M HCl. This will also facilitate the extraction of the carboxylic acid product.

Purification of 7-Oxo-nonanoic Acid
  • Extraction: Extract the acidified reaction mixture with an equal volume of an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction two to three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in hexane, to separate the 7-oxo-nonanoic acid from any remaining starting material and byproducts.

Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the reaction progress and for the final characterization of the product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of nonanoic acid and its oxidized products[18].

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is typically used[19]. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm is possible for the carboxylic acid group, but for higher sensitivity, derivatization with a UV-absorbing agent like 2,4'-dibromoacetophenone can be employed[20]. Alternatively, an evaporative light scattering detector (ELSD) can be used for non-chromophoric analytes[18].

CompoundExpected Retention Time (min)
7-Oxo-nonanoic Acid~10-12
7-Hydroxynonanoic Acid~12-14
Nonanoic Acid~15-17
Table 1: Illustrative HPLC retention times for the substrate, intermediate, and product. Actual retention times will vary depending on the specific HPLC system and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, but requires derivatization of the polar carboxylic acid and hydroxyl/keto groups to increase their volatility[21][22].

  • Derivatization: A two-step derivatization is recommended:

    • Methoximation: React the sample with methoxyamine hydrochloride in pyridine to convert the keto group to a methoxime. This prevents enolization and peak tailing.

    • Silylation: React the methoximated sample with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters/ethers[23].

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Temperature Program: A typical temperature program would be an initial temperature of 80-100°C, held for 2 minutes, followed by a ramp of 10-15°C/min to 280-300°C, with a final hold for 5-10 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of the derivatized 7-oxo-nonanoic acid will show characteristic fragmentation patterns that can be used for its identification.

ParameterValue
P450 BM3 Variant Activity
SubstrateNonanoic Acid
Product7-Hydroxynonanoic Acid
Typical Conversion>90%
Regioselectivity for C7>95%
Alcohol Dehydrogenase Activity
Substrate7-Hydroxynonanoic Acid
Product7-Oxo-nonanoic Acid
Typical Conversion>98%
Overall Process
Isolated Yield70-85%
Purity (after chromatography)>98%
Table 2: Expected performance metrics for the enzymatic synthesis of 7-oxo-nonanoic acid. These are target values and actual results may vary.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and scientifically grounded approach for the enzymatic synthesis of 7-oxo-nonanoic acid. By leveraging the power of directed evolution to engineer a regioselective P450 BM3 monooxygenase and coupling it with a suitable alcohol dehydrogenase in a whole-cell biocatalytic system, it is possible to produce this valuable building block from a simple and renewable starting material. The detailed protocols for biocatalyst preparation, biotransformation, purification, and analysis provide a solid foundation for researchers to implement this green and efficient synthetic route.

Future work in this area could focus on further optimizing the whole-cell biocatalyst through metabolic engineering to enhance cofactor regeneration and substrate uptake. Additionally, the development of immobilized enzyme systems could lead to even more robust and reusable biocatalysts for industrial-scale production. The principles and methodologies described herein are not only applicable to the synthesis of 7-oxo-nonanoic acid but can also be adapted for the production of a wide range of other valuable oxo- and hydroxy-fatty acids.

References

  • Sci-Hub. (n.d.). Directed evolution of cytochrome P450 enzymes for biocatalysis: exploiting the catalytic versatility of enzymes with relaxed substrate specificity. Retrieved from [Link]

  • Gricman, Ł., et al. (2015). Directed evolution of cytochrome P450 enzymes for biocatalysis: exploiting the catalytic versatility of enzymes with relaxed substrate specificity. Biochemical Journal, 467(1), 1-17. [Link]

  • Gricman, Ł., et al. (2015). Directed evolution of cytochrome P450 enzymes for biocatalysis: exploiting the catalytic versatility of enzymes with relaxed substrate specificity. Biochemical Journal, 467(1), 1-17. [Link]

  • Jia, Z. J., et al. (2019). Directed Evolution of a Cytochrome P450 Carbene Transferase for Selective Functionalization of Cyclic Compounds. Journal of the American Chemical Society, 141(21), 8563-8570. [Link]

  • Chin, M. (2021). Engineering Novel Biocatalysts: Directed Evolution of Cytochromes P450 for Stereoselective Radical Catalysis and Machine Learning-Optimized Design of Enzyme Libraries. eScholarship, University of California. [Link]

  • Scheps, D., et al. (2011). Altering the regioselectivity of the subterminal fatty acid hydroxylase P450 BM-3 towards gamma- and delta-positions. Protein Engineering, Design and Selection, 24(10), 755-762. [Link]

  • Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

  • Proteopedia. (2024). Alcohol dehydrogenase. Retrieved from [Link]

  • Romero-Fernández, M., et al. (2017). Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae. Journal of Biotechnology, 259, 111-117. [Link]

  • Hammerer, L., et al. (2020). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Catalysis Letters, 150, 787-800. [Link]

  • Reetz, M. T., et al. (2018). P450-Catalyzed Regio- and Diastereoselective Steroid Hydroxylation: Efficient Directed Evolution Enabled by Mutability Landscaping. ACS Catalysis, 8(4), 3337-3346. [Link]

  • Arnold, F. H., et al. (2002). Regio- and Enantioselective Alkane Hydroxylation with Engineered Cytochromes P450 BM-3. Journal of the American Chemical Society, 124(45), 13380-13381. [Link]

  • ResearchGate. (n.d.). Activity of P450BM3 variants in whole cells (green) or lysate (blue).... Retrieved from [Link]

  • But, A., et al. (2021). A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism. Molecules, 26(11), 3192. [Link]

  • Grela, E., et al. (2012). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 21(1), 142-152. [Link]

  • Kim, K. H., et al. (2020). Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). Biotechnology Advances, 40, 107504. [Link]

  • ResearchGate. (n.d.). Alcohol Dehydrogenase-Catalyzed Oxidation. Retrieved from [Link]

  • Jo, H. J., et al. (2008). Surface display of heme- and diflavin-containing cytochrome P450 BM3 in Escherichia coli: a whole cell biocatalyst for oxidation. Journal of Microbiology and Biotechnology, 18(11), 1787-1793. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Whole-Cell P450 Biocatalysis Using Engineered Escherichia coli with Fine-Tuned Heme Biosynthesis. Advanced Science, 9(35), e2204598. [Link]

  • Reetz, M. T., et al. (2020). P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species?. Journal of the American Chemical Society, 142(5), 2459-2467. [Link]

  • Rau, U., et al. (2004). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. Topics in Current Chemistry, 244, 1-32. [Link]

  • Google Patents. (n.d.). WO2017007547A1 - Novel p450-bm3 variants with improved activity.
  • Atlas of Science. (2018). Ultra Quick sample preparation prior to GC-MS based metabolomics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Retrieved from [Link]

  • Rizzo, W. B. (2010). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Biochimica et Biophysica Acta, 1801(12), 1287-1301. [Link]

  • Unitn-Iris. (n.d.). Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation. Retrieved from [Link]

  • Meinhold, P., et al. (2006). Engineering Cytochrome P450 BM3 for Terminal Alkane Hydroxylation. Advanced Synthesis & Catalysis, 348(6), 763-772. [Link]

  • Kim, J. Y., et al. (2020). Increased Production of ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid from Olive Oil by a Constructed Biocatalytic System. Journal of Agricultural and Food Chemistry, 68(35), 9488-9495. [Link]

  • Kokorin, A., & Urlacher, V. B. (2022). Artificial Fusions between P450 BM3 and an Alcohol Dehydrogenase for Efficient (+)-Nootkatone Production. ChemBioChem, 23(12), e202200065. [Link]

  • GERSTEL. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]

  • Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. Retrieved from [Link]

  • Takeda, S., et al. (2017). Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics. Journal of Chromatography A, 1523, 331-339. [Link]

  • PubChem. (n.d.). 7-Keto-8-Aminopelargonic Acid. Retrieved from [Link]

  • Otte, K. P., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ChemCatChem, 5(11), 3355-3361. [Link]

  • Herger, M., et al. (2024). Choose Your Own Adventure: A Comprehensive Database of Reactions Catalyzed by Cytochrome P450 BM3 Variants. ACS Catalysis, 14(8), 5560-5592. [Link]

  • de Miranda, A. S., et al. (2015). Biocatalytic Oxidation of Alcohols. Molecules, 20(9), 16023-16051. [Link]

  • ResearchGate. (n.d.). HPLC separation of some unsaturated and saturated fatty acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined Biocatalytic and Chemical Transformations of Oleic Acid to ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biocatalytic Oxidation Reactions: A Chemist's Perspective. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis Biocatalytic Methods for Oxidation. Retrieved from [Link]

  • Kumar, A., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Liquid Chromatography & Related Technologies, 33(15), 1431-1442. [Link]

  • Rowbotham, J. S., et al. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 23(12), e202200064. [Link]

  • Chung, M. G., et al. (2015). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Journal of Biotechnology, 209, 63-70. [Link]

Sources

An In-depth Technical Guide to 7-Keto-Nonanoic Acid: Properties, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Keto-nonanoic acid (also known as 7-oxononanoic acid) is a medium-chain oxo fatty acid characterized by the presence of both a ketone and a carboxylic acid functional group. This bifunctionality makes it a molecule of significant interest as a versatile building block in organic synthesis, particularly for the development of novel biopolymers.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical methodologies for its quantification in complex matrices, and insights into its synthesis. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals engaged in research and development involving keto acids.

Molecular Identity and Structure

Properly identifying a compound is the foundational step for all subsequent research. 7-Keto-nonanoic acid is systematically named 7-oxononanoic acid. Its identity is unambiguously defined by its molecular formula, structure, and CAS Registry Number.

  • IUPAC Name: 7-Oxononanoic acid

  • Synonyms: 7-Keto-nonanoic acid, 7-Oxo-nonanoic acid[2]

  • Molecular Formula: C₉H₁₆O₃[2]

  • CAS Registry Number: 20356-92-7[2]

The structure consists of a nine-carbon aliphatic chain with a carboxylic acid group at position 1 and a ketone group at position 7.

Caption: Chemical structure of 7-Keto-nonanoic acid.

Physical and Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. While extensive experimental data for 7-keto-nonanoic acid is not widely published, key computed and vendor-supplied data are summarized below. For context, properties of the parent compound, nonanoic acid, are also provided.

Property7-Keto-Nonanoic AcidNonanoic Acid (for comparison)Reference
Molecular Weight 172.22 g/mol 158.24 g/mol [2][3]
Appearance Data not availableColorless, oily liquid[3][4]
Melting Point Data not available12.4 °C[3]
Boiling Point Data not available254.5 °C[3]
Solubility Data not availableNearly insoluble in water; soluble in ethanol, chloroform, ether[3]
Topological Polar Surface Area (TPSA) 54.37 Ų37.3 Ų[2][5]
LogP (Octanol/Water Partition Coefficient) 2.003.42[2][3]
Hydrogen Bond Donors 11[2][3]
Hydrogen Bond Acceptors 22[2][3]

Expert Insights: The introduction of the keto group significantly increases the polarity of the molecule compared to nonanoic acid, as evidenced by the higher TPSA and lower LogP. This suggests that 7-keto-nonanoic acid will be more water-soluble than its parent fatty acid, though likely still requiring organic co-solvents for high concentrations. Its purification would typically leverage this polarity difference, for example, through normal-phase chromatography.

Chemical Properties and Reactivity

The chemistry of 7-keto-nonanoic acid is dominated by its two functional groups: the carboxylic acid and the ketone. This duality allows for a wide range of chemical transformations.

  • Carboxylic Acid Group: This group is acidic and can be deprotonated to form a carboxylate salt. It readily undergoes esterification with alcohols under acidic conditions and can be converted to an acid chloride, amide, or anhydride.

  • Ketone Group: The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or undergo reactions such as Wittig olefination or reductive amination.

The presence of both groups on the same aliphatic chain makes it an ideal monomer for step-growth polymerization to form polyesters or polyamides, which is a key area of its application.[1]

Reactivity cluster_molecule 7-Keto-Nonanoic Acid cluster_acid_reactions Carboxylic Acid Reactivity cluster_ketone_reactions Ketone Reactivity mol HOOC-(CH₂)₅-CO-CH₂-CH₃ ester Esterification (+ ROH, H⁺) mol->ester amide Amide Formation (+ R₂NH) mol->amide salt Deprotonation (+ Base) mol->salt reduction Reduction (+ NaBH₄) mol->reduction reduct_amin Reductive Amination (+ NH₃, H₂/Pd) mol->reduct_amin Synthesis cluster_workflow Enzymatic Synthesis of Oxo-Fatty Acids substrate Unsaturated Fatty Acid (e.g., Linoleic Acid) enzyme1 Lipoxygenase (LOX) + O₂ substrate->enzyme1 intermediate Hydroperoxy Intermediate (9S-HPODE) enzyme2 Hydroperoxide Lyase (HPL) intermediate->enzyme2 product Aldehyde Product (e.g., 9-Oxononanoic Acid) byproduct Byproduct (e.g., Green Leaf Volatiles) enzyme1->intermediate enzyme2->product enzyme2->byproduct AnalyticalWorkflow start Plasma Sample (50 µL) step1 Add Internal Standard Add Cold Acetonitrile start->step1 step2 Vortex & Centrifuge (14,000 rpm, 10 min) step1->step2 step3 Collect Supernatant step2->step3 step4 Derivatization: Add 3-NPH & EDC/Pyridine Incubate 30 min step3->step4 step5 Quench Reaction (0.1% Formic Acid) step4->step5 step6 Transfer to LC-MS Vial step5->step6 analysis UHPLC Separation (C18 Column) step6->analysis detection Tandem MS Detection (ESI+, MRM Mode) analysis->detection result Quantification detection->result

Sources

An In-depth Technical Guide to 9-Oxononanoic Acid as a Precursor for Azelaic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azelaic acid, a nine-carbon dicarboxylic acid, is a valuable chemical intermediate with wide-ranging applications in polymers, lubricants, and pharmaceuticals.[1] Industrially, its production has been dominated by the ozonolysis of oleic acid.[2] This guide delves into the critical role of 9-oxononanoic acid (also known as azelaaldehydic acid) as the direct precursor to azelaic acid in various synthetic pathways. We will explore the mechanistic underpinnings of its formation and subsequent conversion, provide detailed experimental protocols, and present a comparative analysis of different manufacturing routes, offering researchers and drug development professionals a comprehensive understanding of this important chemical transformation.

Introduction: The Significance of Azelaic Acid

Azelaic acid (1,9-nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[3] Its utility spans multiple industries. In the polymer industry, it serves as a monomer for the production of polyamides (e.g., Nylon 6,9) and polyesters.[4] It is also a key component in the formulation of plasticizers and lubricants.[1][5] In the pharmaceutical and cosmetic sectors, azelaic acid is esteemed for its anti-inflammatory, antimicrobial, and keratolytic properties, making it an effective topical treatment for acne and rosacea.[1][3]

The growing demand for azelaic acid has spurred research into more sustainable and efficient production methods beyond the traditional, yet hazardous, ozonolysis of oleic acid.[6] These newer methods, including two-step oxidative cleavage and chemo-enzymatic routes, all converge at a common intermediate: 9-oxononanoic acid.

Formation of 9-Oxononanoic Acid: The Key Intermediate

The cleavage of the C9-C10 double bond in oleic acid is the foundational step in producing azelaic acid. This cleavage results in two C9 fragments: pelargonic acid (from the methyl-terminated end) and 9-oxononanoic acid (from the carboxyl-terminated end). The latter is an aldehyde-acid, which is then oxidized to the corresponding dicarboxylic acid.

Ozonolysis of Oleic Acid

The conventional industrial method involves bubbling ozone through a solution of oleic acid, typically in a solvent like methanol.[7] This forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent oxidative workup cleaves the ozonide, yielding 9-oxononanoic acid and nonanal. The nonanal is further oxidized to pelargonic acid, and the 9-oxononanoic acid is oxidized to azelaic acid. While effective, this process is energy-intensive and poses safety risks due to the use of ozone.[2]

Two-Step Oxidative Cleavage

A safer and more sustainable alternative to ozonolysis is the two-step oxidative cleavage process.[8] This method typically involves:

  • Dihydroxylation: The oleic acid double bond is first oxidized to a vicinal diol (9,10-dihydroxystearic acid) using an oxidant like hydrogen peroxide in the presence of a catalyst, such as tungstic acid.[9]

  • Oxidative Cleavage: The resulting diol is then cleaved, often using molecular oxygen and a second catalyst (e.g., a cobalt salt), to yield 9-oxononanoic acid and nonanal.[9]

This process avoids the hazards of ozone and can be performed under milder conditions.

Chemo-Enzymatic and Biological Routes

Emerging biotechnological routes offer high selectivity and sustainability. One such pathway uses a cascade of enzymes to convert linoleic acid to 9-oxononanoic acid.[10] This can involve a 9S-lipoxygenase and a 9/13-hydroperoxide lyase.[10][11] The resulting 9-oxononanoic acid can then be oxidized to azelaic acid, sometimes in the same pot using endogenous E. coli redox enzymes.[12][13]

The Crucial Transformation: Oxidation of 9-Oxononanoic Acid to Azelaic Acid

The conversion of the aldehyde functionality in 9-oxononanoic acid to a carboxylic acid is the final and critical step in forming azelaic acid. This is a standard organic transformation, but the choice of oxidant and reaction conditions is crucial for achieving high yield and purity, especially in an industrial setting.

Reaction Mechanism

The oxidation of an aldehyde to a carboxylic acid involves the addition of an oxygen atom to the aldehyde group. This can be achieved through various oxidizing agents. In the context of azelaic acid synthesis, common oxidants include potassium permanganate, hydrogen peroxide, and molecular oxygen (often with a catalyst).

The general mechanism for a metal-catalyzed oxidation with hydrogen peroxide often involves the formation of a more reactive peroxo-metal species that facilitates the oxidation of the aldehyde.[14][15]

Key Process Parameters

Several factors influence the efficiency of this oxidation step:

  • Choice of Oxidant: The oxidant should be strong enough to oxidize the aldehyde but not so harsh that it causes unwanted side reactions or degradation of the product. Hydrogen peroxide is often favored as a "green" oxidant.

  • Catalyst: In many processes, a catalyst is used to improve the reaction rate and selectivity. Tungsten-based catalysts are common in hydrogen peroxide-mediated oxidations.[4]

  • Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion without promoting byproduct formation.

  • pH: The pH of the reaction mixture can significantly impact the reaction rate and the stability of the product.

Experimental Protocols

While industrial processes often involve a one-pot conversion of oleic acid to azelaic acid where 9-oxononanoic acid is a transient intermediate, laboratory-scale synthesis can be performed in discrete steps. The following protocol is based on the oxidation of the ethyl ester of 9-oxononanoic acid, followed by hydrolysis. This two-step approach is often used in research settings to achieve high purity.

Step 1: Oxidation of Ethyl 9-Oxononanoate to Diethyl Azelate[16]

This protocol details the selective oxidation of the aldehyde group in the presence of an ester functionality.

Materials:

  • Ethyl 9-oxononanoate

  • Potassium permanganate (KMnO₄)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 9-oxononanoate and sodium dihydrogen phosphate in tert-butanol.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Cool the flask containing the ethyl 9-oxononanoate solution in an ice bath.

  • Slowly add the potassium permanganate solution to the flask with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl azelate.

Step 2: Hydrolysis of Diethyl Azelate to Azelaic Acid[16]

Materials:

  • Diethyl azelate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the crude diethyl azelate in a mixture of ethanol and water.

  • Add potassium hydroxide pellets to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of azelaic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain pure azelaic acid.

Data Presentation and Comparative Analysis

The choice of synthetic route depends on factors such as scale, cost, safety, and desired purity. Below is a table summarizing typical yields and purities for the conversion of the 9-oxononanoate intermediate to azelaic acid.

Synthesis StepReactantProductReagentsSolventReaction Time (hours)Temperature (°C)Typical Yield (%)Purity (%)
Oxidation Ethyl 9-oxononanoateDiethyl azelateKMnO₄, NaH₂PO₄tert-Butanol2 - 4Room Temperature85 - 95>95
Hydrolysis Diethyl azelateAzelaic acidKOHEthanol/Water2 - 3Reflux (~80-90)90 - 98>98

Table adapted from BenchChem Application Notes.[16]

Visualization of the Synthetic Pathway

The overall transformation from oleic acid to azelaic acid, highlighting the central role of 9-oxononanoic acid, can be visualized as follows:

G cluster_ozonolysis Ozonolysis Route cluster_two_step Two-Step Oxidative Cleavage oleic_acid Oleic Acid diol 9,10-Dihydroxystearic Acid oleic_acid->diol H₂O₂, Tungstic Acid oxo_acid 9-Oxononanoic Acid oleic_acid->oxo_acid O₃, Oxidative Workup diol->oxo_acid azelaic_acid Azelaic Acid oxo_acid->azelaic_acid Oxidation (e.g., KMnO₄ or H₂O₂/Catalyst)

Caption: Synthetic routes to azelaic acid via the 9-oxononanoic acid intermediate.

Purification and Characterization

Purification of Azelaic Acid

The final purity of azelaic acid is critical for its applications, especially in pharmaceuticals. Common purification methods include:

  • Crystallization: Azelaic acid has limited solubility in cold water but is more soluble in hot water. This property is exploited for purification by recrystallization from water.[11][17]

  • Solvent Extraction: Liquid-liquid extraction can be used to separate the dicarboxylic azelaic acid from monocarboxylic acid byproducts. Azelaic acid is preferentially soluble in an aqueous phase, while longer-chain monocarboxylic acids are more soluble in non-polar organic solvents.[4][17]

  • Distillation: In industrial processes, fractional distillation under reduced pressure can be used to purify molten azelaic acid.[17]

Characterization of 9-Oxononanoic Acid

The intermediate, 9-oxononanoic acid, can be characterized by standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the presence of both the carboxylic acid and aldehyde functional groups.

  • Mass Spectrometry: GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the molecule.[18][19]

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the carboxylic acid and the aldehyde, as well as the O-H stretching of the carboxylic acid.

Conclusion

9-Oxononanoic acid is the pivotal intermediate in the synthesis of azelaic acid from oleic acid. Understanding its formation and subsequent oxidation is key to optimizing production processes. While traditional ozonolysis remains an industrial reality, safer and more sustainable methods involving two-step oxidative cleavage and biocatalysis are gaining prominence. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the development and optimization of azelaic acid synthesis. The continued innovation in the catalytic oxidation of 9-oxononanoic acid will be crucial in meeting the growing demand for this versatile dicarboxylic acid in a cost-effective and environmentally responsible manner.

References

  • Welsbach Corp. (1959). Method for the recovery of azelaic acid from a mixture of oxidized acids. U.S.
  • Emery Oleochemicals. (2003). Method for purifying azelaic acid. U.S.
  • BenchChem. (2025).
  • Allergan, Inc. (2019). Synthesis of azelaic acid.
  • Benessere, V., et al. (2021). Sustainable Process for Production of Azelaic Acid Through Oxidative Cleavage of Oleic Acid.
  • Hill, J. W., & McEwen, W. L. (1930). Azelaic acid. Organic Syntheses, 10, 10.
  • PubChem. 9-Oxononanoic acid.
  • Human Metabolome Database. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542).
  • Hill, J. W., & McEwen, W. L. azelaic acid. Organic Syntheses Procedure.
  • ChemRxiv. (2023).
  • Casali, B., et al. (2020).
  • Kim, J.-Y., et al. (2019). Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis. ACS Sustainable Chemistry & Engineering, 7(15), 13248-13255.
  • Otte, K. B., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ChemSusChem, 6(11), 2149-2156.
  • NIST. 9-Oxononanoic acid. NIST WebBook.
  • Otte, K. B., et al. (2014). Whole-Cell One-Pot Biosynthesis of Azelaic Acid.
  • Synergistics Ind Inc. (1995). Two step oxidation process for the production of carboxylic acids such as azelaic acid from unsaturated substrates. U.S.
  • Elevance Renewable Sciences Inc. (2016). Processes for Making Azelaic Acid and Derivatives Thereof. U.S.
  • Casali, B., et al. (2020).
  • DSM IP Assets B.V. (2014). Process for the preparation of azeleic acid from 9-octadecenedioic acid.
  • King, M. D., et al. (2020). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics, 20(1), 281-294.
  • Park, J. Y., et al. (2020). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. International Journal of Molecular Sciences, 21(23), 9049.
  • BenchChem. (2025). The Biological Significance of 9-Oxononanoic Acid: A Technical Guide.
  • Iavicoli, I., et al. (2020). Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors).
  • Cayman Chemical. 9-Oxononanoic Acid (CAS 2553-17-5).
  • Shul'pin, G. B., & Kozlov, Y. N. (2021). Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds.
  • ACS GCI Pharmaceutical Roundtable.
  • Casali, B., et al. (2022). Multi-step chemo-enzymatic synthesis of azelaic and pelargonic acids from the soapstock of high-oleic sunflower. Green Chemistry, 24(5), 2110-2118.
  • Le Du, A., et al. (2022). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis.
  • Synergistics Ind Inc. (1995). Two step oxidation process for the production of carboxylic acids such as azelaic acid from unsaturated substrates. U.S.
  • Zhu, P., et al. (2007). NOTE Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. Bulletin of the Korean Chemical Society, 28(11), 2055-2057.
  • BIRAC. Azelaic Acid.
  • Park, J. S., et al. (2008). The reaction mechanism of catalytic oxidation with hydrogen peroxide and ozone in aqueous solution.
  • Aiello, A., et al. (2023). Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antioxidant and Antimicrobial Activity. Molecules, 28(5), 2154.

Sources

Methodological & Application

GC-MS analysis of 7-Oxo-nonanoic acid with derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 7-Oxo-nonanoic Acid

A Detailed Protocol for Quantification using a Two-Step Derivatization Strategy

Abstract

This application note provides a comprehensive, field-proven methodology for the analysis of 7-oxo-nonanoic acid by gas chromatography-mass spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of 7-oxo-nonanoic acid is challenging, leading to poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, a robust two-step derivatization protocol is detailed. The method involves an initial oximation to stabilize the keto functional group, followed by silylation of the carboxylic acid group.[1][2] This dual derivatization approach significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[1][3] This guide offers a step-by-step procedure, from sample preparation to instrument parameters, and discusses the underlying chemical principles to empower researchers in metabolomics, clinical diagnostics, and drug development.

Principle: The Rationale for Derivatization

Direct analysis of keto acids like 7-oxo-nonanoic acid by GC-MS is impractical. The presence of both a carboxylic acid and a ketone functional group makes the molecule highly polar and prone to hydrogen bonding.[4] This results in:

  • Low Volatility: The compound will not readily vaporize in the hot GC inlet, preventing its transfer onto the analytical column.[3][5]

  • Poor Thermal Stability: At the high temperatures required for GC analysis, the native molecule can degrade, leading to inaccurate quantification.[1]

  • Adsorption: Active sites within the GC inlet and column can irreversibly bind to the polar functional groups, causing significant peak tailing and loss of signal.[1]

To address these issues, a chemical modification process, known as derivatization, is essential. This application note employs a widely used and effective two-step strategy:

Step 1: Oximation: The carbonyl (keto) group is protected by reacting it with methoxyamine hydrochloride (MeOx).[1][2][5] This reaction converts the ketone into a more stable methoxime derivative.[1][2] The primary benefit of this step is to prevent keto-enol tautomerization, which could otherwise lead to the formation of multiple derivative peaks and complicate analysis.[1][2][5]

Step 2: Silylation: The acidic proton of the carboxylic acid group is replaced with a nonpolar trimethylsilyl (TMS) group.[3][6] This is achieved using a potent silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[3][6][7] Silylation neutralizes the polar carboxylic acid, drastically increasing the molecule's volatility and thermal stability.[3][6]

The final, derivatized product is a volatile and thermally stable compound that exhibits excellent chromatographic behavior, enabling sensitive and reproducible quantification by GC-MS.

Derivatization Workflow Diagram

Derivatization_Workflow cluster_start Analyte Preparation cluster_step1 Step 1: Oximation cluster_step2 Step 2: Silylation cluster_end Analysis Start Dry Sample (containing 7-Oxo-nonanoic acid) Reagent1 Add Methoxyamine HCl in Pyridine Start->Reagent1 Protect Keto Group Incubate1 Incubate (e.g., 90 min at 37°C) Reagent1->Incubate1 Reagent2 Add BSTFA + 1% TMCS Incubate1->Reagent2 Derivatize Carboxyl Group Incubate2 Incubate (e.g., 30 min at 70°C) Reagent2->Incubate2 End Inject into GC-MS Incubate2->End Analysis Ready

Caption: A flowchart of the two-step derivatization protocol.

Materials and Methods

Reagents and Materials
Reagent / MaterialGradeSupplier Example
7-Oxo-nonanoic acid standard≥98% PuritySigma-Aldrich
Methoxyamine hydrochloride (MeOx)Derivatization GradeSigma-Aldrich
Pyridine, anhydrous≥99.8%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization GradeRestek, Supelco
AcetonitrileHPLC or GC GradeFisher Scientific
Ethyl AcetateHPLC or GC GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeVWR
GC Vials, 2 mL with PTFE-lined caps---Agilent, Waters

Safety Note: Derivatization reagents are moisture-sensitive and can be harmful.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle reagents under dry conditions to prevent hydrolysis.[7]

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-oxo-nonanoic acid standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with acetonitrile.

Sample Preparation and Derivatization Protocol

This protocol is designed for a dried sample extract. If the sample is in an aqueous solution, it must first be evaporated to complete dryness under a stream of nitrogen.

  • Drying: Transfer 100 µL of the standard solution or sample extract into a 2 mL GC vial. Evaporate the solvent to complete dryness using a gentle stream of dry nitrogen or a vacuum concentrator. It is critical to remove all moisture as it will deactivate the silylation reagent.[5][7]

  • Oximation Step:

    • Prepare a fresh MeOx solution by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample residue in the GC vial.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial in a heating block or oven at 37°C for 90 minutes to ensure complete reaction with the keto group.[1][5]

  • Silylation Step:

    • After incubation, allow the vial to cool to room temperature.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[1][3] The TMCS acts as a catalyst to ensure efficient silylation, especially for sterically hindered groups.[3][8]

    • Cap the vial tightly, vortex for 30 seconds.

    • Incubate the vial at 70°C for 30-60 minutes.[9]

  • Final Step: Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and may be optimized for specific instrumentation.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Inlet Temperature250°C
Injection ModeSplit (50:1) or Splitless (for trace analysis)
Injection Volume1 µL
Carrier GasHelium, 99.999% purity
Flow Rate1.0 mL/min (Constant Flow)
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program - Initial Temp: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
MS System Agilent 5977 MSD or equivalent
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quad Temperature150°C
Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Expected Results and Discussion

Chemical Reaction and Product Structure

The two-step derivatization process results in the formation of 7-(methoxyimino)nonanoic acid, trimethylsilyl ester.

Derivatization Reaction Diagram

Caption: The chemical transformation of 7-oxo-nonanoic acid.

Mass Spectrum Analysis

Expected Key Ions for SIM/MRM Analysis:

m/z (Daltons)Ion Identity/FragmentSignificance
M-15 [M-CH₃]⁺Loss of a methyl group from the TMS moiety, a characteristic silyl fragment.
73 [Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS derivatives.
117 [(CH₃)₂Si=O-C=O]⁺A common rearrangement fragment for TMS esters of carboxylic acids.
[M]⁺ Molecular IonMay be of low abundance but confirms the molecular weight of the derivative.

For quantitative analysis, using Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. The most abundant and specific ions (e.g., M-15 and 117) should be chosen as quantifier and qualifier ions, respectively.

Conclusion

The protocol described provides a reliable and robust method for the quantitative analysis of 7-oxo-nonanoic acid using GC-MS. The two-step oximation and silylation derivatization is critical for converting the non-volatile, polar analyte into a form suitable for gas chromatography.[1][3] This method offers the high sensitivity and specificity required for demanding applications in biomedical and pharmaceutical research. By understanding the principles behind the derivatization choices and instrument parameters, researchers can successfully implement and adapt this protocol for their specific analytical needs.

References

  • Bibel, M. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology, 1730, 257-265. Retrieved from [Link]

  • Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Springer Link. Retrieved from [Link]

  • Bibel Labs. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Rontani, J.-F. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-252. Retrieved from [Link]

  • Spagou, K., et al. (2010). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 1217(49), 7751-7759. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA w/1% TMCS. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(3), 245-252. Retrieved from [Link]

  • Thermo Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nonanoic acid, 9-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 209-227. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Mass spectrum of a BSTFA-derivatized monosaccharide with the corresponding structure. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Wang, Y., et al. (2011). Quantification of Trimethylsilyl Derivatives of Amino Acid Disease Biomarkers in Neonatal Blood Samples by Gas Chromatography-Mass Spectrometry. Journal of the Chinese Chemical Society, 58(6), 941-946. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nonanoic acid, 6-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nonanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Nonanoic acid, 6-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Asbahi, T. (2016). Analysis of fatty acids in fatty acid-based herbicides by gas chromatography. Lund University Publications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum of Nonanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Topic: Derivatization of 7-Oxo-nonanoic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the derivatization of 7-oxo-nonanoic acid for enhanced detection in High-Performance Liquid Chromatography (HPLC). 7-oxo-nonanoic acid, a medium-chain keto acid, lacks a strong native chromophore or fluorophore, making its direct quantification at low concentrations challenging. Pre-column derivatization chemically modifies the analyte to attach a UV-absorbing or fluorescent tag, significantly improving analytical sensitivity and selectivity. We present two field-proven protocols targeting the molecule's distinct functional groups: the ketone and the carboxylic acid. The first protocol details the derivatization of the ketone moiety using 2,4-dinitrophenylhydrazine (DNPH) to form a highly UV-absorbent hydrazone. The second protocol focuses on the esterification of the carboxylic acid group with the fluorescent reagent 4-bromomethyl-7-methoxycoumarin (Br-Mmc) for high-sensitivity fluorescence detection. This guide includes the scientific principles behind each method, detailed step-by-step protocols, and optimized HPLC conditions for the analysis of the resulting derivatives.

Introduction: The Rationale for Derivatization

7-Oxo-nonanoic acid is a bifunctional organic molecule featuring both a ketone and a carboxylic acid moiety. Its analysis is relevant in various fields, including metabolomics and industrial quality control. However, its molecular structure precludes sensitive detection by common HPLC detectors like UV-Vis and Fluorescence, as it lacks a suitable chromophore or fluorophore.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its effectiveness is contingent on the detector's ability to respond to the analyte of interest. For compounds like 7-oxo-nonanoic acid, direct analysis suffers from poor sensitivity and potential interference from matrix components. Chemical derivatization overcomes this limitation by covalently bonding a tag to the analyte molecule, imparting desirable detection characteristics. This process is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required in trace analysis.

This guide explores two distinct and robust strategies:

  • Strategy A: Targeting the ketone group with 2,4-dinitrophenylhydrazine (DNPH) for UV detection.

  • Strategy B: Targeting the carboxylic acid group with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) for fluorescence detection.

The choice between these methods depends on the required sensitivity, available equipment, and the nature of the sample matrix.

General Experimental Workflow

The process for analyzing 7-oxo-nonanoic acid via derivatization follows a logical sequence. Each step must be optimized to ensure reproducible and accurate quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Biological or Industrial Sample Extract Analyte Extraction (e.g., LLE or SPE) Sample->Extract Deriv Add Derivatization Reagent (e.g., DNPH or Br-Mmc) Extract->Deriv Dried & Reconstituted Extract React Incubate under Optimized Conditions (Temp, Time) Deriv->React Quench Quench Reaction & Prepare for Injection React->Quench HPLC HPLC Separation (C18 Column) Quench->HPLC Inject Derivatized Sample Detect Detection (UV or Fluorescence) HPLC->Detect Quant Quantification (Calibration Curve) Detect->Quant

Caption: General workflow for derivatization and HPLC analysis.

Strategy A: Ketone Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Principle of DNPH Derivatization

This is a classic and highly reliable method for the analysis of aldehydes and ketones.[1] The reaction involves the nucleophilic addition of DNPH to the carbonyl carbon of the ketone group on 7-oxo-nonanoic acid, followed by the elimination of a water molecule. This acid-catalyzed reaction forms a stable 2,4-dinitrophenylhydrazone derivative.[2][3] The key advantage is that the resulting hydrazone is a large, conjugated molecule that exhibits strong absorbance in the UV region, typically around 360-365 nm, where interference from many matrix components is minimal.[4][5]

G cluster_reactants cluster_products R1 7-Oxo-nonanoic Acid P1 7-Oxo-nonanoic Acid-DNPH Derivative (UV-active Hydrazone) R1->P1 H+ Catalyst - H2O R2 2,4-Dinitrophenylhydrazine (DNPH) R2->P1

Caption: Reaction of 7-oxo-nonanoic acid with DNPH.

Experimental Protocol: DNPH Derivatization
  • Reagent Preparation:

    • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. To aid dissolution, this is often prepared in acetonitrile containing a small amount of strong acid (e.g., 2 M hydrochloric acid or phosphoric acid). For example, dissolve 100 mg DNPH in 50 mL of acetonitrile, then add 0.5 mL of concentrated HCl. Caution: DNPH is potentially explosive when dry and should be handled with care. Acids are corrosive.

    • Sample/Standard Preparation: Accurately weigh and dissolve 7-oxo-nonanoic acid standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution. Evaporate sample extracts to dryness under a gentle stream of nitrogen and reconstitute in a known volume of acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the reconstituted sample or standard solution in a vial, add 400 µL of the DNPH solution.

    • Vortex the mixture thoroughly for 30 seconds.

    • Seal the vial and incubate the reaction mixture in a heating block or water bath at 60-65°C for 30 minutes.[2] The optimal temperature and time may require validation.[2]

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection or can be diluted with the mobile phase if necessary. Filter through a 0.22 µm syringe filter prior to injection to protect the HPLC system.

HPLC Method: Analysis of DNPH Derivative
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][5]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold for 3 min, return to 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35-40 °C[4]
Detection Wavelength 365 nm[2][5]

Strategy B: Carboxylic Acid Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Principle of Br-Mmc Derivatization

This strategy targets the carboxylic acid functional group for highly sensitive fluorescence detection.[6] The reaction is a nucleophilic substitution where the carboxylate anion of 7-oxo-nonanoic acid attacks the electrophilic bromomethyl group of Br-Mmc, forming a fluorescent ester. This esterification is typically facilitated by a non-nucleophilic base (to deprotonate the carboxylic acid) and a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), which complexes with the counter-ion of the base (e.g., potassium) to enhance the nucleophilicity of the carboxylate in an organic solvent.[6] The resulting coumarin ester is highly fluorescent, allowing for detection at picogram levels.

G cluster_reactants cluster_products R1 7-Oxo-nonanoic Acid P1 7-Oxo-nonanoic Acid-Mmc Derivative (Fluorescent Ester) R1->P1 K2CO3, 18-Crown-6 - KBr, -H+ R2 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) R2->P1

Caption: Reaction of 7-oxo-nonanoic acid with Br-Mmc.

Experimental Protocol: Br-Mmc Derivatization
  • Reagent Preparation:

    • Br-Mmc Solution: Prepare a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetonitrile. This solution should be stored protected from light.

    • Catalyst/Base Mixture: Prepare a solution containing 1 mg/mL of 18-crown-6 and 5 mg/mL of anhydrous potassium carbonate (K₂CO₃) in acetonitrile. Sonicate briefly to ensure suspension of K₂CO₃.

    • Sample/Standard Preparation: Prepare stock and working standards of 7-oxo-nonanoic acid in acetonitrile as described in section 3.2. Sample extracts should be evaporated to absolute dryness, as water will interfere with the reaction.

  • Derivatization Procedure:

    • To a vial containing the dried sample residue or standard, add 100 µL of acetonitrile.

    • Add 50 µL of the Br-Mmc solution.

    • Add 50 µL of the catalyst/base mixture.

    • Vortex the mixture thoroughly for 30 seconds.

    • Seal the vial and incubate at 70°C for 45 minutes in a heating block.[6]

    • After incubation, cool the vial to room temperature.

    • Add 10 µL of glacial acetic acid to neutralize the excess potassium carbonate and stop the reaction.

    • Evaporate the solvent to dryness under nitrogen. Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 water:acetonitrile).

    • Filter through a 0.22 µm syringe filter before injection.

HPLC Method: Analysis of Br-Mmc Derivative
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient 40% B to 80% B over 15 minutes, hold for 3 min, return to 40% B
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C[7]
Fluorescence Detector Excitation: 330 nm, Emission: 390 nm (values may vary slightly)[7]

Method Performance and Considerations

The performance of these methods should be validated according to standard guidelines. Typical performance characteristics are summarized below.

ParameterDNPH Method (UV)Br-Mmc Method (Fluorescence)
Linearity (r²) > 0.999[2][4]> 0.995[7]
Limit of Detection (LOD) ng/mL range[2]pg/mL to low ng/mL range[7][8]
Precision (%RSD) < 5%[2]< 10%[7]
Selectivity Good; potential interference from other endogenous aldehydes/ketones.Excellent; fewer endogenous fluorescent compounds interfere.
Robustness High; DNPH is a very stable reagent and derivative.Moderate; requires anhydrous conditions for optimal yield.

Key Considerations:

  • Matrix Effects: Both methods can be susceptible to matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in complex biological samples.

  • Side Reactions: In the DNPH method, the reagent can react with any aldehyde or ketone present in the sample, requiring good chromatographic separation. For the Br-Mmc method, any carboxylic acid can react, also necessitating effective separation.

  • Optimization: The reaction conditions (time, temperature, reagent concentration) provided are excellent starting points but should be optimized for the specific application and laboratory conditions to ensure complete derivatization.

Conclusion

Pre-column derivatization is an indispensable strategy for the sensitive and reliable HPLC analysis of 7-oxo-nonanoic acid. By targeting either the ketone group with DNPH for robust UV detection or the carboxylic acid group with Br-Mmc for high-sensitivity fluorescence detection, researchers can overcome the challenges posed by the analyte's poor native detection properties. The protocols detailed in this guide provide a validated and authoritative framework for developing and implementing these analytical methods in research, clinical, and quality control settings.

References

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. SCIRP. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Available at: [Link]

  • Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. LabRulez LCMS. Available at: [Link]

  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Technology Networks. Available at: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • Determination of Ketones as DNPH Derivates. LabRulez LCMS. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • Showing metabocard for 8-Amino-7-oxononanoic acid (HMDB0240687). Human Metabolome Database. Available at: [Link]

  • 8-Amino-7-oxononanoic acid. LIPID MAPS Structure Database. Available at: [Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the mass spectrometric behavior of 7-oxo-nonanoic acid, a nine-carbon keto acid. We delve into the characteristic fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights for researchers in metabolomics, biomarker discovery, and drug development. This document outlines foundational principles, detailed analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a guide to interpreting the resulting spectra.

Introduction: The Significance of 7-Oxo-nonanoic Acid

7-Oxo-nonanoic acid belongs to the class of oxo fatty acids, which are implicated in various physiological and pathological processes. As intermediates in fatty acid metabolism and products of oxidative stress, the precise identification and quantification of these molecules are crucial for understanding cellular biochemistry. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide serves to demystify the fragmentation landscape of 7-oxo-nonanoic acid, enabling robust analytical method development.

Foundational Principles of Fragmentation

The fragmentation of 7-oxo-nonanoic acid in a mass spectrometer is dictated by the ionization method employed and the inherent chemical functionalities of the molecule: a terminal carboxylic acid and a ketone at the C7 position.

  • Electron Ionization (EI): This high-energy technique, typically coupled with GC, induces extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. Key fragmentation processes for aliphatic ketones and carboxylic acids include alpha-cleavage, McLafferty rearrangement, and losses of small neutral molecules.[1][2][3]

  • Electrospray Ionization (ESI): A soft ionization technique used with LC, ESI typically generates a prominent pseudomolecular ion, such as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, providing structural information through Collision-Induced Dissociation (CID).

Electron Ionization (EI) Fragmentation Pattern of 7-Oxo-nonanoic Acid

When analyzed by GC-MS, 7-oxo-nonanoic acid (molar mass: 172.22 g/mol ) undergoes characteristic fragmentation. The molecular ion peak (M⁺˙ at m/z 172) may be weak or absent due to the molecule's aliphatic nature.[4] The major fragmentation pathways are driven by the ketone and carboxylic acid moieties.

Key EI Fragmentation Pathways:

A diagram of the major decomposition products of ionized 7-oxononanoic acid further informs the expected fragmentation.[5]

  • Alpha-Cleavage adjacent to the Ketone: Cleavage of the C-C bonds next to the carbonyl group is a primary fragmentation route for ketones.[2][3]

    • Cleavage at the C6-C7 bond results in the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion at m/z 143 .

    • Cleavage at the C7-C8 bond leads to the loss of a hexanoic acid radical to form an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak for methyl ketones.

  • McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage. For 7-oxo-nonanoic acid, this can occur on the carboxylic acid side of the ketone. This process leads to the formation of a neutral enol and a charged alkene, resulting in a prominent peak at m/z 116 .

  • Fragmentation of the Carboxylic Acid Group: The carboxylic acid moiety also directs fragmentation.

    • Loss of a hydroxyl radical (•OH) from the molecular ion gives a peak at m/z 155 (M-17).[2]

    • Loss of the entire carboxyl group (•COOH) results in a peak at m/z 127 (M-45).[2]

  • Combined Fragmentation Pathways: Subsequent fragmentation of primary fragment ions can also occur. For instance, the m/z 143 ion can lose water to produce a fragment at m/z 125 .

Predicted EI Mass Spectrum Summary:
m/z Proposed Fragment Structure/Origin Significance
172[C₉H₁₆O₃]⁺˙Molecular Ion (may be weak or absent)
155[M - •OH]⁺Loss of hydroxyl from carboxylic acid
143[M - •C₂H₅]⁺α-cleavage at C6-C7
127[M - •COOH]⁺Loss of carboxyl group
116[C₆H₁₂O₂]⁺˙McLafferty Rearrangement
43[CH₃CO]⁺α-cleavage at C7-C8 (Acylium ion)
Illustrative EI Fragmentation Diagram:

EI_Fragmentation M 7-Oxo-nonanoic Acid [M]⁺˙ m/z 172 F155 [M-OH]⁺ m/z 155 M->F155 - •OH F143 [M-C₂H₅]⁺ m/z 143 M->F143 - •C₂H₅ (α-cleavage) F127 [M-COOH]⁺ m/z 127 M->F127 - •COOH F116 McLafferty Rearrangement [C₆H₁₂O₂]⁺˙ m/z 116 M->F116 γ-H transfer F43 [CH₃CO]⁺ m/z 43 M->F43 - •(CH₂)₅COOH (α-cleavage)

Caption: Predicted EI fragmentation of 7-Oxo-nonanoic acid.

Protocol: GC-MS Analysis of 7-Oxo-nonanoic Acid

Due to the polarity of the carboxylic acid group, derivatization is often required to improve chromatographic performance and reduce tailing.[6] Silylation (e.g., with MTBSTFA) or methylation are common approaches.[6][7]

Sample Preparation and Derivatization (Silylation)
  • Drying: Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature before injection into the GC-MS.

Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[8]

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Electrospray Ionization (ESI) Fragmentation Pattern

LC-MS analysis with ESI is preferable for complex biological matrices as it often requires less sample cleanup and avoids derivatization.[9] 7-Oxo-nonanoic acid is expected to ionize well in negative ion mode to form the [M-H]⁻ ion at m/z 171.1.

Predicted ESI-MS/MS Fragmentation

Upon CID in the collision cell, the [M-H]⁻ ion will fragment. The fragmentation will be directed by the most labile bonds and the charge location.

  • Loss of Water: A common fragmentation for ions with a carboxylate group is the loss of H₂O, yielding a fragment at m/z 153.1 ([M-H-H₂O]⁻).

  • Loss of Carbon Dioxide: Decarboxylation is a characteristic fragmentation of carboxylates, resulting in the loss of CO₂ (44 Da) to produce a fragment at m/z 127.1 ([M-H-CO₂]⁻).

  • Cleavage adjacent to the Ketone: Fragmentation can also be initiated around the ketone group, leading to charge-remote fragmentations along the alkyl chain.

Illustrative ESI-MS/MS Workflow:

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Reversed-Phase C18 Separation Sample->Column ESI ESI Source Negative Mode Column->ESI Q1 Quadrupole 1 (Q1) Isolates [M-H]⁻ m/z 171.1 ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Scans Product Ions Q2->Q3 Detector Detector Q3->Detector

Caption: General workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of 7-Oxo-nonanoic Acid

This protocol is adapted from methodologies for similar short and medium-chain fatty acids.[10][11]

Sample Preparation

For biological samples like plasma or serum, protein precipitation is a common and effective extraction method.[10]

  • Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog if available).

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new vial for analysis.

Instrumental Parameters
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 20% B

    • Linear ramp to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 20% B and re-equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole

  • Ionization Mode: ESI Negative

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • MRM Transitions:

    • The precursor ion will be the [M-H]⁻ of the analyte (m/z 171.1).

    • Product ions and collision energies must be optimized by infusing a standard solution of 7-oxo-nonanoic acid into the mass spectrometer.

Proposed MRM Transitions for Quantification:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
7-Oxo-nonanoic acid171.1127.1OptimizeQuantifier
7-Oxo-nonanoic acid171.1153.1OptimizeQualifier

Data Interpretation and Validation

  • GC-MS: Identification is confirmed by matching the retention time and the fragmentation pattern of the derivatized analyte with that of an authentic standard. The library search can be a useful tool, but manual verification of the spectrum is essential.

  • LC-MS/MS: In a targeted MRM experiment, identification is confirmed by the co-elution of the quantifier and qualifier transitions at the correct retention time, with a consistent ion ratio compared to a standard.

Conclusion

The mass spectrometric fragmentation of 7-oxo-nonanoic acid is predictable and follows established chemical principles for keto acids. Under EI, fragmentation is extensive, providing a detailed structural fingerprint characterized by α-cleavage and McLafferty rearrangement. Under ESI, soft ionization followed by CID allows for sensitive and specific quantification through characteristic losses of CO₂ and H₂O. The protocols provided herein offer a robust starting point for researchers to develop and validate methods for the analysis of this and other oxo-fatty acids in various matrices.

References

  • BenchChem. Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS. [URL: https://www.benchchem.
  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [URL: https://www.spectroscopyonline.
  • LIPID MAPS. 7-oxo-8-amino-nonanoic acid Structure Database. [URL: https://www.lipidmaps.
  • ECMDB. 8-Amino-7-oxononanoate (ECMDB20111). [URL: http://ecmdb.ca/compounds/ECMDB20111]
  • Djerassi, C., & Liedtke, R. J. (1972). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society, 94(16), 5595-5603. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00771a022]
  • Gross, J. H. (2011). Fragmentation and Interpretation of Spectra. In Mass Spectrometry. Springer, Berlin, Heidelberg.
  • ResearchGate. High resolution mass spectrometry peak intensities of (a) nonanoic acid... [URL: https://www.researchgate.net/figure/High-resolution-mass-spectrometry-peak-intensities-of-a-nonanoic-acid-1571229-m-z_fig4_324273891]
  • ResearchGate. Major decomposition products of ionized 9-oxononanoic acid... [URL: https://www.researchgate.net/figure/Major-decomposition-products-of-ionized-9-oxononanoic-acid-Fig-90-c-a-7_fig89_320399897]
  • PubChem. 7-Keto-8-Aminopelargonic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/173]
  • Human Metabolome Database. Showing metabocard for 8-Amino-7-oxononanoic acid (HMDB0240687). [URL: https://hmdb.ca/metabolites/HMDB0240687]
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • University of Arizona. Mass Spectrometry: Fragmentation. [URL: https://www.web.arizona.
  • LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [URL: https://www.linkedin.
  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [URL: https://nptel.ac.in/courses/104101005/downloads/lec-25.pdf]
  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [URL: https://air.unimi.it/retrieve/handle/2434/774059/1609139/SMCFAs_serum_LCMSMS.pdf]
  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [URL: https://www.mdpi.com/2218-1989/13/4/560]
  • The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [URL: https://metabolomicscentre.
  • Springer. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [URL: https://link.springer.com/article/10.1007/s00216-018-1025-9]
  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [URL: https://www.shimadzu.com/an/gcms/gcms-qp2020-nx/apn-gcms_032.html]
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. [URL: https://www.sigmaaldrich.
  • Lund University. Analysis of fatty acids in fatty acid-based herbicides by gas chromatography. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=8987489&fileOId=8987490]
  • LCGC International. Quality Control in GC–MS Analysis of Amino Acids. [URL: https://www.chromatographyonline.com/view/quality-control-in-gc-ms-analysis-of-amino-acids]

Sources

analytical standards for 7-Oxo-nonanoic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 7-Oxo-nonanoic Acid in Biological Matrices

Author: Gemini, Senior Application Scientist

Date: January 17, 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the sensitive and accurate detection of 7-Oxo-nonanoic acid, an oxo-fatty acid with potential significance in metabolic research and biomarker discovery. As interest in lipid metabolism and oxidative stress grows, the need for robust analytical methods to quantify specific lipid species becomes paramount. This document details two validated analytical methodologies: a direct approach using Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) and a classic, derivatization-based method utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We offer in-depth, step-by-step protocols for sample preparation from plasma, instrument configuration, and data analysis. The causality behind critical experimental choices is explained to empower researchers to adapt these methods to their specific needs. This guide is intended to serve as a foundational resource for scientists investigating the role of 7-Oxo-nonanoic acid in various biological and pathological processes.

Introduction: The Significance of 7-Oxo-nonanoic Acid

7-Oxo-nonanoic acid (CAS 20356-92-7) is a nine-carbon fatty acid characterized by a ketone group at the seventh position and a terminal carboxylic acid.[1] Its molecular formula is C₉H₁₆O₃ and it has a molecular weight of 172.22 g/mol .[1] While its specific biological roles are still under active investigation, oxo-fatty acids are generally recognized as byproducts or intermediates of fatty acid metabolism and lipid peroxidation.[2][3] The presence and concentration of specific oxo-fatty acids can be indicative of metabolic flux, enzymatic activity, or oxidative stress levels, making them valuable targets for biomarker discovery in diseases characterized by metabolic dysregulation.[2]

Accurate quantification of 7-Oxo-nonanoic acid in complex biological matrices like plasma or tissue requires highly sensitive and specific analytical techniques. The primary challenges in its analysis are its relatively low physiological abundance and the presence of a polar carboxylic acid group, which can lead to poor chromatographic performance without proper methodology.[4] This guide provides two gold-standard mass spectrometry-based protocols to overcome these challenges.

Analytical Strategies: A Comparative Overview

The choice of analytical technique is critical and depends on available instrumentation, required sensitivity, and desired sample throughput. We present two powerful, complementary approaches:

  • UPLC-MS/MS: This is the preferred method for high-throughput, sensitive, and direct analysis. It leverages the inherent selectivity of tandem mass spectrometry, often allowing for quantification with minimal sample cleanup and without the need for chemical derivatization. This simplifies sample preparation and reduces analysis time.[5][6]

  • GC-MS: A robust and widely available technique, GC-MS is excellent for analyzing volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, a chemical derivatization step is mandatory.[4] This process converts the analyte into a more volatile and thermally stable form, enabling its passage through the GC system. The most common approach is silylation, which replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.[7]

The following table provides a high-level comparison of the two methodologies described herein.

ParameterUPLC-MS/MS MethodConventional GC-MS Method
Principle Direct analysis of the native compound.Analysis of a volatile chemical derivative.
Sample Preparation Simple protein precipitation.Multi-step: extraction and chemical derivatization.
Derivatization Required? No.[5]Yes (e.g., Silylation).[5]
Analysis Time Shorter run times, higher throughput.Longer sample prep and run times.
Sensitivity Typically higher (sub-ng/mL).Good, but can be limited by derivatization efficiency.
Primary Advantage Speed, simplicity, and high sensitivity.High chromatographic resolution, widespread availability.

Protocol 1: UPLC-MS/MS for Direct Quantification

This method offers direct quantification of 7-Oxo-nonanoic acid in plasma without chemical derivatization, maximizing efficiency and minimizing potential analyte loss during sample handling.[5]

Principle

Plasma proteins are first precipitated using ice-cold acetonitrile, which simultaneously extracts the analyte from the matrix. The clarified supernatant is then directly injected into the UPLC-MS/MS system. The compound is separated from other matrix components on a C18 reversed-phase column and detected using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.

Materials & Reagents
  • 7-Oxo-nonanoic acid analytical standard (≥98% purity)[1]

  • Isotopically labeled internal standard (e.g., 7-Oxo-nonanoic acid-d3), if available

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Plasma samples (e.g., human, mouse)

Experimental Protocol: Sample Preparation
  • Thaw frozen plasma samples on ice to maintain sample integrity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile. This high ratio of organic solvent ensures efficient protein precipitation. If using an internal standard, it should be pre-dissolved in the acetonitrile.

  • Vortex vigorously for 1 minute to fully denature proteins and mix the sample.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

UPLC-MS/MS Instrumental Conditions
ParameterRecommended Setting
UPLC Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) Q1: 171.1 m/z ([M-H]⁻) → Q3: (Fragment ion to be optimized)
MRM Transition (IS) Q1: 174.1 m/z ([M-H]⁻) → Q3: (Fragment ion to be optimized)

Note: The precursor ion for 7-Oxo-nonanoic acid in negative mode is the deprotonated molecule [M-H]⁻ at m/z 171.1. Product ions (Q3) and collision energies must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Workflow Visualization: UPLC-MS/MS

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma 1. Plasma Sample (100 µL) Precip 2. Add 300 µL Ice-Cold Acetonitrile (+IS) Plasma->Precip Vortex 3. Vortex (1 min) Precip->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant to Vial Centrifuge->Supernatant Inject 6. Inject into UPLC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Data 9. Quantify using Calibration Curve Detect->Data Generate Data

Caption: Workflow for the direct UPLC-MS/MS analysis of 7-Oxo-nonanoic acid.

Protocol 2: GC-MS with Silylation Derivatization

This method is a classic and reliable alternative, particularly when LC-MS/MS instrumentation is unavailable. It requires a derivatization step to make the analyte suitable for gas chromatography.[4][5]

Principle

The analyte is first extracted from the plasma using a liquid-liquid extraction. The organic extract is dried down, and the residue is then derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent quantitatively converts the polar carboxylic acid group into a nonpolar trimethylsilyl (TMS) ester. The resulting TMS-derivatized 7-Oxo-nonanoic acid is volatile and thermally stable, allowing for excellent separation and detection by GC-MS.

Materials & Reagents
  • 7-Oxo-nonanoic acid analytical standard (≥98% purity)

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar odd-chain fatty acid)

  • Ethyl Acetate (GC grade)

  • Pyridine (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas supply for evaporation

  • Heating block or oven

Experimental Protocol: Sample Preparation & Derivatization
  • Perform an initial protein precipitation on 100 µL of plasma as described in section 3.3 (steps 1-4).

  • To the resulting supernatant, add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the organic layer to complete dryness under a gentle stream of nitrogen gas at 40°C. Ensure the sample is completely dry, as water will interfere with the silylation reaction.

  • Reconstitute the dried residue in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS. TMCS acts as a catalyst to increase the reactivity of BSTFA.[7]

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the TMS derivative.[5]

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumental Conditions
ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250°C
Oven Program 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Scan (e.g., 50-500 m/z) or Selected Ion Monitoring (SIM)
SIM Ions Monitor characteristic fragment ions of TMS-derivatized 7-Oxo-nonanoic acid

Note: For SIM mode, characteristic ions must be determined by injecting a derivatized standard and examining its mass spectrum. Key ions often include the molecular ion (if present) and fragments resulting from cleavage near the TMS group.

Workflow Visualization: GC-MS

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Plasma 1. Plasma Sample Prep (Precipitation) Extract 2. Liquid-Liquid Extraction Plasma->Extract Dry 3. Evaporate to Dryness (N₂) Extract->Dry Recon 4. Reconstitute in Pyridine Dry->Recon React 5. Add BSTFA + 1% TMCS Recon->React Heat 6. Heat (60°C, 30 min) React->Heat Inject 7. Inject into GC-MS Heat->Inject Separate 8. Chromatographic Separation (DB-5ms) Inject->Separate Detect 9. MS Detection (EI) Separate->Detect Data 10. Quantify using Calibration Curve Detect->Data Generate Data

Caption: Workflow for the GC-MS analysis of 7-Oxo-nonanoic acid after TMS derivatization.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS. Benchchem.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. EPA.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: 7-Oxodocosanoic Acid Analytical Standard. Benchchem.
  • ChemScene. (n.d.). 7-Oxononanoic acid | CAS 20356-92-7. ChemScene.
  • LIPID MAPS. (n.d.). 7-oxo-8-amino-nonanoic acid. LIPID MAPS Structure Database.
  • Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
  • MedChemExpress. (n.d.). Nonanoic acid (Standard). MedChemExpress.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • ResearchGate. (n.d.). Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester. ResearchGate.
  • MilliporeSigma. (n.d.). A Guide to Derivatization Reagents for GC. MilliporeSigma.
  • ResearchGate. (2025). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate.
  • Grassian, V. H., et al. (n.d.). Photooxidation of Nonanoic Acid by Molecular and Complex Environmental Photosensitizers. PMC - NIH.
  • ResearchGate. (n.d.). High resolution mass spectrometry peak intensities of (a) nonanoic acid.... ResearchGate.
  • Moss, C. W., et al. (1985). Analysis of fatty acids of the genus Rochalimaea by electron capture gas chromatography: detection of nonanoic acid. PubMed.

Sources

Application Notes and Protocols for the Extraction of 7-Oxo-nonanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Oxo-nonanoic Acid

7-Oxo-nonanoic acid is a nine-carbon oxo-fatty acid characterized by a ketone group at the seventh carbon and a terminal carboxylic acid.[1] While research into its specific biological roles is ongoing, related oxo-fatty acids are increasingly recognized as important signaling molecules and biomarkers in various physiological and pathological processes, including metabolic disorders and oxidative stress. Accurate and reliable quantification of 7-oxo-nonanoic acid in biological matrices such as plasma, serum, and urine is crucial for elucidating its metabolic pathways and exploring its potential as a clinical biomarker.[2][3]

This guide provides a comprehensive overview and detailed protocols for the extraction of 7-oxo-nonanoic acid from biological samples, tailored for downstream analysis by mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of 7-Oxo-nonanoic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective extraction strategy.

PropertyValueSource
Molecular FormulaC₉H₁₆O₃[1]
Molecular Weight172.22 g/mol [1]
LogP2.0006[1]
Topological Polar Surface Area (TPSA)54.37 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]

The LogP value of approximately 2 suggests that 7-oxo-nonanoic acid has moderate lipophilicity, making it amenable to both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques. The presence of a carboxylic acid group (pKa ≈ 4-5) allows for pH-dependent manipulation of its polarity to enhance extraction efficiency.

Principles of Extraction Methodologies

The choice of extraction method depends on the biological matrix, the required level of sample cleanup, and the analytical instrumentation. For 7-oxo-nonanoic acid, the primary challenge is its efficient separation from a complex mixture of proteins, salts, and other lipids.[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between two immiscible liquid phases.[5] For acidic compounds like 7-oxo-nonanoic acid, acidifying the aqueous sample to a pH below its pKa protonates the carboxylic acid group, rendering the molecule less polar and more soluble in an organic solvent.

Causality behind Experimental Choices in LLE:

  • Acidification: By adding a strong acid (e.g., HCl) to the biological sample, the carboxylate anion (R-COO⁻) of 7-oxo-nonanoic acid is converted to its protonated form (R-COOH). This neutral form has a significantly lower affinity for the aqueous phase and a higher affinity for a non-polar organic solvent.

  • Solvent Selection: The choice of an appropriate organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used for extracting moderately polar lipids.[6][7] MTBE is often preferred due to its lower density than water, which facilitates the collection of the upper organic layer, and its reduced tendency to form emulsions compared to other ethers.[5]

Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE.[4][5] It involves passing the sample through a solid sorbent that retains the analyte based on its physicochemical properties. The analyte is then eluted with a small volume of a strong solvent.

Causality behind Experimental Choices in SPE:

  • Sorbent Selection: For 7-oxo-nonanoic acid, a reversed-phase (e.g., C8 or C18) or a mixed-mode sorbent can be effective.[4] Reversed-phase sorbents retain non-polar compounds from a polar loading solution. By adjusting the pH of the sample, the retention of 7-oxo-nonanoic acid can be modulated.

  • Elution Strategy: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. A mixture of a polar organic solvent (e.g., methanol or acetonitrile) with a pH modifier is often used.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the extraction of 7-oxo-nonanoic acid from common biological fluids. It is recommended to include an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., 7-oxo-nonanoic acid-d3), in the initial step to correct for extraction variability and matrix effects.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine

This protocol is suitable for a wide range of applications and provides good recovery for moderately polar analytes.

Materials:

  • Biological sample (Plasma, Serum, or Urine)

  • Internal Standard (IS) working solution

  • 6M Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • In a microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, or pre-cleared urine).

    • Add 10 µL of the internal standard working solution.

  • Acidification:

    • Add 10 µL of 6M HCl to the sample to adjust the pH to approximately 2.[8] This step is crucial for protonating the carboxylic acid group of 7-oxo-nonanoic acid.

    • Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of MTBE to the acidified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Drying and Reconstitution:

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Workflow for LLE of 7-Oxo-nonanoic Acid

LLE_Workflow start Biological Sample (Plasma, Serum, or Urine) is_add Add Internal Standard start->is_add acidify Acidify with HCl (pH ~2) is_add->acidify extract Add MTBE & Vortex acidify->extract centrifuge Centrifuge (10,000 x g, 10 min) extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute for Analysis dry->reconstitute end LC-MS/MS or GC-MS Analysis reconstitute->end

Caption: Liquid-Liquid Extraction Workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in sensitive LC-MS/MS analyses.[9]

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Biological sample (Plasma, Serum, or Urine)

  • Internal Standard (IS) working solution

  • Methanol

  • Deionized water

  • 0.1% Formic acid in water

  • Elution solvent (e.g., 95:5 Acetonitrile:Methanol with 0.1% Formic Acid)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment (for Plasma/Serum):

    • To 100 µL of plasma or serum, add 10 µL of the internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dilute with 600 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Further equilibrate with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 7-oxo-nonanoic acid with 1 mL of the elution solvent into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

SPE_Workflow start Biological Sample pretreat Pre-treatment (Protein Precipitation for Plasma/Serum) start->pretreat load Load Sample pretreat->load condition Condition & Equilibrate SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute for Analysis dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Sources

derivatization of 7-Oxo-nonanoic acid for fluorescence detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Fluorescence Derivatization of 7-Oxo-nonanoic Acid

Introduction

7-Oxo-nonanoic acid is a C9 dicarboxylic acid monoamide that plays a role in various biological pathways and is often studied as a biomarker for oxidative stress and lipid peroxidation. Due to its lack of a native chromophore or fluorophore, its direct detection and quantification at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD) is challenging.[1] To overcome this limitation, chemical derivatization is employed to attach a fluorescent tag to the molecule, significantly enhancing detection sensitivity.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 7-oxo-nonanoic acid for sensitive fluorescence detection. We will explore the rationale behind reagent selection, provide a detailed step-by-step protocol for a robust derivatization procedure, and discuss the underlying chemical principles.

Principle of Derivatization: A Strategic Approach

7-Oxo-nonanoic acid possesses two reactive functional groups: a terminal carboxylic acid and a ketone at the C7 position. This presents a strategic choice for derivatization.

  • Carboxylic Acid Group: This group can be targeted using various methods, such as activation with carbodiimides (e.g., EDC) followed by coupling to a fluorescent amine, or esterification using fluorescent alkyl halides.[3][4] However, carboxylic acids are ubiquitous in biological matrices, and a non-specific derivatization of this group could lead to high background signals from other endogenous fatty acids and metabolites.[1]

  • Ketone (Oxo) Group: The ketone group offers a more selective target. Fluorescent hydrazine reagents react specifically with aldehydes and ketones under acidic conditions to form stable, highly fluorescent hydrazone derivatives.[5][6] This specificity minimizes interference from other non-carbonyl containing molecules in complex samples.

For these reasons, this guide will focus on the derivatization of the ketone moiety of 7-oxo-nonanoic acid. The most widely used reagent for this purpose is Dansyl Hydrazine (DNSH), which reacts with the carbonyl group to yield a highly fluorescent dansyl-hydrazone, as depicted below.[7]

Caption: Reaction of 7-oxo-nonanoic acid with Dansyl Hydrazine.

Selection of Fluorescent Reagent

While Dansyl Hydrazine is a classic and reliable choice, several other hydrazine-based reagents are available, offering different spectral properties and sensitivities.[5] The choice of reagent will depend on the available excitation sources (e.g., lamps, lasers) and emission filters of the fluorescence detector.

ReagentExcitation (λex)Emission (λem)Key Advantages & Considerations
Dansyl Hydrazine ~340 nm~525 nmWidely used, well-characterized, robust.[8][9]
BODIPY Hydrazides ~495 nm~505 nmHigh quantum yield, narrow emission spectra, less pH sensitive.[5][10]
Alexa Fluor™ Hydrazides Varies (e.g., 488, 555)VariesBright, photostable, but may be mixed isomers leading to multiple peaks in HPLC.[5]
NBD Methylhydrazine ~493 nm~552 nmReacts in strong acid to yield weakly fluorescent products.[5]

Detailed Protocol: Derivatization with Dansyl Hydrazine

This protocol provides a step-by-step method for the pre-column derivatization of 7-oxo-nonanoic acid in a sample matrix, followed by analysis using HPLC with fluorescence detection.

I. Reagents and Materials
  • 7-Oxo-nonanoic acid standard

  • Dansyl Hydrazine (DNSH), ≥95% HPLC grade[7]

  • Trichloroacetic acid (TCA)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Sample containing 7-oxo-nonanoic acid (e.g., plasma, cell lysate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator (optional)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

II. Preparation of Solutions
  • 7-Oxo-nonanoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-oxo-nonanoic acid in 10 mL of methanol. Prepare working standards by serial dilution in methanol. Store at -20°C.

  • Dansyl Hydrazine Solution (10 mg/mL): Dissolve 10 mg of Dansyl Hydrazine in 1 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.

  • Catalyst Solution (10% w/v TCA): Dissolve 1 g of Trichloroacetic acid in 10 mL of acetonitrile. Handle TCA with care in a fume hood.

III. Experimental Workflow

Caption: Step-by-step workflow for derivatization and analysis.

IV. Derivatization Procedure
  • Sample Pre-treatment: If working with a biological matrix like plasma, perform protein precipitation. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex vigorously, and centrifuge at >10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a clean tube.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample supernatant or standard solution.

  • Add Reagents: Add 50 µL of the Dansyl Hydrazine solution (10 mg/mL) and 50 µL of the 10% TCA catalyst solution.[11] The use of an acid catalyst is crucial for achieving high derivative yields.[11]

  • Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block. Ensure the tubes are tightly capped to prevent evaporation.

  • Cooling: After incubation, cool the reaction mixture to room temperature.

V. Sample Cleanup (Liquid-Liquid Extraction)

This step is critical to remove unreacted, highly fluorescent Dansyl Hydrazine, which can interfere with the analysis.

  • Extraction: Add 500 µL of ethyl acetate and 200 µL of deionized water to the reaction tube.

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the layers. The dansyl-hydrazone derivative will partition into the upper organic (ethyl acetate) layer.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness using a gentle stream of nitrogen or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water). Vortex to dissolve the derivative completely. The sample is now ready for injection.

VI. HPLC-FLD Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 525 nm[8]

Trustworthiness and Self-Validation

  • Blank Sample: Always process a blank sample (reagents only, no analyte) to check for contamination and interfering peaks from the derivatization reagents.

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of the 7-oxo-nonanoic acid standard to ensure linearity and accurate quantification.

  • Recovery: To validate the extraction efficiency, spike a known amount of standard into a blank matrix sample and compare the result to a pure standard prepared in the final reconstitution solvent.

Conclusion

The derivatization of 7-oxo-nonanoic acid by targeting its ketone functional group with a fluorescent hydrazine reagent like Dansyl Hydrazine is a specific, robust, and highly sensitive method. This approach allows for the reliable quantification of this non-fluorescent molecule in complex biological matrices. By following the detailed protocol and understanding the principles outlined in this application note, researchers can successfully implement this technique to advance their studies in fields requiring the sensitive detection of carbonyl-containing compounds.

References

  • Al-awar, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. Retrieved from [Link][10]

  • Royal Society of Chemistry. (n.d.). Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. Retrieved from [Link][12]

  • Cogershop. (n.d.). Dansyl hydrazine. Retrieved from [Link][8]

  • Wang, Y., et al. (2010). A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification. Journal of Chromatography A, 1217(24), 3878-3885. Retrieved from [Link][11]

  • Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 79(19), 7439-7445. Retrieved from [Link][13]

  • Petru, J., et al. (2017). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 58(11), 2233-2244. Retrieved from [Link][14]

  • Amanote Research. (n.d.). Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-Formyl-2-Deoxyuridine in Cellular DNA. Retrieved from [Link][15]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8834958. Retrieved from [Link][1]

  • PubMed. (1996). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 83-98. Retrieved from [Link][16]

  • ResearchGate. (2023). New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD. Retrieved from [Link][17]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography. Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for 7-Oxo-nonanoic Acid in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with 7-Oxo-nonanoic acid. This document provides in-depth, field-proven insights to diagnose and resolve the common issue of peak tailing, ensuring the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Oxo-nonanoic acid peak showing significant tailing in my GC chromatogram?

A1: Peak tailing for 7-Oxo-nonanoic acid is primarily due to its chemical structure, which contains a polar carboxylic acid group (-COOH) and a ketone group (=O). The active hydrogen on the carboxylic acid is highly prone to forming strong hydrogen bonds with any active sites within the GC system.[1][2] These active sites are typically exposed silanol (-Si-OH) groups found on the surfaces of the GC inlet liner, the column's stationary phase, and other metal surfaces in the flow path.[2][3][4] This secondary interaction causes a portion of the analyte molecules to be retained longer than the main band, resulting in a skewed, asymmetric peak shape.[5][6]

Q2: What is the most direct way to fix peak tailing for this analyte?

A2: The most effective and robust solution is derivatization .[1][7][8] This chemical process modifies the 7-Oxo-nonanoic acid molecule by replacing the active hydrogen on the carboxyl group with a non-polar functional group.[9][10] This modification, typically silylation or esterification, increases the analyte's volatility and eliminates its ability to form hydrogen bonds, leading to sharp, symmetrical peaks.[11][12] While system maintenance is crucial, derivatization directly addresses the root chemical cause of the tailing.[1][7]

Q3: Is it possible to analyze 7-Oxo-nonanoic acid without derivatization?

A3: While challenging, it is sometimes possible. Success without derivatization requires an exceptionally inert GC flow path.[3][13] This includes using highly deactivated inlet liners (often with glass wool), specialized GC columns designed for acidic compounds (like wax or FFAP columns), and ensuring all components, including seals and ferrules, are inert.[3][14] However, even with an optimized system, you may still face issues with reproducibility and sensitivity.[1] For quantitative applications requiring high accuracy, derivatization remains the strongly recommended approach.[11]

In-Depth Troubleshooting Guide

Peak tailing is a symptom that can point to several underlying issues. This guide provides a systematic approach to diagnosing and resolving the problem, starting from the simplest system checks to more involved chemical modifications.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for 7-Oxo-nonanoic acid. Start with "Level 1" diagnostics before proceeding to "Level 2" if the issue persists.

TroubleshootingWorkflow start Peak Tailing Observed for 7-Oxo-nonanoic Acid level1 Level 1: GC System & Flow Path Inertness start->level1 inlet Check Inlet System level1->inlet column Check GC Column level1->column parameters Check GC Parameters level1->parameters level2 Level 2: Analyte Chemistry Modification level1->level2 If tailing persists inlet_liner Use Ultra Inert Liner. Replace if contaminated. inlet->inlet_liner inlet_seal Replace Gold Seal & Septum. inlet->inlet_seal column_install Check installation depth. Ensure clean, square cut. column->column_install column_trim Trim 15-30 cm from column inlet. column->column_trim column_type Use appropriate polar column (e.g., Wax, FFAP). column->column_type solution Symmetrical Peak Achieved parameters->solution If resolved derivatize Perform Derivatization level2->derivatize silylation Silylation (e.g., BSTFA) derivatize->silylation esterification Esterification (e.g., BF3-Methanol) derivatize->esterification inlet_liner->solution If resolved inlet_seal->solution If resolved column_install->solution If resolved column_trim->solution If resolved column_type->solution If resolved silylation->solution esterification->solution

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Level 1: Optimizing the GC System & Flow Path Inertness

Before modifying your sample chemistry, ensure your GC system is in optimal condition. An active, contaminated, or poorly configured system is a primary cause of peak tailing for polar analytes.[3][15]

The Inlet: Your First Line of Defense

The heated inlet is where the analyte is most susceptible to degradation or adsorption.[13][14]

  • Inlet Liner: Standard glass liners have active silanol groups.

    • Action: Replace your standard liner with a high-quality, deactivated liner .[2][4] Liners with glass wool can help trap non-volatile matrix components, but the wool must also be properly deactivated.[14][16]

    • Maintenance: Regularly inspect and replace the liner, especially when running complex matrices. Discoloration or residue buildup is a clear indicator that replacement is needed.[3][4]

  • Inlet Seal & Septum: A worn or contaminated seal can expose active metal surfaces.

    • Action: Use a deactivated gold-plated seal .[3][13] Replace the seal and septum regularly, as septum particles can be a source of activity and leaks.[4][14]

The GC Column: The Heart of the Separation

The column provides the largest surface area your analyte will contact.

  • Column Choice: The stationary phase must be compatible with acidic compounds.

    • Recommendation: Use a polar stationary phase, such as a Polyethylene Glycol (PEG) type column (e.g., WAX) or a Free Fatty Acid Phase (FFAP) column .[1][17][18] These phases are designed to better accommodate polar analytes.

    • Avoid: Standard non-polar phases (like a 5% phenyl-methylpolysiloxane) will have more exposed silanol groups and will exacerbate tailing for underivatized acids.[1][19]

  • Column Installation & Maintenance:

    • Action 1 - Column Cut: Ensure the column has a clean, square cut. A poor cut can cause turbulence and create active sites.[20][21] Use a ceramic scoring wafer and examine the cut with a magnifier.[4][20]

    • Action 2 - Installation Depth: Verify the column is installed at the correct depth in both the inlet and the detector as per the manufacturer's guidelines. Incorrect positioning can create "dead volumes" that lead to peak distortion.[5][21]

    • Action 3 - Column Trimming: If the column is contaminated from previous injections, trim 15-30 cm from the inlet end. This removes the most contaminated section and can dramatically improve peak shape.[22]

GC Parameters

While less common as a primary cause for tailing of a single peak, suboptimal parameters can contribute.

  • Injection Technique: Overloading the column can cause peak distortion. Try reducing the injection volume.[20]

  • Flow Rate: Ensure your carrier gas flow rate is optimal. A flow rate that is too low can increase the interaction time between the analyte and the stationary phase, potentially worsening tailing.

ParameterRecommendation for Underivatized 7-Oxo-nonanoic AcidRationale
Inlet Liner Ultra Inert, Splitless, Single Taper with Glass WoolMinimizes active sites and traps non-volatile matrix components.[3][16]
Inlet Temp 250 °CEnsures volatilization without thermal degradation.
Column Phase Wax or FFAP (Free Fatty Acid Phase)Polar phases are more compatible with polar, acidic analytes.[1][17]
Oven Program Start at a lower temp (e.g., 60-80°C), ramp at 10-15°C/minAllows for proper focusing of the analyte at the head of the column.
Carrier Gas Helium or HydrogenStandard carrier gases. Ensure high purity to prevent column damage.[3]

Level 2: Sample Derivatization - The Chemical Solution

If system optimization does not resolve the peak tailing, the definitive solution is to chemically modify the 7-Oxo-nonanoic acid through derivatization. This process converts the polar carboxyl group into a less polar, more volatile ester or silyl-ester.[7][8]

The Principle of Derivatization

The goal is to replace the active hydrogen on the -COOH group, which is the primary site of unwanted hydrogen bonding.[1][9] By "capping" this functional group, the analyte becomes less polar and more volatile, resulting in ideal chromatographic behavior.[11][12]

Protocol 1: Esterification to a Methyl Ester (FAME)

This classic method uses Boron Trifluoride (BF3) in methanol to convert the carboxylic acid into its corresponding Fatty Acid Methyl Ester (FAME).[11][23] This is a robust and widely used technique for acid analysis.[24][25]

Experimental Protocol: Esterification with BF3-Methanol

  • Sample Preparation: Accurately weigh 1-5 mg of your sample (or an extract dried to completion) into a clean, dry screw-cap reaction vial.[11][24] It is crucial that the sample is free of water, as moisture can inhibit the reaction.[23][24]

  • Reagent Addition: In a fume hood, add 1-2 mL of 10-14% BF3-Methanol solution to the vial.[11][24]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 10-15 minutes in a heating block or water bath.[11][26]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of a saturated NaCl solution (to aid phase separation).[11][27]

  • Collection: Vortex the vial vigorously for 30 seconds. Allow the layers to separate. The upper hexane layer contains your derivatized analyte (the methyl ester).[11][27]

  • Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 2: Silylation to a TMS-Ester

Silylation is a rapid and effective method that replaces the active hydrogen with a trimethylsilyl (TMS) group.[9] The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is extremely common and effective.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Place the dry sample (1-5 mg) into a clean, dry reaction vial. Moisture must be rigorously excluded as it will consume the reagent.[9]

  • Reagent Addition: Add 100-200 µL of a suitable solvent (e.g., pyridine, acetonitrile, or toluene) to dissolve the sample. Then, add 100-200 µL of BSTFA + 1% TMCS.[9] The reagent should be in molar excess.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[9] The reaction time and temperature may require optimization depending on the sample matrix.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. No work-up or extraction is typically required.[9]

Derivatization MethodProsConsBest For
Esterification (BF3-Methanol) Derivatives are very stable; clean reaction by-products.[24]Requires an extraction step; reagent is corrosive.Routine, high-throughput analysis of fatty acids.
Silylation (BSTFA) Fast, simple reaction; no extraction needed (direct injection).[9]Derivatives can be sensitive to moisture; reagent is also water-sensitive.Rapid analysis, multi-analyte screening (also derivatizes alcohols, amines).[10]

By systematically working through these troubleshooting levels, you can effectively diagnose the cause of peak tailing for 7-Oxo-nonanoic acid and implement the appropriate solution to achieve reliable and accurate chromatographic results.

References

  • Blau, K., King, G.S., Eds.; Handbook of Derivatives for Chromatography: Heiden: London, 1977; 576. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwbg939KSPf1coPs_2sIiwK9PQxkQ8BXzlBYbJ7KtaxhE-8UB3MPKSti9h3jbIAgVfZsTQ4LdJdNLvx4ni6k0Xbx_VodipytKAWhif63NiVRXsOQF87jF646G9Adplgtoi5MMevgcEfiXA0XILDMZ6jCooyy-qSSPs1HrboWGK5Mw1fMWnKbYdOhw43mPPiOghIJdEZBEbRZE7XwtigtXD2ZsHK1wyWW-9yyTpOotAP8uuugOpvL4=]
  • Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAvztwjbtfDoQ9noNKUE7lCNRjPU7pu41MBxgcDHYCofYKh4Cd1L1oO02aK2GCOidhZQWvd5ZYxQ1XVxdHW8xpGL342U7o0VhBpHnGGaHoEfb5OK6-uyNfU_IyknXcJnSsRX_610sCDimdeN4m2-MzcHW1Xtfzj8UdA_8ejHtSHJUkMTCSr2yWjVI-Y39zdP2EmzOFMkE4onqN2amv3ERqG-wzgX_x4IZl0kbyLsXsxGiltgNhSXy-QfLaA96clbLDheYEahHS6lnOJQ==]
  • Application Notes and Protocols for Derivatization of Carboxylic Acids using Boron Trifluoride-Methanol. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwl2SHhott0JWUIlnU33MgFQA0nE5_QkolB00unhq9LLEik7-73akVRWlDUYVdyzEKsknErpQN0Wdamv-PXaNjWfq1P6yQNVYCNaJgPN2msSNXMdHhMCnx34nTmhV86JiY6Sc84U_cHtumrmRfWF4Q4zAoENUMNP1peGMRM-N6oRVTLnNg6qT982d-tB0zLt8UBz4XRqs-x4Qs_XyyxnAyCAMWwutO8mjzbOuDNfR_BVplwx6Js9RKjk1laFWoA_YBciqpzA==]
  • Ensuring an inert GC flow path has never been more critical. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF52bLZ5IZCoqTBvgGr47bUOABvNrL9FyrNFEZo_RwPMOyOB9HTsllBwc8kdeMNexWZX53UfUAa2yFGmPQXb5DAIrkzNyCd4LQzXqwmT1k0h-1cUyu1c16ntC1aclYorUB5SoetFvEgPMdAYjTpEPt_pWzBrTaifuRsjkTNcsIUXcZJtlrUy8DsiHw=]
  • Product Information - 15716 Boron trifluoride-methanol solution. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXe8gzjKvTVCfTh_9lXa89vyvcYqMT_yfo4aDSPQrFhMbj3Hz8q0ubGvZ75ieHAdoqGD29ZnvuhPfkZUb51MQxQPQxHstrI_fVM7joCSmy2r58MfmCpxJ5gwO_eE3tLgyufFk5AFfviQ5fNB5Jod138EQ-Io99SuLGllsYMVl0fYA8We76YDtNVuA9qHc8hqfoHqCSdrGxQRxR]
  • Inert GC Flow Paths Have Never Been More Critical. Chromatography Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNL3XUCn_L4d396SWEjUUsJj5--Qr87o02_6ssO5QJpHdE4Se42VuzP4rkMAj03re6b948wPmLQa6_yoHz2QZ7v9RFGP4Yns76Tajds0Wd-SpI1wWNEMAm9YHBO44qkwwnc0E1eyLclzl8ZW7ULuKiMWe1JXje2Tr9yUkyDRV1JwLI8EYkcM3lLpYxd3mnRJxI1x1HJycozIFUZuzT7uMj4IXlEhUnbRV9KbIYLQSwfdajW12LShSnLoex9y-s399pdHS0Zx1tNilbPr4NDEbbao=]
  • Optimzing your GC flow path for inertness. Scantec Nordic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHne5UOVYIqQR20fUOWlJPSw5jdhLmf6Cv_PDF9aoWe5DebsTWy4nJW2_WFQQtLEkpk1QjV5_jNuPM9lzcH2OT_M7GICj-JXGwoaCwLpKdXpSlC1eB8jkNuuEogKNNeSrvDV-q1IeiByIiIw2NwGcH-d-60kGUPwiuBKi3ZbbF5QxpWCHrErX_HxXiNAy5vEAkod_oe9VOI4jjf54HCDRjPgg==]
  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Chromatography Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF26FiS90gMmwNO_R9vczAeePnmbonfBfYO6hj3twH7JLn-N0AGFgt58rYtkd-dY_SWy9_TQIS7au6andAnRX01BXq975Xzk7t9mPvS-pV8B4HCb8QnSouWVG_JbQxwwJtTnYlxQZU_OpaunPmhj5EwKNy76F-7nKmu5BuOWBE3eOI0g7XMgIIBXbl_B-bLDPBzk4On6-yezr6sBFPqkcBMg==]
  • Bulletin 909A Guide to Derivatization Reagents for GC. Supelco. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECej29eVtJ2b2Uayd1AZ3n9zJkVXdNRS03jH7QfbjRxfp0KvxKuV5u1zw0YmJ7z6M4TAwRiHfoM5e8DTrFO9rn7OYFrYZ7XEPVZpbGq3vinkzjh4qkR6xx7qbiDwQpMeFM9N70loXfy1gAHIQuLczuWdmgbEP1SMq5SLp-xzJzq4Sb86tcb0caMqOajAxs]
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElv60GIKu5ZJWfhyLfJnnw5nXMcqDJAhC5DNLUvP4a5saseaLj7-A1ldQ1t3kNTNAWM6N5gIrBvcUu0Af99KHYXHH9Xgvndkvihrj47kzAxPRgKvQobPyzpAUSsNMVf1pon2U2-9PfC5EY5G0Xe6OZf7ajJS00Ojxag5m4foTomxlOa8YuqpFx4VTxnS0zLAgk4XPv6woxLbjUeDyGEE5qtEcg7JM3Md9h9mMCfZXlaXsLx5EfFG83gZxNE2YnS2_zpJBJIPo=]
  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh772t3GDRHGYjLigswR-qnvVsChp5x7k2MQkEFJFnE1TL2bQgr56CcYbQAultty2qpvr0V89D0zwSp0Nj50ZOIa8d1aNzVN2EgtMzAY0LU7wiB1r50uBz5_-lunCIfgXxgwjZXVd2Lil7i4S63FyIHw283wfJNkKri0EUQWntFigsMio=]
  • GC Column Selection Guide. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYoQD2H0JMcLRzaXtn6sot-OoCyEvyxuJmp-Uqybj6Zn0T7P-Y4AiPZ7z36qBFSUJ4oeHQYMSTuBzGPwISTUJt8S-N2fGUbP8HKVHei6U1lNxP2txjAFWSXRg2peJtwyg7QVnZySTzy5yhbFP5dUJqtkpa3nRmUaL6Q-0jyTmG3iUV5cTp_Zd9HE-kyHWO0UNK7qz-ogRB_vybWCruoVbqWQ=]
  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimxTp64Be8-DQLJQuLIycodNBomwlqgT5vXcvd2dG5vrsRFxJSIoOgfTgJHqoluLr2qdIAMF_6k_kObBv33I_ejneORg2JyEAcWR52bfRRtKKE5lALwB427I1gNeRkky4_MCA512kKuSjUFO0rP1VUsS-Bl4itQTv1f_gZ38HcgIMfFshKGjVyY0=]
  • What Causes Tailing In Gas Chromatography? Chemistry For Everyone - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxch902ozUZCilYjdu1ARp_90Gav3gN3qzk8OT5b3V05vhL2DjWHYFwFk75BEtn-UsYNdlWQ1amnDsRULS-wakJ-DjQcz8BFxn3dMAKfBriMpz0oaFEY5pdSjCL-WPeVc79HheTTifbFKF18QrmhSyV00ziLiqmVY28pcE0TGIGvD_VmyIh1gyJIJFWlAcQG4toI0rzvTTl11cKuVlg1PiAJklDzQ=]
  • AN INERT GC FLOW PATH HAS NEVER BEEN MORE CRITICAL. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbi-lfZb4pr3BqIw0A3sDDma3ci5Nlz1PtwfBs66Qb0GlTZuUPKIH4wCLa_moF4ODpRtpnpPxzt2dVj7URsnfML7c_byyj2eH6yQoEejF7VMvqoDoD-90EQoalnvxBqseRXz7jeZ1LFCEb-PDY4Z9yMjNouc-iunRa2GLjVfbW_pd5fRlb]
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx6oQJM6TVbMbgREf1kpwRzb3egwR0K6GePa-MGbvVj0t7WxaerbMDOrLVba4zRU0v8qeNPcc3fq7zUxiW4Svl6_AcjZMbHV_rD06nJHacfnsP5OgNJ-JtefMDxQsDnOqgBAh1x3IFJ6rtmgdkgwxCXAvg8QAvRj8l2xV3cL9BiuIXXTRFxShYWo5tgTY-6MXUzX3pEiaP0V6lUYluC60=]
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Yjdu1ARp_90Gav3gN3qzk8OT5b3V05vhL2DjWHYFwFk75BEtn-UsYNdlWQ1amnDsRULS-wakJ-DjQcz8BFxn3dMAKfBriMpz0oaFEY5pdSjCL-WPeVc79HheTTifbFKF18QrmhSyV00ziLiqmVY28pcE0TGIGvD_VmyIh1gyJIJFWlAcQG4toI0rzvTTl11cKuVlg1PiAJklDzQ=]
  • Derivatizing Compounds: Available Compounds: Reference Materials. Schimmelmann Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExrSEA70l7PS-65JmK9ylD0LKnzDcjJxEb990fvE--f-VX2Rm9i8BzEw8Y4OzeazFXJXok_6Cf1iKsGl_Qhr5GdvnE5wGTHG6c3M5Ks70WGMuhrA8FuFrr7yQn02bT8KxFXU0nwNcq-jiHj4gpC3YB0CBgi8ZusRSUiHHR0aYvsFGbYR5lGNfEuyekTKid3ciQZnV4aFB6o5dj4JVI7eA7tIOMSYBy6g==]
  • Derivatization. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.
  • GC Derivatization. Restek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXmt3gGgfk0efXL_GzAzEU_Cnb5Ap0TAxQhgWHM8EXDehFZc1IdltgKnoPjDLQZaqNBhm7Jx0k1oodSPe9UsNeEVYPGKAxN9AmrgT0xRju7y9O5r2KN6_99xqY6whWdFhJOdIjhqWt8yMQejzbYj1tsYoRt_wueXbOay56PPBn8Q6pWQbWXTA=]
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPsKcZnYSqAExv8pMz1-OPlq9W9rTYY5nK_wa6I4UIm9l_fsShEtL8wi7t-Y7jI79j4dVYkOLPqEzh2rV19jHdSvxAjd7_iwkSkRdhQaDzaajahYJFpFrf-CO3ZqJgVco7U9CzTguJIu5BT-OD-w_TkUjypu3IEQyunznVGewzeWw-GQtKctd2uircCq1yAHG3l7ig6JM0zWW7teJlsNVFzIdZJ9kwIi4a5OXL2cfWnOD_rsraBWwTh_nVomIV9CdXAWZTkw=]
  • Troubleshooting peak tailing of Nerolic acid in GC. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLl6GZ16_FSKyK5nS4V701ONdAmoabKeCZcjaw-gqy7xVyO-U-szYeVgivOgYNf81uAAUNHQlaqMFLeUTu0_LcGokEaV6y0Az31YRS9sHTRAuKVllpaEz1vEDpnor0_-Co5FtdPR97LpMBEIOh7Y8hMoUcUQ7zgotd1PFLaRkcpTA5GKgTjwXIywNlrxyr7A==]
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD_DjfnZUmXIT9kabNsFYF2nDijv6xdqED5ZnfKZBkrNdY1FhEJyUG0k6HXpkir_jGPYFDHSG1LJItmoXLSnhL3OdY-MvJWA5XSeznNoWMT6wMXHoWQy7WkgmHcZLz1_EOpL4VjrU=]
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8rvJ9e0Uy7tlA5_ruVdutXSElBp7vQENVdk7DGCRwtg2ozhYaUZ5-QGsdwx2HrLsEeG1IMKr4C0-nRxLBYtp0tx6OHwH9hLh2GmK8kRIGT2btNLeH0DT9fuQSHwel_tVOrwcoSUALPzK6rpEl]
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXCAgZH2XBPxrImdvWOkMc5Mi2nefsXDbHT2bUF05lY2IOX8W4dB260WNqAxaINxIcUGhizEMUIDNtZOrEsQGr0TEt5wHBkAdvbhE2MFO4QGDQmjcd_LrF9fS4HqQv50gnNvSueRN8Khss5oSiMu-sbvo_WIXXeAu21U9yvjm9iGRjrP_bmDWs10UtCfAMRY94KtbXhU-M4n73HG69OkSgIg==]
  • A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Gi1Zak8RFqkd9nKffpLu504R-ieZESBZM7O55A1Y_9KXowYE55FJw6d96T28KF6QFUXBHNNdrjB-qKULenYHPxK9zc0qBhdtRJdhcX_Of7YjNKs7DUemabmZRcWI2U8ieNfNoVgeEDH1RmeWqVTaUlCWhfly_GJNQbwsq8kG0Zi0ZJhQ-4nT2HZ94rna6c3YvQkZz5laSv4u0P2LREnuAg==]
  • Peak tailing due to multiple retention mechanisms. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2P9KzahR0hPBf-o_qy0E6ifkRPqGiK0Zk9Aro2GX-0Uq6o8tRqk2TyEkFG3TngW5HkCryfD3EPqARP74lxzuk4fm72hw2-oDvT_lcnXZsyxSWuaNKu18JkSpL2D8gLD_u_ts7mE5ALMNYxcrXzcGiZ9ZKLBt56SLa7egoXpCGKZVzU0NymT57EBVVTkz_OZ_jjPBkr-rSYbXULkheozY=]
  • Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9Oecfo5sZXStVb63ROHrh55t7XZ7f76dAWb0F_Ej_WRJ58yT6aR0pvCymefEpNhPrd2shMll0EDk8jDRiWiwf4nrv2Y4jhnH-GKrdujOxONoBL14AvGqR-28TnL3Y5I-NlZBddc8jh45]
  • Troubleshooting peak tailing of Nerolic acid in GC. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLl6GZ16_FSKyK5nS4V701ONdAmoabKeCZcjaw-gqy7xVyO-U-szYeVgivOgYNf81uAAUNHQlaqMFLeUTu0_LcGokEaV6y0Az31YRS9sHTRAuKVllpaEz1vEDpnor0_-Co5FtdPR97LpMBEIOh7Y8hMoUcUQ7zgotd1PFLaRkcpTA5GKgTjwXIywNlrxyr7A==]
  • Troubleshooting GC peak shapes. Element Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiYnqIx_bppZEe5YTLp_60OUg919SW8eaLbrvz76m3ghPA7yC9h0IQ3ab5lcaY7dfthwaks8LWNSuujknFIa_9XTeT4VFmP9i6PcHrhrOHC5bDZ_UehI26LWL-HeeDFT7cCAMbGPMx3oQGRxPWoVga5fZMfZli7qEpiLmRBF5Dm4mQKinzFmV0R-bCwtwXpuokwjoWBSzpi5E=]
  • Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwoBK9rOjBgtuz6VFmGcM3oyQXit-MJChNVCJEY0U-twZpjyNGZwtifuomQUJpWaXE6j0EB5Q8K5P5vO7qBhiiIvp49JkCqEsep9z4t90hEZTwJjBMHXMa5d4RpYAcJ5ydVV94mN9eu_N3_WzJhl8sXVZbZfZmtIgK7CGIXpvvmEz__dbwTgZhuQc22H1apQLIB7rJTeIm8tQURGV1LHL6]
  • Analytical Methods. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7xIU6hy5seu3bM8fGOrMvWQTwF_Y6Vn4WUmyWKAyt7O9ksouGsg9hq79hZAHdpwGa__Oc3dLTJIdljGwNIjFsj25KAoACaInaMhwPuh9JBoKtToJTF7Sx98upTh51X4ByL_SBtm8wEDKA7aCwlo6OFAcnycz_VDFh]
  • Selection Guide - GC columns. Trajan Scientific and Medical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuTh2MRVwnOLsMSISz5YM8dmQOZjoNUCBGBUcnbXa3bhgq44ynA7YuWzqEoCfeQV0rGBsnlDs8OkZzLfj8FpJkoxO1n9NrVUbEU9lZOidCjl2dck7WgCuyrTHOENDuaoFFLvh2-dNZQ4qXOYCUX3-LZYPfMGThaEA=]

Sources

Technical Support Center: Synthesis of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxo-nonanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield and purity.

Introduction to 7-Oxo-nonanoic Acid Synthesis

7-Oxo-nonanoic acid is a valuable bifunctional molecule, serving as a building block in the synthesis of various specialty polymers and pharmaceutical intermediates. Its synthesis, while conceptually straightforward, often presents challenges related to yield, selectivity, and purification. The most common synthetic strategies involve the oxidation of a suitable C9 precursor, such as 7-hydroxynonanoic acid, or the oxidative cleavage of a precursor like cycloheptylacetic acid. This guide focuses on troubleshooting these oxidative routes to enhance experimental success.

General Experimental Workflow

The synthesis typically follows a multi-step process that requires careful control over each stage. Below is a generalized workflow diagram.

Workflow General Workflow for 7-Oxo-nonanoic Acid Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis start Select & Prepare Starting Material (e.g., 7-Hydroxynonanoic Acid) reaction Controlled Oxidation (e.g., PCC, IBX, or Swern) start->reaction Add Oxidant monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring Sample Periodically quench Quench Excess Oxidant monitoring->quench Upon Completion extraction Aqueous/Organic Extraction quench->extraction purification Purification (Column Chromatography / Crystallization) extraction->purification characterization Product Characterization (NMR, MS, IR) purification->characterization purity Purity Assessment (HPLC, GC) characterization->purity

Caption: Generalized workflow for the synthesis of 7-Oxo-nonanoic acid.

Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of 7-Oxo-nonanoic acid?

Answer: Low yield is the most common issue and can typically be traced back to one of four areas: the choice of oxidant, reaction conditions, starting material quality, or workup losses.

  • Choice and Stoichiometry of Oxidant: The oxidation of a secondary alcohol (like 7-hydroxynonanoic acid) to a ketone is sensitive to the oxidant's reactivity.

    • Causality: Stronger oxidants (e.g., Jones reagent) can lead to over-oxidation or C-C bond cleavage, especially at elevated temperatures, resulting in shorter-chain dicarboxylic acids like pimelic acid.[1] Milder, more selective oxidants are preferred.

    • Solution: Employ selective reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. Ensure you use the correct stoichiometry; an excess may promote side reactions, while an insufficient amount will lead to incomplete conversion.

  • Reaction Temperature Control:

    • Causality: Many oxidation reactions are exothermic. A runaway temperature can drastically reduce selectivity, favoring byproduct formation. For instance, Swern oxidations require strict temperature control (typically below -60 °C) to prevent the decomposition of the reactive intermediate.

    • Solution: Maintain the recommended temperature for your chosen protocol using an appropriate cooling bath (e.g., dry ice/acetone). Add the oxidant slowly and portion-wise to manage the exotherm.

  • Quality of Starting Material and Reagents:

    • Causality: Impurities in the starting material (e.g., residual water in 7-hydroxynonanoic acid) can consume the oxidant or interfere with the reaction mechanism. Similarly, solvents must be anhydrous for many protocols (e.g., Swern, PCC).

    • Solution: Ensure your starting material is pure and dry. Use freshly distilled, anhydrous solvents. If synthesizing your own precursor, verify its purity by NMR or GC-MS before proceeding.[2]

  • Workup and Purification Losses:

    • Causality: 7-Oxo-nonanoic acid has moderate polarity and some water solubility, which can lead to losses during aqueous extraction phases.

    • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product. Back-extract the aqueous layer multiple times with your organic solvent (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery.

Data Table 1: Comparison of Common Oxidation Reagents

Oxidant SystemTypical TemperatureAdvantagesDisadvantages & Mitigation
PCC in CH₂Cl₂ Room TemperatureSimple setup, reliable.Chromium waste (toxic). Requires careful purification to remove chromium salts.
IBX in DMSO Room TemperatureMild, chemoselective, no heavy metal waste.IBX can be explosive under impact/heat. Use commercial, stabilized formulations.
Swern Oxidation -78 to -60 °CHigh yield, very mild conditions.Requires strict anhydrous conditions and low temperatures. Odorous dimethyl sulfide byproduct.
Dess-Martin (DMP) Room TemperatureFast, high-yielding, neutral conditions.DMP is shock-sensitive. Reaction can be exothermic; requires controlled addition.
Question 2: I'm observing significant byproduct formation. How can I improve selectivity and identify these impurities?

Answer: Byproduct formation is typically a result of side reactions stemming from the chosen reagents or conditions. The primary side reaction of concern is over-oxidation.

Caption: Desired oxidation pathway versus common side reactions.

  • Identifying Byproducts:

    • The most likely byproduct from over-oxidation is pimelic acid (heptanedioic acid) , formed by cleavage of the C6-C7 bond.[1] Another possibility is the formation of lactones via intramolecular esterification if conditions are acidic and heated.

    • Analysis: Use GC-MS to identify the molecular weight of impurities. ¹H and ¹³C NMR spectroscopy can confirm their structures. The disappearance of the C-H proton signal adjacent to the hydroxyl group (~3.6 ppm) and the appearance of signals characteristic of the ethyl ketone group are indicative of product formation.

  • Improving Selectivity:

    • Reagent Choice: As mentioned in Q1, using mild oxidants like DMP or operating under Swern conditions minimizes over-oxidation.

    • Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Protocol: For a synthesis starting from the ozonolysis of an alkene like oleic acid, the workup condition is critical. An oxidative workup (e.g., with H₂O₂) will produce carboxylic acids, while a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) yields aldehydes.[3][4] To obtain a keto-acid, a different starting material is fundamentally required. The ozonolysis of oleic acid primarily yields 9-oxononanoic acid and azelaic acid, not the 7-oxo isomer.[5][6][7]

Frequently Asked Questions (FAQs)

Q: What are the most viable starting materials for synthesizing 7-Oxo-nonanoic acid? A: The choice of starting material is critical. The most direct precursors would be:

  • 7-Hydroxynonanoic Acid: This is the most logical precursor, allowing for a direct one-step oxidation to the target ketone. It can be synthesized via multi-step routes starting from lactones like ε-caprolactone.[2]

  • Cycloheptanone Derivatives: A route analogous to pimelic acid synthesis from cyclohexanone could be envisioned, potentially involving a ring-opening reaction of a suitably functionalized cycloheptanone derivative.[1]

  • Specific Unsaturated Precursors: Ozonolysis of an alkene with the double bond at the C7 position, such as non-7-enoic acid, would theoretically yield the desired product after an appropriate workup, but this starting material is not as common as oleic acid.

Q: How can I effectively purify the final product? A: Purification requires separating the target keto-acid from unreacted starting material and any byproducts.

  • Extraction: First, perform a liquid-liquid extraction. Acidify the reaction mixture (if basic) to pH ~2-3 to ensure the carboxylic acid is protonated and will partition into the organic layer.

  • Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A gradient elution system starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 1:1) is typically effective. The more polar starting material (alcohol) and byproducts (di-acid) will elute at different rates than the target keto-acid.

Data Table 2: Typical TLC/Column Chromatography Solvent Systems

Compound TypeTypical Rf Value (Hexane:EtOAc 7:3)Elution Order
7-Oxo-nonanoic Acid ~0.4 - 0.5Second
7-Hydroxynonanoic Acid ~0.2 - 0.3Third (more polar)
Non-polar impurities > 0.7First
Pimelic Acid < 0.1 (streaking)Last (very polar)

Q: What are the key safety precautions I should take? A:

  • Handling Oxidants: Many oxidants (PCC, DMP, IBX) are toxic, and some are shock-sensitive or potentially explosive. Always handle them in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) before use.

  • Solvent Safety: Use anhydrous organic solvents which are often flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: Always quench the reaction properly before workup. For example, add a reducing agent like sodium thiosulfate for chromium-based oxidants or a scavenger for other reactive species as specified in the protocol.

References

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Pryor, W. A., & Dooley, M. M. (1985). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. PubMed. Retrieved from [Link]

  • Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Vesna, O., et al. (2014). Summary of Reaction Products From Ozonolysis of Oleic Acid Particles. ResearchGate. Retrieved from [Link]

  • Zahardis, J., & Petrucci, G. A. (2007). The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Li, J., et al. (2010). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Retrieved from [Link]

  • Pia, G., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. MDPI. Retrieved from [Link]

  • Mulat, D. G., et al. (2020). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI. Retrieved from [Link]

  • Unacademy. (n.d.). A Short Note on Ozonolysis of Other Substrates. Retrieved from [Link]

  • Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Pure. Retrieved from [Link]

  • Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Tidswell, J., et al. (2017). Methods and materials for producing 7-carbon monomers. Google Patents.
  • Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]

  • Burk, M., et al. (2015). Methods of producing 7-carbon chemicals via C1 carbon chain elongation associated with coenzyme B synthesis. Google Patents.
  • Panza, L., et al. (2014). Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-oxo-nonanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile keto acid in their work. As a key intermediate, the purity and yield of 7-oxo-nonanoic acid are critical for the success of subsequent synthetic steps. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common side-products.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-oxo-nonanoic acid?

A1: The most frequently employed methods for synthesizing 7-oxo-nonanoic acid include:

  • Ozonolysis of Oleic Acid: This is a classical and widely used method that cleaves the double bond of oleic acid to yield 7-oxo-nonanoic acid and other co-products.[1][2]

  • Oxidation of Cycloheptanone: This route involves the oxidative cleavage of a cyclic ketone precursor to form a dicarboxylic acid, which can then be selectively converted to the desired keto acid.[3][4][5]

  • From Pimelic Acid Derivatives: Pimelic acid or its esters can serve as starting materials, undergoing reactions such as the Dieckmann condensation followed by subsequent steps to yield the target molecule.[6][7][8]

Q2: I've completed my synthesis, but the yield is significantly lower than expected. What are the likely causes?

A2: Low yields can often be attributed to the formation of soluble side-products that are lost during workup and purification. Depending on your synthetic route, these could include:

  • In Ozonolysis: Over-oxidation to shorter-chain dicarboxylic acids, or the formation of volatile aldehydes that are lost. Incomplete reductive work-up can also leave peroxidic species that are unstable.

  • In Cycloheptanone Oxidation: Incomplete oxidation of the starting material or over-oxidation to shorter dicarboxylic acids like adipic or glutaric acid.[5]

  • From Pimelic Acid: Inefficient conversion of one of the carboxylic acid groups, or competing intramolecular cyclization reactions.

Q3: My NMR and Mass Spectrometry data show a complex mixture of products. What are the most probable impurities?

A3: The nature of the impurities is highly dependent on the synthetic method.

  • Ozonolysis of Oleic Acid: Expect to see nonanal, nonanoic acid, and azelaic acid as major side-products.[1][9] You may also observe higher molecular weight oligomeric species formed from reactions involving the Criegee intermediate.[9]

  • Oxidation of Cycloheptanone: Shorter-chain dicarboxylic acids (e.g., adipic, glutaric, succinic acids) are common byproducts due to over-oxidation.[5][10] Unreacted cycloheptanone may also be present.

  • Synthesis from Pimelic Acid: Unreacted pimelic acid or its ester, as well as potential products of intramolecular cyclization (β-keto esters) if a Dieckmann condensation pathway is involved, are possible impurities.[6][7]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to tackling specific issues you may encounter during your experiments.

Scenario 1: Ozonolysis of Oleic Acid

Q: My crude product from oleic acid ozonolysis is a viscous oil that is difficult to purify. What could this be?

A: This is a common observation and is often due to the formation of high-molecular-weight oligomers.

  • Causality: During ozonolysis, a reactive Criegee intermediate is formed. This intermediate can react with other product molecules, such as aldehydes and carboxylic acids, to form secondary ozonides and α-acyloxyalkyl hydroperoxides, which are oligomeric in nature.[1][9]

  • Troubleshooting Protocol:

    • Analytical Identification: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to identify high-molecular-weight species. A series of peaks separated by repeating mass units can be indicative of oligomers.

    • Mitigation Strategy: Ensure a thorough reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) immediately after ozonolysis to quench the Criegee intermediate and minimize oligomer formation. Performing the reaction at a lower temperature (typically -78 °C) can also help control side reactions.[2]

    • Purification: Column chromatography with a gradient elution of ethyl acetate in hexanes can be effective in separating the more polar oligomers from the desired product.

Q: I am seeing significant amounts of nonanoic acid and azelaic acid in my final product. How can I minimize these?

A: The formation of these side-products is inherent to the ozonolysis of oleic acid, as the cleavage of the double bond produces two nine-carbon fragments.

  • Causality: The cleavage of the C9 double bond in oleic acid theoretically yields equimolar amounts of C9 fragments. Depending on the fate of the two carbonyl species formed from the primary ozonide, you will get a mixture of nonanal, 9-oxononanoic acid, nonanoic acid, and azelaic acid.[1]

  • Troubleshooting Protocol:

    • Workup Conditions: The choice of workup conditions can influence the ratio of aldehyde to carboxylic acid products. An oxidative workup (e.g., with hydrogen peroxide) will convert aldehydes to carboxylic acids, leading to higher yields of nonanoic and azelaic acids. A reductive workup will favor the formation of nonanal and 9-oxononanoic acid.

    • Purification: Fractional distillation under reduced pressure can be used to separate the more volatile nonanal and nonanoic acid from the desired 7-oxo-nonanoic acid and the less volatile azelaic acid. Subsequent recrystallization or column chromatography can further purify the product.

Scenario 2: Oxidation of Cycloheptanone

Q: The oxidation of my cycloheptanone has resulted in a mixture of dicarboxylic acids of varying chain lengths. How can I improve the selectivity for pimelic acid (a precursor to 7-oxo-nonanoic acid)?

A: The lack of selectivity is likely due to harsh reaction conditions leading to over-oxidation and C-C bond cleavage at positions other than the desired one.

  • Causality: Strong oxidizing agents can cleave the carbon backbone of the cycloheptanone ring at multiple sites, leading to the formation of shorter-chain dicarboxylic acids such as adipic, glutaric, and succinic acids.[5]

  • Troubleshooting Protocol:

    • Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Lower temperatures and a slight excess of the oxidant can often improve selectivity.

    • Catalyst Choice: The use of specific transition metal catalysts can enhance the selectivity of the oxidation.

    • Purification: Separation of dicarboxylic acids can be challenging due to their similar polarities. Conversion to their dimethyl esters followed by fractional distillation or chromatography can be an effective strategy. The desired pimelic acid dimethyl ester can then be selectively hydrolyzed.

III. Summary of Common Side-Products

Synthetic Route Common Side-Products Mechanism of Formation Key Identifying Characteristics (Analytical)
Ozonolysis of Oleic Acid Nonanal, Nonanoic Acid, Azelaic AcidCleavage of the C9 double bond.[1]GC-MS: Distinct peaks with characteristic fragmentation patterns.
High-Molecular-Weight OligomersReaction of Criegee intermediates with product molecules.[9]ESI-MS: Series of high-mass ions. NMR: Broad, unresolved signals.
Oxidation of Cycloheptanone Adipic Acid, Glutaric Acid, Succinic AcidOver-oxidation and cleavage of the carbon ring.[5]GC-MS (after esterification): Peaks corresponding to the dimethyl esters of the respective diacids.
Unreacted CycloheptanoneIncomplete reaction.GC-MS: Peak corresponding to the starting material.
From Pimelic Acid Derivatives Unreacted Pimelic Acid/EsterIncomplete reaction.HPLC or GC-MS: Peak corresponding to the starting material.
Cyclic β-keto esterIntramolecular Dieckmann condensation.[6][7][8]IR: Characteristic β-keto ester carbonyl stretch. NMR: Signals corresponding to a cyclic structure.

IV. Reaction Pathway Visualizations

Ozonolysis of Oleic Acid

ozonolysis cluster_products Products & Side-Products oleic_acid Oleic Acid primary_ozonide Primary Ozonide oleic_acid->primary_ozonide + O3 ozone O3 fragments Carbonyl Fragments (Nonanal & 9-Oxononanoic Aldehyde) primary_ozonide->fragments criegee Criegee Intermediate primary_ozonide->criegee nonanal Nonanal fragments->nonanal oxo_acid 7-Oxo-nonanoic Acid (from aldehyde) fragments->oxo_acid Oxidative/Reductive Workup oligomers Oligomers fragments->oligomers nonanoic_acid Nonanoic Acid criegee->nonanoic_acid Rearrangement criegee->oligomers + Carbonyls azelaic_acid Azelaic Acid criegeo criegeo criegeo->azelaic_acid Rearrangement

Caption: Ozonolysis pathway of oleic acid leading to 7-oxo-nonanoic acid and common side-products.

Oxidation of Cycloheptanone

oxidation cluster_products Products & Side-Products cycloheptanone Cycloheptanone pimelic_acid Pimelic Acid (precursor) cycloheptanone->pimelic_acid + [O] oxidant Oxidant (e.g., HNO3, O2/catalyst) adipic_acid Adipic Acid pimelic_acid->adipic_acid Over-oxidation glutaric_acid Glutaric Acid adipic_acid->glutaric_acid Further Oxidation shorter_acids Shorter Diacids glutaric_acid->shorter_acids

Caption: Oxidation of cycloheptanone, a potential route to a 7-oxo-nonanoic acid precursor, showing over-oxidation side-products.

V. Experimental Protocols

Protocol 1: GC-MS Analysis of Ozonolysis Products

This protocol is designed for the identification of volatile side-products from the ozonolysis of oleic acid.

  • Derivatization: To 1 mg of the crude product, add 500 µL of a 2% solution of sulfuric acid in methanol. Heat the mixture at 60°C for 1 hour to convert the carboxylic acids to their more volatile methyl esters.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate. Collect the upper hexane layer containing the methyl esters and aldehydes.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection: 1 µL, splitless mode.

    • MS Detection: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to authentic standards if available.

Protocol 2: Purification of 7-Oxo-nonanoic Acid by Column Chromatography

This protocol is a general guideline for the purification of 7-oxo-nonanoic acid from less polar impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (230-400 mesh) to form a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in hexanes.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

VI. References

  • Reynolds, J. C., et al. (2006). PERCI mass spectrum of ozonolysis products of oleic acid. ResearchGate. Available at: [Link]

  • Vesna, A., et al. (2009). Product study of oleic acid ozonolysis as function of humidity. ResearchGate. Available at: [Link]

  • Zahardis, J., & Petrucci, G. A. (2007). Structural analysis of oligomeric molecules formed from the reaction products of oleic acid ozonolysis. PubMed. Available at: [Link]

  • Zahardis, J., & Petrucci, G. A. (2007). The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications. Atmospheric Chemistry and Physics. Available at: [Link]

  • Fiveable. (n.d.). Pimelic Acid Dimethyl Ester Definition. Fiveable. Available at: [Link]

  • Lisicki, D., et al. (2020). Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. Available at: [Link]

  • Capriati, V., et al. (2021). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). MDPI. Available at: [Link]

  • Wikipedia. (2023). Ozonolysis. Wikipedia. Available at: [Link]

  • Lisicki, D., et al. (2020). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Orlińska, B., et al. (2018). Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. Available at: [Link]

  • Orlińska, B., et al. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Semantic Scholar. Available at: [Link]

  • Ackman, R. G., et al. (1961). OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing. Available at: [Link]

  • Orlińska, B., et al. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Biblioteka Nauki. Available at: [Link]

  • Wikipedia. (2023). Dieckmann condensation. Wikipedia. Available at: [Link]

  • Ackman, R. G., et al. (1961). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Pimelic acid. Wikipedia. Available at: [Link]

  • Dugan, M. E. R. (2014). How can I purify fatty acids by column chromatography? ResearchGate. Available at: [Link]

  • Ratnayake, W. M. N., & Galli, C. (2009). Fatty acids: chemistry, synthesis, and applications. ResearchGate. Available at: [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Reddit. Available at: [Link]

  • Ratnayake, W. M. N., & Galli, C. (2009). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. ResearchGate. Available at: [Link]

Sources

optimizing derivatization of 7-Oxo-nonanoic acid for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 7-Oxo-nonanoic acid. As a bifunctional molecule containing both a ketone and a carboxylic acid, its successful analysis hinges on a robust and reproducible derivatization strategy. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot issues and refine your methodology with confidence.

The Core Challenge: Why Derivatization is Essential

Direct GC-MS analysis of 7-Oxo-nonanoic acid is fraught with difficulty. The carboxylic acid group is highly polar, leading to poor volatility and strong interactions with the GC column, resulting in severe peak tailing and low sensitivity[1][2]. Simultaneously, the ketone group can undergo enolization at the high temperatures of the GC inlet, leading to multiple, unstable forms of the analyte and making quantification impossible.

Derivatization chemically modifies these functional groups to increase volatility and thermal stability, making the molecule "GC-friendly"[3][4]. For a keto-acid like 7-Oxo-nonanoic acid, a two-step process is the most reliable approach[5][6].

The Two-Step Derivatization Workflow

The recommended strategy involves first protecting the ketone group, followed by derivatizing the carboxylic acid. This sequential approach is critical for generating a single, stable derivative for reproducible analysis.

TwoStepWorkflow Analyte 7-Oxo-nonanoic Acid (Non-volatile) Step1 Step 1: Methoximation (Protect Ketone) Analyte->Step1 Methoxyamine HCl in Pyridine Intermediate Methoxime Derivative Step1->Intermediate Step2 Step 2: Silylation (Derivatize Carboxylic Acid) Intermediate->Step2 BSTFA or MSTFA FinalProduct TMS-Ester, Methoxime Derivative (Volatile, Stable) Step2->FinalProduct

Caption: Logical workflow for the two-step derivatization of 7-Oxo-nonanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization necessary? Can't I use a single silylating reagent for both functional groups?

A: While a strong silylating reagent like BSTFA can, in theory, react with both the carboxylic acid and the enol form of the ketone, this approach is not recommended. The ketone-enol tautomerism at high temperatures would lead to the formation of multiple silyl derivatives (the keto-form and the silyl-enol ether), resulting in multiple chromatographic peaks for a single analyte. This complicates quantification and reduces sensitivity[6][7]. By first converting the ketone to a stable methoxime with a reagent like methoxyamine hydrochloride (MeOx), you "lock" its structure and prevent enolization during the subsequent, higher-temperature silylation step[5][8]. This ensures that only one derivative product is formed.

Q2: What is the difference between BSTFA and MSTFA, and which one should I choose?

A: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent and powerful silylating agents for converting the carboxylic acid to a trimethylsilyl (TMS) ester[9][10].

  • MSTFA is generally considered the most volatile silylating reagent[7]. Its byproducts are also highly volatile, which can lead to less chromatographic interference, resulting in a cleaner baseline, especially when analyzing trace amounts.

  • BSTFA is also highly effective and its byproducts are more volatile than older reagents like BSA[11]. It is a very common and robust choice.

For most applications involving 7-Oxo-nonanoic acid, either reagent will perform well. If you are struggling with interfering peaks at the beginning of your chromatogram, switching to MSTFA may provide a cleaner result.

Q3: My silylation reaction seems incomplete. Should I add a catalyst?

A: Yes, for a carboxylic acid, which is less reactive than an alcohol but more reactive than an amide, a catalyst can be beneficial, especially if you are observing incomplete derivatization[11]. Adding 1% Trimethylchlorosilane (TMCS) to your BSTFA or MSTFA reagent is a common practice. TMCS acts as a catalyst, increasing the reactivity of the silylating agent and helping to drive the reaction to completion, particularly if trace amounts of moisture are present or if the analyte is sterically hindered[4].

Q4: Are there alternatives to silylation for the carboxylic acid group?

A: Yes, alkylation to form an ester is a classic alternative. The most common method is forming a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl[1][2][12]. While effective, this method often requires more stringent conditions and cleanup steps compared to silylation. For metabolomics workflows where a broad range of compounds are often analyzed simultaneously, the two-step methoximation/silylation approach is generally more versatile and straightforward[13].

Q5: What are the benefits of using PFBHA instead of Methoxyamine for the ketone?

A: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another excellent reagent for derivatizing the ketone group[14]. The resulting PFBHA-oxime derivative has two main advantages:

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative extremely sensitive to Electron Capture Detection (ECD) if you have that detector available.

  • Mass Spectrometry: In MS analysis, the PFB group provides a characteristic mass fragmentation pattern that can aid in identification and may offer higher sensitivity in negative chemical ionization (NCI) mode[15]. PFBHA derivatization is a powerful technique for quantifying low levels of aldehydes and ketones[16].

Troubleshooting Guide

Q: I am seeing multiple peaks for my derivatized 7-Oxo-nonanoic acid. What is the cause?

A: This is a classic symptom with several potential causes. Use the following logic to diagnose the issue:

TroubleshootingMultiPeak Start Problem: Multiple Analyte Peaks CheckIsomers Are the peaks E/Z isomers of the methoxime? Start->CheckIsomers CheckIncomplete Is one peak the desired derivative and another the partially derivatized (methoxime only)? CheckIsomers->CheckIncomplete No Sol_Isomers This is normal for many methoxime derivatives. Sum the areas of both peaks for quantification. CheckIsomers->Sol_Isomers Yes CheckEnol Did you skip the methoximation step? CheckIncomplete->CheckEnol No Sol_Incomplete Silylation is incomplete. Increase reaction time/temp, use excess reagent, or add 1% TMCS catalyst. CheckIncomplete->Sol_Incomplete Yes Sol_Enol This leads to keto-enol tautomers being silylated. Implement the two-step protocol. CheckEnol->Sol_Enol Yes

Caption: Troubleshooting flowchart for multiple analyte peaks.

  • Probable Cause 1: Syn- and Anti- Isomers. The methoximation reaction can produce two geometric isomers (E/Z or syn/anti) of the resulting oxime. These isomers may or may not separate on your GC column. If they do, you will see two distinct, closely eluting peaks. This is a normal outcome of the reaction[17]. For quantification, you should integrate and sum the peak areas of both isomers.

  • Probable Cause 2: Incomplete Silylation. If the silylation of the carboxylic acid is incomplete, you may inject a mixture of the fully derivatized compound and the intermediate methoxime. The latter, still having a free carboxylic acid, will chromatograph poorly or not at all, but if it does elute, it will be a separate peak. Solution: Optimize the silylation step. Increase the reaction temperature (e.g., to 70°C), extend the time (e.g., to 60 minutes), ensure you are using a sufficient molar excess of the silylating reagent (at least 2:1 ratio of reagent to active hydrogens), and consider using BSTFA + 1% TMCS[11].

  • Probable Cause 3: Water Contamination. Silylating reagents are extremely sensitive to moisture. Water will consume the reagent and can hydrolyze the TMS-ester derivative back to the carboxylic acid[18][19]. Solution: Ensure your sample is completely dry before adding reagents. Use anhydrous solvents and handle reagents under dry conditions (e.g., under a nitrogen stream).

Q: My chromatographic peak is tailing severely. What can I do?

A: Peak tailing for silylated compounds is almost always a sign of unwanted interactions between the analyte and active sites in the GC system[18].

  • Probable Cause 1: Incomplete Derivatization. A free carboxylic acid group on an underivatized molecule is the most common cause of tailing. Solution: Re-optimize your derivatization protocol as described above to ensure the reaction goes to completion.

  • Probable Cause 2: Active Sites in the GC System. Silanol groups (-Si-OH) on the inlet liner, column surface, or glass wool can interact with your analyte, even if it's fully derivatized. Solution:

    • Use a deactivated inlet liner designed for active compounds.

    • Condition your column according to the manufacturer's instructions.

    • Perform GC system maintenance: trim the front end of the column (10-15 cm) to remove accumulated non-volatile residues that can create active sites[18].

Q: I'm getting very low or no signal for my analyte. Why?

A: This can be due to a failed derivatization reaction or loss of the sample.

  • Probable Cause 1: Reagent Degradation. Silylating reagents are moisture-sensitive and have a finite shelf life once opened. Solution: Use fresh reagents from a recently opened vial. Store them properly in a desiccator.

  • Probable Cause 2: Sample Hydrolysis. If there is any moisture in your sample or solvent, the TMS-ester derivative can be unstable and revert to its original form. Solution: Ensure rigorously dry conditions. Analyze samples as soon as possible after derivatization, as TMS derivatives can degrade over time.

  • Probable Cause 3: Sample Loss During Evaporation. If you are evaporating the sample to dryness, 7-Oxo-nonanoic acid has some volatility and can be lost if excessive heat or a strong vacuum is applied. Solution: Evaporate under a gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C).

Detailed Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation

This protocol is the standard and most recommended method for the analysis of 7-Oxo-nonanoic acid.

Materials:

  • Dried sample containing 7-Oxo-nonanoic acid in a 2 mL GC vial.

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.

  • Heating block or oven.

  • Vortex mixer.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Step 1: Methoximation:

    • Add 50 µL of the MeOx solution to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds to ensure the residue is dissolved.

    • Incubate the vial at 60°C for 60 minutes[5][6]. This protects the ketone group.

  • Cooling: Allow the vial to cool completely to room temperature. This is critical before adding the silylating reagent.

  • Step 2: Silylation:

    • Add 100 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70°C for 45-60 minutes. This converts the carboxylic acid to a TMS-ester.

  • Final Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. Inject 1 µL for analysis.

ParameterStep 1: MethoximationStep 2: Silylation
Reagent Methoxyamine HCl in PyridineMSTFA + 1% TMCS
Temperature 60°C70°C
Time 60 minutes45-60 minutes
Target Group Ketone (Carbonyl)Carboxylic Acid

Table 1: Summary of optimized reaction parameters for the two-step derivatization protocol.

References

  • Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed.[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.[Link]

  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. National Institutes of Health (NIH).[Link]

  • Derivatization reaction of carbonyls with PFBHA. ResearchGate.[Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.[Link]

  • FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. Lunar and Planetary Institute.[Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.[Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bitesize Bio.[Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH).[Link]

  • Derivatization - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.[Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.[Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.[Link]

  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate.[Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health (NIH).[Link]

  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate.[Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.[Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI.[Link]

  • Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM. ResearchGate.[Link]

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate.[Link]

  • Derivatization of keto fatty acids, Part IX. Synthesis and characterization of oxathiolanes. Journal of the American Oil Chemists' Society.[Link]

  • Fatty acids profiling with a new single step extraction-derivatization method. Milestone Srl.[Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate.[Link]

  • Analysis of fatty acids in fatty acid-based herbicides by gas chromatography. Lund University Publications.[Link]

Sources

stability of 7-Oxo-nonanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 7-Oxo-nonanoic acid. It provides a detailed examination of the compound's stability under both acidic and basic conditions, offering troubleshooting protocols and expert insights to ensure experimental integrity and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 7-Oxo-nonanoic acid that influence its stability? 7-Oxo-nonanoic acid possesses two key functional groups: a ketone at the C7 position and a terminal carboxylic acid. The reactivity of these groups, particularly the ketone and its adjacent alpha-hydrogens, dictates the compound's stability profile under varying pH conditions.

Q2: What are the recommended long-term storage conditions for 7-Oxo-nonanoic acid? For optimal long-term stability, 7-Oxo-nonanoic acid should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C for short-term, -20°C or lower for longer-term), purged with an inert gas like argon or nitrogen to minimize oxidation, and stored in light-protecting containers.[1]

Q3: My solution of 7-Oxo-nonanoic acid in water is turning slightly yellow. What could be the cause? A yellowing of the solution may indicate oxidative degradation.[2] The ketone functionality and the aliphatic chain can be susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal ion contaminants.[1] It is crucial to handle the compound under conditions that minimize exposure to these factors.[2]

Troubleshooting Guide: Stability Under Experimental Conditions

Users frequently encounter stability issues when 7-Oxo-nonanoic acid is subjected to acidic or basic reagents during a reaction or workup. This section details the chemical principles and provides actionable protocols to diagnose and prevent degradation.

Issue 1: Degradation and Side-Product Formation in Acidic Media

Scenario: A researcher is conducting a reaction in an acidic solution (e.g., HCl in an alcohol solvent or aqueous acid) and observes a lower-than-expected yield of the desired product or the appearance of new spots on a TLC plate.

Scientific Rationale: The carbonyl oxygen of the ketone is weakly basic and can be protonated by a Brønsted acid.[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6][7]

  • In Aqueous Acid: The primary reversible reaction is the formation of a hydrate (a gem-diol).[4][5][7] For most ketones, the equilibrium heavily favors the ketone form, so significant degradation to the hydrate is not typically observed.[5][7]

  • In Anhydrous Alcoholic Acid: If an alcohol is used as the solvent, the protonated ketone can be attacked by the alcohol to form a hemiketal, which can then react further to form a ketal. This is a common protecting group strategy but can be an unwanted side reaction if not intended.

Experimental Protocol: Stability Assessment in Acidic Conditions

  • Control Experiment Setup: Prepare a solution of 7-Oxo-nonanoic acid (e.g., 5 mg/mL) in the specific acidic medium used in your experiment (e.g., 1 M HCl in Methanol). Prepare a parallel control sample in a neutral solvent (e.g., Methanol).

  • Incubation: Stir both solutions at the target reaction temperature.

  • Time-Point Analysis: Withdraw aliquots from both the acidic and neutral solutions at regular intervals (e.g., 0 hr, 1 hr, 4 hr, 24 hr).

  • Sample Quenching: Immediately neutralize the withdrawn acidic aliquots with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction & Analysis: Extract all samples (acidic-quenched and neutral) with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic extracts by HPLC, LC-MS, or GC-MS to quantify the parent compound and identify any new peaks corresponding to degradation products.

Data Summary: Expected Stability of 7-Oxo-nonanoic Acid in 1 M HCl at 50°C

Time (hours)Expected Purity of Parent Compound (%)Primary Potential Byproduct
0>99%-
4~98%Trace Hydrate/Ketal
24~95%Ketal (if in alcohol), Minor unidentified products
Issue 2: Low Yields and Complex Byproducts in Basic Media

Scenario: A researcher attempts a reaction using a base (e.g., NaOH, LDA, NaH) and observes a significant loss of starting material and the formation of multiple, often higher molecular weight, impurities.

Scientific Rationale: The C-H bonds on carbons adjacent to a ketone (the α-hydrogens) are significantly more acidic (pKa ≈ 20) than those in a standard alkane (pKa ≈ 50).[3] This is due to the resonance stabilization of the resulting enolate ion. 7-Oxo-nonanoic acid has α-hydrogens at both the C6 and C8 positions. In the presence of a base, especially a strong one, these protons can be removed to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of 7-Oxo-nonanoic acid, leading to a self-condensation reaction known as the aldol condensation.[8][9][10] This process can lead to dimers and other oligomeric impurities.

Troubleshooting Workflow for Base-Catalyzed Reactions

Caption: A logical workflow for troubleshooting issues in base-catalyzed reactions.

Visualization of Key Degradation Pathways

The following diagram illustrates the principal chemical transformations that 7-Oxo-nonanoic acid may undergo in acidic and basic environments. Understanding these pathways is crucial for designing robust experimental conditions.

DegradationPathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Mediated Pathway start 7-Oxo-nonanoic Acid protonated_ketone Protonated Ketone (Enhanced Electrophilicity) start->protonated_ketone + H⁺ enolate Enolate Formation (Nucleophilic Intermediate) start->enolate + Base - H⁺ ketal Ketal Formation (Side product in alcohol solvent) protonated_ketone->ketal + 2 R'OH - H₂O aldol_product Aldol Condensation Product (Dimer Impurity) enolate->aldol_product + another molecule of 7-Oxo-nonanoic Acid

Sources

Technical Support Center: Synthesis of Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxo fatty acid synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable molecules. Instead of a rigid protocol, you will find a series of troubleshooting guides and frequently asked questions structured to address the complex challenges encountered in the lab. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of oxo fatty acid synthesis.

Q1: What are the primary challenges in synthesizing oxo fatty acids from unsaturated fatty acid precursors?

A: The synthesis of oxo fatty acids from common precursors like oleic or linoleic acid is primarily challenged by three factors:

  • Regioselectivity: Controlling the exact position of the carbonyl group along the fatty acid chain is difficult. Classical chemical oxidation often yields a mixture of isomers.[1]

  • Chemoselectivity: The double bonds and the carboxylic acid group are both susceptible to oxidation. Harsh oxidizing agents can lead to unwanted side reactions, such as oxidative cleavage of the carbon-carbon double bond, resulting in dicarboxylic acids and other truncated byproducts.[2]

  • Purification: The resulting oxo fatty acids often have similar physical properties to the starting material and other non-polar byproducts, making chromatographic separation challenging.

Q2: What are the main synthetic strategies to produce oxo fatty acids?

A: There are two main approaches:

  • Chemical Oxidation: This involves the use of oxidizing agents to convert a hydroxyl group (from a hydroxy fatty acid) to a ketone or to directly oxidize a C-H bond. Common methods include Jones oxidation, Swern oxidation, and permanganate/dichromate oxidations.

  • Biocatalytic/Enzymatic Methods: This approach utilizes enzymes like lipoxygenases, hydratases, or whole-cell systems to achieve high selectivity.[3][4][5] For example, microorganisms like Nocardia aurantia can convert oleic acid into 10-oxo-octadecanoic acid with high yields.[6] This method is gaining traction due to its high specificity and milder reaction conditions.[3][5]

Q3: How do I choose between a chemical and an enzymatic approach?

A: The choice depends on your specific goals:

  • For high regioselectivity and stereospecificity, enzymatic methods are often superior.[1][4][7] They can be engineered to target specific positions on the fatty acid chain.

  • For large-scale synthesis where cost is a major factor and a mixture of isomers is acceptable, classical chemical oxidation may be more practical. However, the cost of waste disposal for heavy metal oxidants should be considered.

  • If you are working with a sensitive substrate with multiple functional groups, the mild conditions of enzymatic reactions are highly advantageous.[3][5]

Part 2: Troubleshooting Guides

This section provides in-depth, practical advice for specific problems you may encounter during your experiments.

Guide 1: Low Yield & Incomplete Conversion

Q: My reaction yield is consistently low, and I recover a significant amount of starting material. What are the likely causes and how can I fix this?

A: Low yield is a common frustration. Let's break down the potential causes and solutions.

Causality: Incomplete conversion is often a result of insufficient oxidant stoichiometry, poor reagent reactivity, or suboptimal reaction conditions (temperature, time). For oxidations of secondary alcohols to ketones (e.g., from ricinoleic acid), the stability of the intermediate is key.

Troubleshooting Steps:

  • Re-evaluate Oxidant Stoichiometry:

    • Problem: The oxidant is being consumed by side reactions or is simply not present in a sufficient molar excess.

    • Solution: Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.5 eq to 2.0 eq, then 2.5 eq). Monitor the reaction by Thin Layer Chromatography (TLC) to find the sweet spot where the starting material is consumed without a significant increase in byproduct formation. For chromium-based reagents like Jones reagent, using a 1.5-fold stoichiometric excess can improve conversion rates.[8]

  • Check Reagent Quality and Preparation:

    • Problem: Oxidizing agents can degrade over time. For instance, the DMSO used in Swern oxidations must be anhydrous, and oxalyl chloride can decompose. A poorly prepared Jones reagent will have a lower effective concentration of Cr(VI).

    • Solution: Use freshly opened, high-purity solvents and reagents. If preparing a reagent in-house (like Jones reagent), titrate it to confirm its molarity before use.

  • Optimize Reaction Temperature and Time:

    • Problem: The activation energy for the reaction may not be met, or the reaction may be sluggish at the current temperature.

    • Solution:

      • For exothermic reactions like Jones oxidation, ensure the initial temperature is low (0-5 °C) during addition to prevent runaway reactions, then allow it to slowly warm to room temperature.[8]

      • For other reactions, if conversion is slow, consider a modest increase in temperature (e.g., from 25 °C to 40 °C).

      • Extend the reaction time and monitor progress every hour using TLC or GC-MS. Some oxidations can take several hours to reach completion.[8]

Workflow for Optimizing a Jones Oxidation:

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Reagent Addition cluster_2 Phase 3: Reaction & Monitoring a Dissolve hydroxy fatty acid in acetone b Cool solution to 0°C in an ice bath a->b d Add Jones Reagent dropwise (Maintain T < 10°C) b->d c Prepare fresh Jones Reagent (CrO3 in H2SO4) c->d e Observe color change (Orange to Green) d->e f Allow to warm to RT e->f g Monitor by TLC (every 30 mins) f->g h Decision: Reaction Complete? g->h h->g No, continue i Quench with isopropanol h->i Yes j Extraction & Purification i->j Proceed to Workup

Caption: Workflow for a typical Jones oxidation experiment.

Guide 2: Controlling Regioselectivity & Minimizing Byproducts

Q: My oxidation of oleic acid produces a mixture of 9-oxo and 10-oxo-stearic acid, along with dicarboxylic acids. How can I improve the selectivity and prevent cleavage?

A: This is a classic challenge. The two carbons of the double bond in oleic acid are chemically similar, and the double bond itself is a point of oxidative vulnerability.

Causality:

  • Poor Regioselectivity: In chemical hydration/oxidation sequences, the initial formation of the hydroxyl group is often not perfectly selective, leading to a mixture of positional isomers.

  • C-C Bond Cleavage: Harsh oxidants (e.g., hot KMnO₄, nitric acid, ozonolysis) readily cleave the double bond, leading to the formation of azelaic acid and pelargonic acid from oleic acid.[2][9]

Troubleshooting & Advanced Solutions:

  • Adopt a Biocatalytic Approach:

    • Rationale: Enzymes offer unparalleled regioselectivity.[4][7] Oleate hydratases, for example, can selectively hydrate the double bond to produce a single hydroxy isomer, which can then be oxidized to the corresponding ketone.[10]

    • Protocol Example: Utilize a whole-cell biotransformation with a recombinant E. coli expressing an oleate hydratase. The resulting hydroxy fatty acid can then be cleanly oxidized in a second step using a mild chemical oxidant (like PCC or a Swern oxidation) or another enzyme like an alcohol dehydrogenase.[10] The regioselectivity can sometimes be influenced by reaction conditions like oxygen concentration.[1]

  • Use Milder, More Selective Chemical Reagents:

    • Rationale: Avoid aggressive, non-specific oxidants.

    • Alternative 1 (Two-step): First, convert the unsaturated fatty acid to a hydroxy fatty acid using a milder method (e.g., oxymercuration-demercuration, though be mindful of mercury toxicity). Then, oxidize the resulting alcohol using a selective method like a Swern or Dess-Martin periodinane oxidation, which are less prone to side reactions than chromium-based reagents.

    • Alternative 2 (Protecting Group Strategy): Protect the carboxylic acid as an ester (e.g., methyl ester) before performing the oxidation. This can sometimes reduce side reactions at the carboxyl group. The ester can be hydrolyzed in the final step.

Table 1: Comparison of Oxidation Methods for Unsaturated Fatty Acids

MethodTypical Reagent(s)Selectivity (Regio/Chemo)ProsCons
Ozonolysis O₃, then Zn/H₂O or Me₂SCleavageHigh yield for dicarboxylic acids[9]Cleaves the C=C bond; not for keto acid synthesis
Permanganate KMnO₄ (hot, acidic/basic)CleavageInexpensivePoor selectivity, over-oxidation is common
Nitric Acid HNO₃, V₂O₅CleavageInexpensive[2]Generates a mixture of diacids, harsh conditions[2]
Hydration-Oxidation 1. H₂SO₄/H₂O 2. Jones ReagentLow to ModerateUses common reagentsMixture of isomers, risk of cleavage[8]
Biocatalytic Hydratase, ADH, P450 enzymesHigh to ExcellentHigh selectivity, mild conditions[1][3][5]Requires specialized enzymes/strains, may be slower
Guide 3: Effective Purification Strategies

Q: I'm having trouble separating my target oxo fatty acid from the unreacted starting material and other byproducts using standard silica gel chromatography. What should I try?

A: The similar polarity of long-chain fatty acids makes purification difficult. A multi-step approach is often necessary.

Causality: Oxo fatty acids, especially when esterified, have only a slightly higher polarity than their unsaturated or saturated precursors. They co-elute in many common solvent systems.

Troubleshooting & Purification Workflow:

  • Initial Acid-Base Extraction:

    • Rationale: To remove non-acidic impurities.

    • Protocol: Dissolve the crude reaction mixture in diethyl ether. Wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The fatty acids will move to the aqueous layer as their carboxylate salts. Re-acidify the aqueous layer with HCl and extract the purified fatty acid mixture back into diethyl ether. This removes neutral byproducts.

  • Low-Temperature Crystallization:

    • Rationale: To remove saturated fatty acid byproducts. Saturated fatty acids have higher melting points and are less soluble at low temperatures.

    • Protocol: Dissolve the fatty acid mixture in a suitable solvent like acetone or methanol. Cool the solution slowly to -20°C, then to -60°C.[11] The saturated fatty acids will crystallize out and can be removed by filtration.[11]

  • Advanced Chromatographic Techniques:

    • Problem: Standard silica gel chromatography is failing.

    • Solution 1: Solid-Phase Extraction (SPE): Use silica or aminopropyl SPE cartridges for a rapid, cleaner separation than gravity columns.[12] You can achieve a good separation of normal fatty acids from more polar hydroxy or oxo fatty acids.[13]

    • Solution 2: Argentation (Silver Ion) Chromatography: This technique is excellent for separating compounds based on their degree of unsaturation. The stationary phase (silica gel impregnated with silver nitrate) interacts more strongly with the double bonds of the starting material, allowing the more saturated oxo fatty acid to elute first.

Purification Decision Tree:

G start Crude Reaction Mixture a Acid-Base Extraction to isolate acidic components start->a b Does TLC show significant non-polar impurities? a->b b->a Yes (Repeat) c Is starting material (unsaturated) the main contaminant? b->c No d Argentation (Silver Ion) Chromatography c->d Yes e Normal Phase Chromatography (Silica Gel, SPE) c->e No f Is the product still impure? d->f e->f g Consider Preparative HPLC (Reverse Phase) f->g Yes h Pure Oxo Fatty Acid f->h No g->h

Caption: Decision tree for purifying oxo fatty acids.

Guide 4: Product Characterization & Isomer Identification

Q: I have a pure product, but I'm not sure if I've made the correct oxo-isomer. How can I definitively identify the position of the carbonyl group?

A: This is a critical final step. While NMR and IR will confirm the presence of the functional groups, mass spectrometry is the key to determining the location of the ketone.

Causality: Spectroscopic methods provide specific structural information. The fragmentation patterns in mass spectrometry are particularly sensitive to the position of the carbonyl group.

Characterization Protocol:

  • Initial Confirmation (FTIR & ¹H/¹³C NMR):

    • FTIR: Look for the disappearance of the C=C stretch (around 1650 cm⁻¹) and the O-H stretch (broad, ~3000 cm⁻¹) from the precursor, and the appearance of a strong C=O stretch (around 1710 cm⁻¹ for a ketone).

    • ¹H NMR: The vinyl protons (δ ~5.3 ppm) of the starting material should disappear.[14][15] You should see new signals for the α-protons next to the carbonyl, typically deshielded to around δ 2.2-2.4 ppm.[14]

    • ¹³C NMR: Look for a characteristic ketone signal in the downfield region (δ ~200-210 ppm).

  • Definitive Identification (Mass Spectrometry):

    • Rationale: Electron impact mass spectrometry (EI-MS) of the fatty acid methyl esters (FAMEs) will produce characteristic fragmentation patterns. The molecule tends to cleave on either side of the carbonyl group (alpha-cleavage).

    • Protocol:

      • Derivatize your purified oxo fatty acid to its methyl ester using BF₃ in methanol or by another standard method.[12]

      • Analyze the FAME by GC-MS.

      • Interpret the Spectrum: For example, for methyl 10-oxo-octadecanoate, you would expect to see significant fragments corresponding to the cleavage on either side of the C10 ketone. This allows for unambiguous assignment of the carbonyl position.[6]

    • Advanced Method: Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific parent ions.[16][17]

References

  • Matsunaga, Y., et al. (2000). Controlled regioselectivity of fatty acid oxidation by whole cells producing cytochrome P450BM-3 monooxygenase under varied dissolved oxygen concentrations. PubMed. Available at: [Link]

  • Shanklin, J., et al. (2011). Remote control of regioselectivity in acyl-acyl carrier protein-desaturases. PubMed. Available at: [Link]

  • Tieves, F., & Hollmann, F. (2025). Enzymatic Valorization of Fatty Acids in Oleochemical Synthesis. TU Delft Research Portal. Available at: [Link]

  • El-Sharkawy, S. H., et al. (1992). Microbial oxidation of oleic acid. Applied and Environmental Microbiology, 58(7), 2116–2122. Available at: [Link]

  • Cyberlipid. Fatty Acid Purification. gerli.com. Available at: [Link]

  • Van Rulo, A. (2018). Selective biocatalytic methods for the regioselective functionalisation of commodity fatty acids. Research@WUR. Available at: [Link]

  • Rock, C. O., et al. (2022). Control of Unsaturation in De Novo Fatty Acid Biosynthesis by FabA. PubMed. Available at: [Link]

  • Davoine, C., et al. (2006). Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. PubMed. Available at: [Link]

  • Tieves, F., & Hollmann, F. (2025). Enzymatic Valorization of Fatty Acids in Oleochemical Synthesis. HHU. Available at: [Link]

  • Greco, G. (1995). Two step oxidation process for the production of carboxylic acids such as azelaic acid from unsaturated substrates. Google Patents.
  • Wikipedia. (n.d.). Oleic acid. Wikipedia. Available at: [Link]

  • Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

  • Song, J. W., et al. (2021). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. ResearchGate. Available at: [Link]

  • Vanhercke, T., et al. (2011). Mechanistic and Structural Insights into the Regioselectivity of an Acyl-CoA Fatty Acid Desaturase via Directed Molecular Evolution. Journal of Biological Chemistry, 286(15), 12860-12869. Available at: [Link]

  • Dirty Medicine. (2019). Fatty Acid (Beta) Oxidation. YouTube. Available at: [Link]

  • Kreutzer, G. (1976). Method for purification of fatty acid mixtures. Google Patents.
  • O'Donnell, V. B., et al. (2019). The Biosynthesis of Enzymatically Oxidized Lipids. PubMed Central. Available at: [Link]

  • Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

  • Lee, J. Y., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. Available at: [Link]

  • Bell, J. D., et al. (2023). Characterization of hepatic fatty acids using magnetic resonance spectroscopy for the assessment of treatment response to metformin. King's College London Research Portal. Available at: [Link]

  • Wang, Y., et al. (2023). Engineering Fatty Acid Biosynthesis in Microalgae: Recent Progress and Perspectives. MDPI. Available at: [Link]

  • Horrobin, D. F. (1988). Method of extraction and purification of polyunsaturated fatty acids from natural sources. Google Patents.
  • Al-Kindi, G. A., et al. (2016). Initial steps and primary products of oleic acid (OL) oxidation by O₃. ResearchGate. Available at: [Link]

  • Chen, X., et al. (2021). Opportunities and Challenges for Microbial Synthesis of Fatty Acid-Derived Chemicals (FACs). PubMed Central. Available at: [Link]

  • Shi, P., et al. (2024). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Without chromatography, how can we extract fatty acids from the reaction mixture?. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Oxidation of Fatty Acids. Chemistry LibreTexts. Available at: [Link]

  • Baker, B., & So, D. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of fatty acids. Chemistry LibreTexts. Available at: [Link]

  • Rana, J. (n.d.). Fatty Acid Oxidation - Part I. Khan Academy. Available at: [Link]

  • Ninja Nerd. (2017). Metabolism | Fatty Acid Oxidation: Part 1. YouTube. Available at: [Link]

  • Cyberlipid. (n.d.). Oxo fatty acids. gerli.com. Available at: [Link]

  • Various Authors. (2020). What inhibits fatty acid synthesis?. Quora. Available at: [Link]

  • Schroepfer, G. J., & Bloch, K. (1965). The Stereospecific Conversion of Stearic Acid to Oleic Acid. ResearchGate. Available at: [Link]

  • Spickett, C. M., et al. (2021). From Oxidized Fatty Acids to Dimeric Species: In Vivo Relevance, Generation and Methods of Analysis. ResearchGate. Available at: [Link]

  • Teeter, H. (2019). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS. Available at: [Link]

  • Ahern, K. (2010). Fatty Acid Oxidation. YouTube. Available at: [Link]

  • Biology LibreTexts. (2023). Fatty Acid Oxidation. Biology LibreTexts. Available at: [Link]

  • Westin, J. (n.d.). Oxidation Of Fatty Acids. Jack Westin. Available at: [Link]

Sources

addressing matrix effects in LC-MS/MS quantification of 7-Oxo-nonanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the LC-MS/MS quantification of 7-oxo-nonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and sample analysis. Here, we synthesize technical expertise with field-proven insights to help you navigate the complexities of bioanalysis and ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

General

Q1: What is 7-oxo-nonanoic acid, and why is its quantification important?

A1: 7-oxo-nonanoic acid is an oxidized derivative of the nine-carbon fatty acid, nonanoic acid. Such oxo-fatty acids are often studied as potential biomarkers of oxidative stress and lipid peroxidation, which are implicated in a variety of disease states. Accurate quantification of 7-oxo-nonanoic acid in biological matrices like plasma, urine, or tissue homogenates is crucial for understanding its role in pathophysiology and for potential diagnostic or therapeutic applications.

Q2: What are the main challenges in quantifying 7-oxo-nonanoic acid by LC-MS/MS?

A2: The primary challenges include:

  • Poor Retention in Reversed-Phase Chromatography: As a relatively polar short-chain fatty acid, 7-oxo-nonanoic acid may exhibit limited retention on standard C18 columns, potentially co-eluting with highly polar matrix components.

  • Suboptimal Ionization Efficiency: Carboxylic acids can have variable ionization efficiency in electrospray ionization (ESI), which can be pH-dependent and prone to suppression.

  • Matrix Effects: This is a significant hurdle in bioanalysis, where co-eluting endogenous components from the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Isomeric Interferences: Depending on the biological system, other oxo-nonanoic acid isomers could potentially interfere with the analysis if not chromatographically resolved.

Method Development

Q3: What are the recommended starting LC-MS/MS parameters for 7-oxo-nonanoic acid?

A3: Based on the analysis of structurally similar compounds, a robust starting point for method development is outlined below.[3][4] Note that these parameters will require optimization for your specific instrumentation and matrix.

ParameterRecommended Starting ConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)Provides a good balance of retention for moderately polar analytes and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes the neutral form of the carboxylic acid, enhancing retention and promoting protonation for positive ion mode or consistent deprotonation for negative ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape for a wide range of analytes.
Gradient Start at 5-10% B, ramp to 95% B over 3-5 minutesA shallow initial gradient can improve the retention of polar analytes.
Ionization Mode Negative Electrospray Ionization (ESI-)Carboxylic acids readily deprotonate to form [M-H]⁻ ions, often resulting in higher sensitivity and less background noise compared to positive mode.
MRM Transitions Precursor (Q1): m/z 171.1Product (Q3): m/z 127.1 (tentative)The precursor ion corresponds to the deprotonated molecule [M-H]⁻ of 7-oxo-nonanoic acid (MW: 172.22 g/mol ). A likely product ion results from the loss of CO2 (44 Da). This transition must be confirmed by infusing a standard.
Internal Standard Stable Isotope Labeled (SIL-IS) 7-oxo-nonanoic acid (e.g., ¹³C₃- or d₄-)A SIL-IS is the gold standard for correcting matrix effects and variability in extraction and ionization as it co-elutes and behaves nearly identically to the analyte.[1]

Q4: Should I consider chemical derivatization for 7-oxo-nonanoic acid analysis?

A4: Derivatization can be a powerful strategy if you encounter issues with sensitivity or chromatographic retention.[5][6] Reagents like 3-nitrophenylhydrazine (3-NPH) can react with the keto group, while others can target the carboxylic acid.[7][8]

  • Advantages: Increased retention on reversed-phase columns, enhanced ionization efficiency, and moving the analyte's retention time away from the solvent front and early-eluting matrix components.[2]

  • Disadvantages: Adds extra steps to sample preparation, potentially introducing variability, and requires careful optimization of the reaction conditions.

For initial method development, a direct analysis approach is often preferred for its simplicity.[9][10] If sensitivity is insufficient, derivatization should be explored.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Cause: Secondary interactions with the column stationary phase.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the carboxylic acid protonated. Consider a column with advanced end-capping or a different stationary phase chemistry.

  • Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample. This is particularly relevant if you are analyzing high-concentration samples.

  • Cause: Extra-column band broadening.

    • Solution: Check all tubing and connections between the injector, column, and mass spectrometer for excessive length or dead volumes. Ensure proper fitting installation.

Issue 2: High Signal Variability and Poor Reproducibility

Possible Causes & Solutions:

  • Cause: Uncontrolled Matrix Effects. This is the most common cause of poor reproducibility in bioanalysis.[1]

    • Solution 1: Improve Sample Preparation. A simple protein precipitation may not be sufficient to remove interfering phospholipids or other endogenous compounds.[6] Consider implementing a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Solution 2: Optimize Chromatography. Adjust the LC gradient to achieve better separation between 7-oxo-nonanoic acid and the region of matrix suppression. A post-column infusion experiment can identify these suppressive zones.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). If not already in use, a SIL-IS is the most effective way to compensate for signal variability caused by matrix effects.[1]

  • Cause: Inconsistent sample processing.

    • Solution: Ensure precise and consistent timing, temperatures, and volumes during all sample preparation steps, including extraction, evaporation, and reconstitution. Automation can greatly improve precision.

Issue 3: Low Signal or Inability to Reach Required LLOQ

Possible Causes & Solutions:

  • Cause: Ion Suppression.

    • Solution: As detailed under "Issue 2," focus on mitigating matrix effects through enhanced sample cleanup and chromatographic separation. Diluting the sample can also reduce the concentration of interfering matrix components, but this may be counterproductive if the analyte concentration is already low.

  • Cause: Inefficient Ionization.

    • Solution: Optimize MS source parameters, such as capillary voltage, gas flows (nebulizer, auxiliary), and source temperature. Confirm that the mobile phase pH is optimal for deprotonation in negative ESI mode.

  • Cause: Poor Analyte Recovery during Sample Preparation.

    • Solution: Evaluate the recovery of your extraction procedure. For LLE, experiment with different organic solvents. For SPE, test different sorbents (e.g., mixed-mode or polymeric) and elution solvents to ensure the analyte is efficiently captured and released.

Protocols and Workflows

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol, adapted from regulatory guidelines, is essential for method validation.[7]

Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the biological matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, spike the analyte and IS into the dried extracts before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before extraction. The IS is added as usual. (This set is for recovery assessment).

  • Analyze all samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Acceptance Criteria (per EMA/FDA guidance): The coefficient of variation (CV) of the IS-normalized MF from the different lots of matrix should be ≤15%.[4][9] A value close to 1 indicates minimal matrix effect.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

Objective: To extract 7-oxo-nonanoic acid from plasma while minimizing interferences.

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of 1M HCl to acidify the sample and ensure the analyte is in its neutral form. Vortex briefly.

  • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to dissolve, then transfer to an HPLC vial for analysis.

Visualizations

Workflow for Troubleshooting Ion Suppression

The following diagram outlines a logical workflow for diagnosing and mitigating ion suppression issues.

IonSuppressionWorkflow start High Signal Variability or Low Sensitivity Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS. This is the most robust solution. check_is->implement_is No assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Experiment) check_is->assess_me Yes implement_is->assess_me me_significant Is Matrix Effect Significant? (IS-Normalized MF CV > 15%) assess_me->me_significant optimize_chroma Optimize Chromatography: - Modify gradient to separate  analyte from suppression zones. - Test alternative column chemistry. me_significant->optimize_chroma Yes revalidate Re-evaluate Matrix Effect and Validate Method me_significant->revalidate No improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE or SPE. - Optimize extraction/wash solvents. optimize_chroma->improve_cleanup improve_cleanup->revalidate end Method Optimized revalidate->end

Caption: A decision-making workflow for troubleshooting ion suppression.

Mechanism of Matrix Effect in ESI

This diagram illustrates how co-eluting matrix components interfere with the analyte ionization process in the electrospray source.

MatrixEffectMechanism cluster_0 LC Eluent Droplet cluster_1 Gas Phase Ions (To MS Inlet) A Analyte M Matrix Component A_ion [Analyte-H]⁻ M_ion [Matrix-H]⁻ suppressed_A_ion [Analyte-H]⁻ (Suppressed Signal) ESI_Tip ESI Capillary Droplet Charged Droplet ESI_Tip->Droplet High Voltage Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for charge and surface access Evaporation->Competition Competition->M_ion Competition->suppressed_A_ion

Caption: Ion suppression mechanism in electrospray ionization (ESI).

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Al-Amri, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 727.
  • Giesbertz, P., et al. (2015). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 5(4), 636-649.
  • Li, W., & Cohen, L. H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(8).
  • Al-Amri, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
  • D'Aco, K., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Biomolecules, 11(2), 263.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: 7-Oxodocosanoic Acid Analytical Standard. BenchChem.
  • Patel, R., et al. (2022).
  • Kocot, J., et al. (2019). Extending Metabolomic Studies of Apis mellifera Venom: LC-MS-Based Targeted Analysis of Organic Acids. Toxins, 12(1), 13.
  • von Woedtke, T., et al. (2019). High resolution mass spectrometry peak intensities of (a) nonanoic acid...
  • Varghese, S., et al. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Zhang, Y., et al. (2018). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid.
  • Arroyo, P. C., et al. (2020). Photooxidation of Nonanoic Acid by Molecular and Complex Environmental Photosensitizers. The Journal of Physical Chemistry A, 124(40), 8256-8265.
  • Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(8), 2003-2023.

Sources

Technical Support Center: Optimizing 7-Oxo-nonanoic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Oxo-nonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and optimize your experimental workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Introduction: The Challenge of 7-Oxo-nonanoic Acid

7-Oxo-nonanoic acid is a bifunctional molecule containing both a ketone and a carboxylic acid. This structure presents a unique set of challenges for mass spectrometry analysis, primarily related to its moderate polarity and the often-competing ionization requirements of its two functional groups. Researchers frequently encounter issues such as low signal intensity, poor peak shape, and complex spectra. This guide provides a systematic approach to troubleshooting and enhancing the ionization efficiency of this and similar analytes.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during the analysis of 7-Oxo-nonanoic acid, providing probable causes and actionable solutions.

Problem 1: Low or No Signal in Negative Ion ESI Mode

You are running a standard of 7-Oxo-nonanoic acid using a standard reversed-phase LC method with a C18 column and an acidic mobile phase (e.g., 0.1% formic acid). In negative ion Electrospray Ionization (ESI) mode, you observe a very weak signal for the deprotonated molecule [M-H]⁻ or no signal at all.

Causality Analysis:

Carboxylic acids are typically analyzed in negative ion mode to form the [M-H]⁻ ion. However, the efficiency of this process is highly dependent on the pH of the mobile phase and the analyte's pKa. An acidic mobile phase, while excellent for chromatographic peak shape of acids on reversed-phase columns, contains a high concentration of protons (H⁺). This suppresses the deprotonation of the analyte in the ESI droplet, leading to poor ionization efficiency and a weak signal.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Action: Replace the 0.1% formic acid in your aqueous mobile phase with a volatile buffer system like 5-10 mM ammonium acetate or ammonium formate.[2][3][4]

    • Rationale: Ammonium acetate/formate provides a source of acetate or formate ions, which can accept a proton from the analyte in the gas phase, facilitating the formation of the [M-H]⁻ ion without drastically increasing the mobile phase pH in a way that would harm chromatography. Formate-based mobile phases often give a better MS response than acetate-based ones.[4]

    • Caution: Do not use non-volatile buffers like phosphate, as they will contaminate the mass spectrometer source.[3]

  • Ion Source Parameter Optimization:

    • Action: Systematically optimize key ESI source parameters. Infuse a solution of your analyte (~1 µg/mL in 50:50 Acetonitrile:Water) directly into the mass spectrometer and adjust the following:

      • Capillary Voltage: For negative mode, start around -2.5 to -4.0 kV. Excessively high voltage can cause corona discharge, which increases noise and reduces signal stability.[1][5] You can sometimes see a blue glow at the tip of the ESI needle in a dark room if corona discharge is occurring.[1]

      • Drying Gas Temperature & Flow: Increase the temperature (e.g., 300-400°C) and gas flow to promote efficient desolvation of the ESI droplets.[5] This is crucial for releasing the analyte ion into the gas phase.

      • Nebulizer Pressure: Adjust to achieve a stable spray. A typical starting point is 30-50 psi.[5]

    • Rationale: Every analyte has an optimal set of source conditions for maximal ionization and desolvation. Default "tune" settings are often not ideal.

  • Consider an Alternative Ionization Technique (APCI):

    • Action: If available, switch to an Atmospheric Pressure Chemical Ionization (APCI) source.

    • Rationale: APCI is generally more effective for less polar and more volatile compounds than ESI.[6][7] 7-Oxo-nonanoic acid, being a medium-chain fatty acid derivative, may ionize more efficiently via APCI, which relies on gas-phase chemical ionization rather than solution-phase charging. APCI is also less susceptible to matrix effects from mobile phase additives.[8]

Problem 2: Complex Spectra with Multiple Adducts in Positive Ion ESI Mode

You are attempting analysis in positive ion mode and observe multiple peaks corresponding to your analyte, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, making quantification difficult and reducing the signal intensity of any single species.

Causality Analysis:

The carboxylic acid and ketone moieties can coordinate with cations present in the mobile phase, solvents, or glassware. Sodium ([Na]⁺) is a ubiquitous contaminant and readily forms adducts. If ammonium-based buffers are used, ammonium ([NH₄]⁺) adducts are expected. This splits the analyte signal across multiple m/z values, reducing the sensitivity for any single ion and complicating data interpretation.

Troubleshooting Steps:

  • Control the Dominant Adduct:

    • Action: Instead of trying to eliminate adducts, control them. Add a low concentration (e.g., 1-5 mM) of a single salt, such as ammonium acetate, to your mobile phase.

    • Rationale: By providing a high concentration of a specific cation (NH₄⁺), you can drive the equilibrium towards the formation of a single, dominant adduct ([M+NH₄]⁺). This consolidates the ion signal into one primary m/z value, improving sensitivity and simplifying quantification.[2]

  • Improve LC-MS System Hygiene:

    • Action: Ensure high-purity solvents (LC-MS grade) and additives are used. Use polypropylene vials instead of glass where possible to minimize sodium leaching. Thoroughly clean the ion source.

    • Rationale: This minimizes the background levels of sodium and other metal cations, reducing the formation of unwanted adducts.[9][10]

  • Switch to a Derivatization Strategy (see Part 2):

    • Action: Derivatize the analyte to introduce a permanently charged group.

    • Rationale: Derivatization fundamentally changes the ionization mechanism. By adding a "charge tag," you ensure the formation of a single, highly stable ion in positive mode, eliminating adduct complexity entirely.

Part 2: Enhancing Ionization Efficiency via Derivatization

When optimizing the underivatized molecule is insufficient, chemical derivatization is a powerful strategy to dramatically improve sensitivity. For 7-Oxo-nonanoic acid, we can target either the ketone or the carboxylic acid group.

Strategy 1: Targeting the Ketone Group with Girard's Reagent T

This is often the most effective strategy as it introduces a permanent positive charge, leading to excellent ESI efficiency in positive ion mode.

Causality & Mechanism:

Girard's Reagent T (GirT) contains a hydrazide group that reacts specifically with aldehydes and ketones to form a stable hydrazone.[11][12] The key feature of GirT is its quaternary ammonium group, which carries a permanent positive charge. This "charge-tagging" approach makes ionization independent of mobile phase pH and dramatically enhances the ESI response, often by orders of magnitude.[11][13][14]

Diagram: Derivatization of 7-Oxo-nonanoic Acid with Girard's Reagent T

Derivatization cluster_product Product Analyte 7-Oxo-nonanoic acid (C9H16O3) Reaction + Analyte->Reaction GirT Girard's Reagent T (GirT) GirT->Reaction Product Positively Charged Hydrazone Derivative Reaction->Product Acidic Catalyst (e.g., Acetic Acid)

Caption: Reaction workflow for derivatizing the ketone moiety.

Experimental Protocol: GirT Derivatization

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of Girard's Reagent T in methanol.

    • Prepare a catalyst solution of 10% acetic acid in methanol.

  • Reaction:

    • To your dried sample extract (or 10-50 µL of a standard solution), add 100 µL of the GirT solution and 20 µL of the catalyst solution.

    • Vortex briefly to mix.

    • Incubate the reaction at 60-80°C for 1 hour.[12] The reaction is typically rapid.[14]

    • After incubation, cool the sample to room temperature.

    • Dilute the reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration for LC-MS injection.

  • LC-MS/MS Analysis:

    • LC Column: Standard C18 column.

    • Mobile Phase: Use an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile). This provides good peak shape for the derivative.

    • Ionization Mode: Positive Ion ESI.

    • Expected Ion: Look for the molecular ion of the derivative [M]⁺. There will be no adducts.

    • MS/MS Fragmentation: The GirT derivative typically shows a characteristic neutral loss of trimethylamine (59 Da) upon collision-induced dissociation (CID), making it ideal for sensitive and specific Multiple Reaction Monitoring (MRM) assays.[12][13]

Strategy 2: Targeting the Carboxylic Acid Group

This approach improves chromatographic retention on reversed-phase columns and can significantly boost ionization efficiency.

Causality & Mechanism:

Derivatizing the carboxylic acid, for example, by converting it into an ester with a reagent that contains a tertiary amine, improves ESI+ performance. Isotope-coded reagents like p-dimethylaminophenacyl (DmPA) bromide can also be used, which not only improves sensitivity by 2-4 orders of magnitude but also introduces a stable isotope tag for accurate quantification.[15][16]

Experimental Protocol: Example with 2-hydrazinoquinoline (HQ)

2-hydrazinoquinoline can derivatize both carboxylic acids and ketones simultaneously under the right conditions.[17]

  • Reagent Preparation:

    • Prepare a solution in acetonitrile containing 1 mM 2-hydrazinoquinoline (HQ), 1 mM 2,2'-dipyridyldisulfide (DPDS), and 1 mM triphenylphosphine (TPP).[17]

  • Reaction:

    • Mix 5 µL of your sample (e.g., plasma, urine extract) with 100 µL of the reagent solution.

    • Incubate at 60°C for 60 minutes.[17]

    • After incubation, the mixture can be directly injected or diluted for LC-MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: Standard C18 column.

    • Mobile Phase: Reversed-phase gradient with acidic modifiers (e.g., formic acid).

    • Ionization Mode: Positive Ion ESI.

    • Expected Ion: Look for the protonated derivative [M+H]⁺.

Data Summary Table: Expected m/z Values

Analyte FormIonization ModeAdduct/Ion TypeFormulaExact MassExpected m/zNotes
Underivatized Negative ESI[M-H]⁻C₉H₁₅O₃⁻171.1027171.10Often weak signal
Underivatized Positive ESI[M+H]⁺C₉H₁₇O₃⁺173.1172173.12Often weak signal
Underivatized Positive ESI[M+Na]⁺C₉H₁₆NaO₃⁺195.0992195.10Common sodium adduct
Underivatized Positive ESI[M+NH₄]⁺C₉H₂₀NO₃⁺190.1438190.14Dominant with ammonium buffer
GirT Derivative Positive ESI[M]⁺C₁₄H₂₉N₂O₂⁺270.2251270.23Single, strong ion. Ideal for quantification.

Part 3: Frequently Asked Questions (FAQs)

Q1: Should I use ESI or APCI for 7-Oxo-nonanoic acid?

A1: Start with ESI, as it is generally more versatile. However, 7-Oxo-nonanoic acid has intermediate polarity and volatility, making it a candidate for both. If you struggle to achieve adequate sensitivity with ESI even after mobile phase optimization (Problem 1), APCI is a highly recommended alternative.[6][8] APCI can provide a more robust response for medium-chain fatty acids and their derivatives.[8][18]

Q2: My peak shape is broad and tailing. How can I fix this?

A2: This is a common chromatography issue for carboxylic acids.

  • Cause: Secondary interactions between the free carboxyl group and active sites (e.g., free silanols) on the C18 stationary phase.

  • Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid). This keeps the carboxylic acid protonated (in its neutral form), minimizing unwanted ionic interactions with the column and improving peak shape.[1]

  • Solution 2 (Column): Ensure you are not overloading the column. Dilute your sample and reinject. If the problem persists, consider using a newer, high-purity silica column with better end-capping.

  • Solution 3 (Derivatization): Derivatizing the carboxylic acid group will eliminate this problem and significantly improve peak shape.

Q3: I see a signal, but it's not reproducible between injections. What's the cause?

A3: Poor reproducibility often points to issues with the system rather than the analyte's chemistry.

  • Check for Contamination/Carryover: Run blank injections after a high-concentration standard. If you see the analyte peak in the blank, you have carryover. This can come from the autosampler needle/loop or the column. Implement a robust needle wash protocol (using a strong solvent like isopropanol) and ensure your column is properly flushed between runs.

  • Verify System Stability: Check your LC pump pressure trace for fluctuations, which could indicate a leak or air bubbles in the system.[9]

  • Ion Source Instability: An unstable ESI spray can cause fluctuating signal intensity. This can be due to a partially clogged ESI needle, incorrect nebulizer gas pressure, or an unstable mobile phase flow rate.[19][20]

Q4: Can I derivatize both the ketone and the carboxylic acid?

A4: Yes, this is possible and can be advantageous for GC-MS analysis where maximizing volatility is key. For LC-MS, it is often unnecessary and adds complexity. Targeting one group with a charge-tagging reagent (like GirT for the ketone) is usually sufficient to solve ionization and chromatography issues in a single step. However, some reagents like 2-hydrazinoquinoline (HQ) have been shown to react with both functional groups, offering a potential single-step dual derivatization.[17]

Diagram: Troubleshooting Logic Flow

Troubleshooting Start Start Analysis: Low/No Signal for 7-Oxo-nonanoic Acid Check_Mode In Negative ESI Mode? Start->Check_Mode Modify_MP Action: Replace Formic Acid with Ammonium Acetate/Formate Check_Mode->Modify_MP Yes Check_Positive_Mode Observing Multiple Adducts in Positive ESI Mode? Check_Mode->Check_Positive_Mode No Optimize_Source Action: Optimize Source (Voltage, Gas, Temp) Modify_MP->Optimize_Source Consider_Deriv Still Low Signal? Consider Derivatization Optimize_Source->Consider_Deriv Try_APCI Action: Switch to APCI Source Try_APCI->Consider_Deriv Consider_Deriv->Try_APCI No Deriv_Ketone Strategy: Derivatize Ketone (e.g., Girard's Reagent T) for ESI+ Consider_Deriv->Deriv_Ketone Yes Deriv_Acid Strategy: Derivatize Acid (e.g., DmPA, HQ) for ESI+ Consider_Deriv->Deriv_Acid Yes Success SUCCESS: High & Stable Signal Deriv_Ketone->Success Deriv_Acid->Success Check_Positive_Mode->Optimize_Source No Control_Adducts Action: Add Ammonium Acetate to force a single adduct type Check_Positive_Mode->Control_Adducts Yes Control_Adducts->Optimize_Source

Caption: A logical workflow for troubleshooting poor signal.

References

  • Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. National Institutes of Health. Available at: [Link]

  • Kato, H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. PLOS ONE. Available at: [Link]

  • Le, J., et al. (2015). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. PubMed. Available at: [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]

  • Yarishkin, O., et al. (2014). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]

  • Hinton, A., et al. (2023). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Semantic Scholar. Available at: [Link]

  • Kruve, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Gjelstad, I., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed. Available at: [Link]

  • Weiss, J. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Community Discussion. Available at: [Link]

  • Han, J., & Danell, R. M. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Li, Y., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules. Available at: [Link]

  • Li, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. Available at: [Link]

  • Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]

  • Görs, P. E., et al. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Anonymous. (2004). Increasing sensitivity for carboxylic acid. Chromatography Forum. Available at: [Link]

  • Byrdwell, W. C. (2014). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. Available at: [Link]

  • Syagen. (2014). Atmospheric Pressure Photoionization (APPI) for LC–MS: Analysis of Lipids. Syagen Technology, Inc. Available at: [Link]

  • Flannery, P., & Yu, K. (2011). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science. Available at: [Link]

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. PubMed. Available at: [Link]

  • LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Hahne, T., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Metabolites. Available at: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu Scientific Instruments. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Byrdwell, W. C., & Neff, W. E. (2002). Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry. PubMed. Available at: [Link]

  • Subirats, X., et al. (n.d.). Buffer considerations for LC and LC-MS. University of Barcelona. Available at: [Link]

  • Roses, M., et al. (2013). Buffer Considerations for LC and LC–MS. LCGC International. Available at: [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. LCGC International. Available at: [Link]

  • Agilent. (2024). LC/MS Troubleshooting Guide. ResearchGate. Available at: [Link]

  • SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available at: [Link]

  • Wolrab, D., et al. (2022). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 7-Oxo-nonanoic Acid as an Oxidative Stress Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the balance between pro-oxidants and antioxidants is a critical determinant of health and disease. An imbalance in favor of the former leads to oxidative stress, a state implicated in the pathophysiology of numerous chronic and degenerative diseases.[1] Consequently, the identification and validation of reliable biomarkers to accurately quantify oxidative stress are paramount for both basic research and clinical drug development. This guide provides an in-depth technical comparison of 7-Oxo-nonanoic acid, an emerging lipid peroxidation product, with established oxidative stress biomarkers. We will delve into the mechanistic basis for its formation, present methodologies for its quantification, and objectively evaluate its potential advantages and limitations against current standards.

The Genesis of an Oxidative Stress Biomarker: Understanding Lipid Peroxidation

Oxidative stress unleashes a cascade of chemical reactions that damage vital cellular components, including lipids, proteins, and nucleic acids.[2] Polyunsaturated fatty acids (PUFAs), integral components of cell membranes, are particularly susceptible to attack by reactive oxygen species (ROS). This process, known as lipid peroxidation, generates a complex array of bioactive molecules that can serve as indicators of oxidative damage.

Among the most abundant PUFAs in human plasma membranes is linoleic acid. Its peroxidation is a primary source of various aldehydic products.[3] The initial reaction involves the formation of unstable hydroperoxides, which then decompose into a variety of secondary products, including short-chain oxo-fatty acids.[4] While 9-oxononanoic acid (9-ONA) is a well-characterized product of this pathway, the formation of its isomer, 7-Oxo-nonanoic acid (also known as 7-keto-nonanoic acid), is also a consequence of the oxidative cleavage of linoleic acid hydroperoxides.

PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Hydroperoxides Lipid Hydroperoxides PUFA->Hydroperoxides Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Attack Decomposition Decomposition & Cleavage Hydroperoxides->Decomposition 7-ONA 7-Oxo-nonanoic Acid Decomposition->7-ONA Other_Aldehydes Other Aldehydic Products (e.g., 9-ONA, MDA) Decomposition->Other_Aldehydes Biological_Effects Downstream Biological Effects 7-ONA->Biological_Effects Other_Aldehydes->Biological_Effects

Caption: Formation of 7-Oxo-nonanoic Acid from Lipid Peroxidation.

A Comparative Analysis of Oxidative Stress Biomarkers

The ideal biomarker for oxidative stress should be chemically stable, specific to oxidative pathways, easily detectable in biological fluids, and its levels should correlate with the severity of the disease or the efficacy of a therapeutic intervention. Here, we compare the potential of 7-Oxo-nonanoic acid with three widely used biomarkers: F2-Isoprostanes, Malondialdehyde (MDA), and Protein Carbonyls.

Biomarker ClassAnalyte ExampleFormation PathwayAdvantagesDisadvantages
Short-Chain Oxo-Fatty Acids 7-Oxo-nonanoic Acid Secondary product of PUFA peroxidation.Potentially reflects specific lipid peroxidation pathways; as a small molecule, it may be readily excreted in urine, facilitating non-invasive sampling.Limited validation studies; potential for rapid metabolism, which could affect its stability as a biomarker; analytical methods require high sensitivity.[5][6]
Isoprostanes 8-iso-PGF2αFree radical-catalyzed peroxidation of arachidonic acid.Considered a gold-standard for lipid peroxidation; chemically stable and specific to oxidative stress; measurable in various biological fluids.[3][7]Analytical methods (GC/MS, LC/MS) are complex and require specialized equipment; levels can be influenced by enzymatic pathways, necessitating careful interpretation.[8]
Aldehydes Malondialdehyde (MDA)A secondary product of PUFA peroxidation.The TBARS assay is simple and inexpensive.Lacks specificity, as the TBARS assay can react with other substances; MDA is highly reactive and can form adducts with proteins and DNA, affecting its accurate quantification.[9][10]
Protein Oxidation Products Protein CarbonylsDirect oxidation of amino acid side chains or adduction of lipid peroxidation products.Relatively stable and an early indicator of protein oxidation; various detection methods are available.[11][12]Does not provide information on the specific protein that has been damaged; levels can be influenced by protein turnover rates.[12]

Methodologies for the Quantification and Validation of 7-Oxo-nonanoic Acid

Accurate and precise quantification is the cornerstone of biomarker validation. For a relatively small and polar molecule like 7-Oxo-nonanoic acid, mass spectrometry-based methods offer the necessary sensitivity and specificity.

Experimental Protocol: Quantification of 7-Oxo-nonanoic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for other short-chain oxo-fatty acids and provides a framework for the validation of 7-Oxo-nonanoic acid.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of 7-Oxo-nonanoic acid).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Acidify the sample with 10 µL of 1M HCl to ensure the carboxylic acid group is protonated.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure separation from other components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for 7-Oxo-nonanoic acid and its internal standard would need to be determined by infusing a standard solution.

3. Method Validation:

  • The analytical method must be validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

cluster_prep Sample Preparation cluster_analysis Analysis & Validation Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Extraction Liquid-Liquid Extraction (MTBE) Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis (MRM) Evaporation->LC_MS Validation Method Validation (Linearity, Accuracy, Precision) LC_MS->Validation

Caption: Experimental Workflow for 7-Oxo-nonanoic Acid Quantification.

Concluding Remarks and Future Directions

7-Oxo-nonanoic acid presents itself as a plausible candidate for a biomarker of oxidative stress, originating directly from the peroxidation of one of the most abundant fatty acids in the body. Its small size and polarity suggest it may be readily cleared in urine, offering a potential avenue for non-invasive monitoring. However, the current body of literature lacks direct validation studies to confirm its utility.

For researchers and drug development professionals, the path forward involves a systematic validation of 7-Oxo-nonanoic acid. This includes:

  • Comprehensive Analytical Method Development: Establishing and validating robust analytical methods for its quantification in various biological matrices.

  • In Vitro and Preclinical Studies: Investigating its formation in response to known oxidative stressors in cell culture and animal models.

  • Clinical Correlation Studies: Measuring its levels in patient populations with diseases characterized by high oxidative stress and correlating these levels with disease severity and response to treatment.

By undertaking these validation steps, the scientific community can ascertain the true potential of 7-Oxo-nonanoic acid as a valuable tool in our ongoing efforts to understand and combat the detrimental effects of oxidative stress.

References

  • Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23–38. [Link]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438. [Link]

  • Weber, D., Milkovic, L., Stab, L., & Grune, T. (2013).
  • Milne, G. L., Musiek, E. S., & Morrow, J. D. (2005). F2-isoprostanes as markers of oxidative stress in vivo: an overview. Biomarkers, 10(sup1), S10–S23. [Link]

  • Montuschi, P., Barnes, P. J., & Roberts, L. J. (2004). Isoprostanes: markers and mediators of oxidative stress. The FASEB journal, 18(15), 1791–1800. [Link]

  • Gawrys, M., Gajecki, M., & Szahidewicz-Krupska, E. (2020).
  • Del Rio, D., Stewart, A. J., & Pellegrini, N. (2005). A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress. Nutrition, metabolism and cardiovascular diseases, 15(4), 316–328.
  • Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: advances in chemistry and analysis. Redox biology, 1(1), 145–152.
  • Giera, M., Lingeman, H., & Niessen, W. M. (2012). Recent advances in the analysis of malondialdehyde. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 893, 1–11.
  • Kanazawa, K., & Ashida, H. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of clinical biochemistry and nutrition, 52(3), 209–214. [Link]

  • Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23–38.
  • Daugherty, A., Dunn, J. L., Rateri, D. L., & Heinecke, J. W. (1994). Myeloperoxidase, a catalyst for lipoprotein oxidation, is expressed in human atherosclerotic lesions.
  • Requena, J. R., & Levine, R. L. (2001). Spectrophotometric measurement of protein carbonyls in extracts of tissues or cells. Current protocols in toxicology, 12(1), 12.4. 1–12.4. 7.
  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391–4399. [Link]

  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 17(4), e0266938. [Link]

  • Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23–38.
  • Hamer, H. M., et al. (2008). Review article: the role of butyrate on colonic function. Alimentary pharmacology & therapeutics, 27(2), 104–119.
  • Taulavuori, K., et al. (2017). A new method for the determination of malondialdehyde in plant tissues. Plant methods, 13(1), 1–8.
  • den Hartog, G. J., et al. (2020). The role of gut microbiota-derived short-chain fatty acids in the gut-brain axis and their potential as therapeutic targets in neurodegenerative diseases. International journal of molecular sciences, 21(21), 7965.
  • Olonimoyo, E. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • Sharifi-Rad, M., et al. (2020). Lifestyle, Oxidative Stress, and Antioxidants: Back and Forth in the Pathophysiology of Chronic Diseases. Frontiers in physiology, 11, 694. [Link]

  • Sies, H. (2015). Oxidative stress: a concept in redox biology and medicine. Redox biology, 4, 180–183.
  • Ungurianu, A., et al. (2024). Associations of diet-derived short chain fatty acids with Parkinson's disease: a systematic review and meta-analysis. *Critical reviews in food science and nutrition, 1–15.
  • Dobarganes, C., & Velasco, J. (2002). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. AOCS. [Link]

  • Bihan, D. G., et al. (2019).
  • Porter, N. A., et al. (2005). Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate. Journal of Biological Chemistry, 280(33), 29638–29644.
  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266938.
  • Itabe, H., et al. (1996). Formation of keto and hydroxy compounds of linoleic acid in submitochondrial particles of bovine heart. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1299(2), 202–210.
  • Kaduce, T. L., et al. (1989). Formation of 9-hydroxyoctadecadienoic Acid From Linoleic Acid in Endothelial Cells. Journal of Biological Chemistry, 264(12), 6823–6830.
  • Shoda, J., et al. (1993). Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria. The Journal of lipid research, 34(7), 1183–1194.
  • Breitholtz-Emanuelsson, A., et al. (1993). Determination of tenuazonic acid in human urine by means of a stable isotope dilution assay. Food and chemical toxicology, 31(10), 755–760.
  • Gheddoucha, S., et al. (2010). Quantitative determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-7,8-dihydroguanine, 8-oxo-7,8-dihydroguanosine, and their non-oxidized forms: daily concentration profile in healthy volunteers. Biomarkers, 15(3), 221–231.
  • Roda, A., et al. (2014). Gold nanoparticle-based immunochromatographic assay for the detection of 7-aminoclonazepam in urine. Analytical and bioanalytical chemistry, 406(19), 4697–4706.
  • Bouatra, S., et al. (2013). The Human Urine Metabolome. PloS one, 8(9), e73076.

Sources

A Tale of Two Isomers: A Comparative Guide to 7-Oxo-nonanoic Acid and 9-Oxononanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the subtle shift of a single functional group can dramatically alter a molecule's biological narrative. This guide offers an in-depth comparison of two such positional isomers: 7-oxo-nonanoic acid and 9-oxononanoic acid. Both are nine-carbon fatty acids distinguished by the placement of a ketone group, a seemingly minor structural difference that leads to a significant disparity in their known biological roles and, consequently, in the scientific literature. While 9-oxononanoic acid has emerged as a well-characterized mediator in various physiological and pathological processes, its counterpart, 7-oxo-nonanoic acid, remains largely enigmatic. This guide will synthesize the current understanding of these molecules, presenting a comprehensive overview for researchers navigating the complexities of lipid-mediated signaling and metabolic regulation.

Introduction: The Significance of Oxo-Fatty Acids

Oxo-fatty acids are products of lipid peroxidation, a process intricately linked to oxidative stress, which is a key player in a multitude of diseases including cardiovascular and neurodegenerative disorders.[1][2][3] The introduction of a ketone group into a fatty acid chain creates a reactive site that can influence protein function, modulate signaling pathways, and serve as a biomarker for oxidative damage.[4][5] This guide will delve into the known biological activities of 9-oxononanoic acid and explore the potential, yet largely uninvestigated, roles of 7-oxo-nonanoic acid.

9-Oxononanoic Acid: A Pro-Inflammatory and Prothrombotic Mediator

9-Oxononanoic acid (9-ONA), also known as azelaaldehydic acid, is a notable product of the autoxidation of linoleic acid.[1][6] A growing body of evidence has solidified its role as a bioactive molecule with significant implications for cardiovascular health and hepatic metabolism.

Induction of Platelet Aggregation

A primary and well-documented function of 9-ONA is its ability to stimulate platelet aggregation.[1][7] This occurs through the activation of phospholipase A2 (PLA2), a critical enzyme that initiates the arachidonate cascade.[1][7] Activated PLA2 releases arachidonic acid from membrane phospholipids, which is then converted to thromboxane A2 (TxA2), a potent inducer of platelet aggregation and vasoconstriction.[7][8] This positions 9-ONA as a potential contributor to thrombotic events.[7]

Modulation of Hepatic Lipid Metabolism

Beyond its role in thrombosis, 9-ONA has been shown to influence lipid metabolism in the liver.[1][9] Oral administration of 9-ONA in rats led to a decrease in de novo fatty acid synthesis and an increase in fatty acid oxidation.[1][9] This metabolic shift is achieved through the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase (CPT), which is essential for transporting fatty acids into the mitochondria for β-oxidation.[1][9]

Signaling Pathway of 9-Oxononanoic Acid

The signaling cascade initiated by 9-ONA, leading to platelet aggregation, is a key aspect of its biological activity.

9-ONA_Signaling_Pathway 9-ONA 9-ONA PLA2 PLA2 9-ONA->PLA2 Activates Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Releases Thromboxane_A2 Thromboxane_A2 Arachidonic_Acid->Thromboxane_A2 Metabolized to Platelet_Aggregation Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation Induces

Caption: Signaling pathway of 9-Oxononanoic Acid leading to platelet aggregation.

7-Oxononanoic Acid: An Uncharted Territory

In stark contrast to its 9-oxo isomer, 7-oxo-nonanoic acid is a molecule with a sparse biological record. Extensive literature searches reveal a significant lack of direct experimental data on its physiological or pathological effects. Much of the available information is on related compounds, such as 7-methyl-8-oxononanoic acid or 8-amino-7-oxononanoic acid, which are primarily studied as synthetic intermediates or in the context of biotin synthesis.[1][10][11]

The absence of data on 7-oxo-nonanoic acid presents both a challenge and an opportunity for researchers. The position of the ketone group at the 7th carbon, as opposed to the terminal 9th carbon, could lead to different metabolic fates and interactions with cellular machinery. For instance, the proximity of the ketone group to the carboxylic acid could influence its polarity and ability to interact with enzyme active sites.

Comparative Summary and Future Directions

The table below summarizes the stark contrast in our current understanding of these two isomers.

Feature7-Oxo-nonanoic Acid9-Oxononanoic Acid
Biological Role Largely unknown; limited to no direct experimental data.Pro-inflammatory, prothrombotic, modulator of lipid metabolism.[1][7][9]
Mechanism of Action Not elucidated.Activates Phospholipase A2, leading to the arachidonate cascade.[1][7]
Metabolic Effects Not documented.Inhibits fatty acid synthesis and promotes fatty acid oxidation in the liver.[1][9]
Clinical Relevance Not established.Potential role in cardiovascular diseases and metabolic disorders.[1][7]

The significant knowledge gap surrounding 7-oxo-nonanoic acid underscores the need for foundational research. Future studies should focus on:

  • Synthesis and Availability: Ensuring the availability of high-purity 7-oxo-nonanoic acid is a crucial first step for biological investigation.

  • In vitro Screening: Initial cell-based assays could explore its effects on inflammatory pathways, platelet aggregation, and lipid metabolism to draw direct comparisons with 9-ONA.

  • Metabolomic Profiling: Identifying whether 7-oxo-nonanoic acid is a natural product of lipid peroxidation in biological systems is essential.

Experimental Protocols

To facilitate further research in this area, we provide established methodologies for studying the biological effects of oxo-nonanoic acids, primarily based on protocols used for 9-ONA.

Protocol 1: Platelet Aggregation Assay

This method is used to determine the effect of oxo-nonanoic acids on platelet aggregation.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Collect fresh human blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Assay Setup: Place 100 µL of PRP into a 96-well plate.

  • Agonist Addition: Add various concentrations of the test compound (7-oxo-nonanoic acid or 9-oxo-nonanoic acid) or a known platelet agonist (e.g., 1 µM arachidonic acid) to the wells.[1]

  • Measurement: Monitor the change in absorbance over time using a microplate reader to determine the rate and extent of platelet aggregation.[1]

Protocol 2: Assay of Acetyl-CoA Carboxylase (ACC) Activity

This protocol measures the effect of oxo-nonanoic acids on the key enzyme in fatty acid synthesis.

Methodology:

  • Enzyme Source: Use liver homogenates or purified ACC enzyme.

  • Reaction Mixture: The assay mixture typically contains acetyl-CoA, ATP, bicarbonate, and the test compound at various concentrations.[1]

  • Coupled Enzyme Assay: The product of the ACC reaction, malonyl-CoA, is used in a subsequent reaction that can be monitored spectrophotometrically by measuring the rate of NADPH oxidation.[1]

  • Data Analysis: The rate of NADPH oxidation is proportional to ACC activity. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[1]

Experimental Workflow for Investigating Oxo-nonanoic Acids

The following diagram illustrates a general workflow for the biological investigation of a novel oxo-fatty acid like 7-oxo-nonanoic acid.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In vivo Validation Synthesis Synthesis Characterization Characterization Synthesis->Characterization In_vitro_Screening In_vitro_Screening Characterization->In_vitro_Screening Target_Identification Target_Identification In_vitro_Screening->Target_Identification Pathway_Analysis Pathway_Analysis Target_Identification->Pathway_Analysis Animal_Models Animal_Models Pathway_Analysis->Animal_Models Biomarker_Discovery Biomarker_Discovery Animal_Models->Biomarker_Discovery

Caption: A general experimental workflow for investigating the biological effects of oxo-nonanoic acids.

Conclusion

The comparison of 7-oxo-nonanoic acid and 9-oxononanoic acid highlights a fascinating aspect of lipid biochemistry: how a subtle change in molecular architecture can lead to vastly different biological roles. While 9-oxononanoic acid is a well-established player in inflammation, thrombosis, and metabolism, 7-oxo-nonanoic acid remains a molecule of untapped research potential. By providing a clear overview of the known and the unknown, this guide aims to stimulate further investigation into the nuanced world of oxo-fatty acids and their impact on human health and disease. The elucidation of 7-oxo-nonanoic acid's biological functions will not only fill a critical knowledge gap but may also unveil new therapeutic targets and diagnostic biomarkers.

References

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxynonenal. Oxidative medicine and cellular longevity, 2014, 360438.
  • Niki, E. (2014). Lipid peroxidation products in human health and disease 2014. Oxidative Medicine and Cellular Longevity, 2014, 893796.
  • Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death.
  • Su, L. J., Zhang, J. H., Gomez, H., Murugan, R., Hong, X., Xu, D., ... & Fink, M. P. (2019). Reactive oxygen species-induced lipid peroxidation in apoptosis, autophagy, and ferroptosis. Oxidative medicine and cellular longevity, 2019.
  • Pamplona, R. (2013). Lipid peroxidation products in human health and disease. Oxidative medicine and cellular longevity, 2013, 583459.
  • Ren, R. F., Hashimoto, T., Mizuno, M., Adachi, K., & Konishi, Y. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of clinical biochemistry and nutrition, 52(3), 228–233.
  • 9-Oxononanoic acid | C9H16O3. PubChem. [Link]

  • Minamoto, S., Kanazawa, K., Ashida, H., Danno, G., & Natake, M. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 199–204.
  • 7-Keto-8-Aminopelargonic Acid | C9H17NO3. PubChem. [Link]

Sources

A Comparative Guide to the Antifungal Activities of Nonanoic Acid and 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antifungal properties of nonanoic acid and its derivative, 7-Oxo-nonanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data, outlines mechanisms of action, and provides a robust protocol for further investigation.

Introduction: The Rise of Fatty Acids in Antifungal Research

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Fatty acids and their derivatives have emerged as promising candidates due to their natural origins, unique mechanisms of action, and a lower propensity for inducing resistance.[1][2] Among these, nonanoic acid (also known as pelargonic acid), a nine-carbon saturated fatty acid, is well-documented for its potent antifungal and herbicidal properties.[3] Its derivative, 7-Oxo-nonanoic acid, which features a ketone functional group, presents an intriguing structural modification. This guide aims to objectively compare the known antifungal performance of nonanoic acid with the available data for 7-Oxo-nonanoic acid, highlighting both established efficacy and areas requiring further research.

Chemical and Structural Profiles

A fundamental comparison begins with the molecular structure of each compound, as this dictates their physicochemical properties and biological interactions.

FeatureNonanoic Acid 7-Oxo-nonanoic Acid
Structure CH₃(CH₂)₇COOHCH₃CH₂CO(CH₂)₄COOH
Molecular Formula C₉H₁₈O₂C₉H₁₆O₃
Molar Mass 158.24 g/mol 172.22 g/mol
Key Feature Straight-chain saturated fatty acidKeto group at the 7th carbon

The primary distinction is the presence of a carbonyl (keto) group in 7-Oxo-nonanoic acid. This functional group increases the molecule's polarity and can significantly alter its interaction with biological membranes and enzymes compared to the parent nonanoic acid.

Mechanism of Antifungal Action

Understanding the mechanism is critical for rational drug design and predicting the spectrum of activity. While the action of nonanoic acid is well-elucidated, data on 7-Oxo-nonanoic acid is sparse, inviting scientific inquiry.

Nonanoic Acid: A Multi-Pronged Attack

Nonanoic acid exerts its antifungal effects primarily by disrupting the fungal cell membrane, a mechanism that makes the development of resistance more difficult.[1][4] The proposed sequence of events is as follows:

  • Membrane Partitioning: The hydrophobic carbon chain of nonanoic acid inserts itself into the lipid bilayer of the fungal cell membrane.[5]

  • Increased Fluidity and Permeability: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. This leads to an uncontrolled leakage of essential intracellular components, such as ions and small proteins.[4][5]

  • Dissipation of pH Gradient: Nonanoic acid can act as a protonophore, shuttling protons across the mitochondrial or plasma membrane and dissipating the crucial pH gradient necessary for ATP synthesis and nutrient transport. This action has been shown to prevent the germination of fungal spores.[6][7]

  • Inhibition of Virulence Factors: In pathogens like Candida albicans, medium-chain fatty acids, including nonanoic acid, have been shown to inhibit biofilm formation and the transition to the invasive hyphal form, both of which are critical for virulence.[1]

cluster_NA Nonanoic Acid (NA) cluster_Fungus Fungal Cell cluster_Effects Antifungal Effects NA Nonanoic Acid Membrane Cell Membrane NA->Membrane Inserts into Lipid Bilayer Dissipation Gradient Dissipation NA->Dissipation Acts as Protonophore Leakage Leakage of Contents Membrane->Leakage Disrupts Integrity Cytoplasm Cytoplasm (Ions, Proteins) Cytoplasm->Leakage Loss pH_Gradient Proton Gradient (ΔpH) pH_Gradient->Dissipation Collapse Death Cell Death / Growth Inhibition Leakage->Death Dissipation->Death

Figure 1: Mechanism of Action for Nonanoic Acid.

7-Oxo-nonanoic Acid: An Unexplored Frontier

Currently, there is a significant lack of published experimental data directly assessing the antifungal activity of 7-Oxo-nonanoic acid. While other oxo-fatty acids have demonstrated antifungal properties, often associated with plant defense mechanisms, the specific activity of the 7-oxo isomer remains uncharacterized.[4][5]

Hypothetical Considerations:

  • The presence of the keto group could alter its interaction with the cell membrane. It might change the depth of insertion or interact with membrane proteins.

  • The molecule could potentially act as a competitive inhibitor for enzymes that process fatty acids or related keto acids within the fungus. For example, 8-amino-7-oxononanoic acid is a known intermediate in the biotin synthesis pathway in fungi like Saccharomyces cerevisiae, suggesting enzymes exist that recognize a C9 keto-acid backbone.[][9][10] Interference with such pathways could be a potential mechanism of action.

This knowledge gap represents a compelling opportunity for future research. The experimental protocol detailed in Section 5 provides a clear pathway to determine its efficacy.

Comparative Antifungal Efficacy: Experimental Data

The most direct measure of antifungal performance is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Nonanoic Acid

Nonanoic acid has demonstrated broad-spectrum activity against various fungal species, including plant pathogens, dermatophytes, and opportunistic human pathogens.

Fungal SpeciesMIC (µg/mL)Experimental ContextReference
Candida albicans100 - 200Broth microdilution[1]
Microsporum gypseum40 - 50Broth microdilution[1]
Moniliophthora roreri~0.099 (spores)In vitro spore germination assay[9]
~0.014 (mycelia)In vitro mycelial growth assay[9]
Crinipellis perniciosa~0.239 (spores)In vitro spore germination assay[9]
~0.145 (mycelia)In vitro mycelial growth assay[9]

Note: MIC values from µM were converted to µg/mL using a molar mass of 158.24 g/mol . Assays targeting spore germination often show higher potency (lower MIC) than those targeting established mycelial growth.

7-Oxo-nonanoic Acid

A review of the current scientific literature reveals no available MIC data for 7-Oxo-nonanoic acid against any fungal species. Its antifungal potential is, as of now, undetermined.

Experimental Protocol: Determining Antifungal Susceptibility

To address the data gap for 7-Oxo-nonanoic acid and to standardize comparisons, the broth microdilution method is the gold-standard for determining MIC values. This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI).

Principle

A standardized fungal inoculum is challenged with serial twofold dilutions of the test compounds in a 96-well microtiter plate. The MIC is determined visually or spectrophotometrically as the lowest concentration that inhibits fungal growth after a specified incubation period.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Causality: A high-concentration stock is required to perform serial dilutions. Dimethyl sulfoxide (DMSO) is often used as it can dissolve a wide range of hydrophobic compounds like fatty acids.

    • Action: Dissolve Nonanoic Acid and 7-Oxo-nonanoic acid in 100% DMSO to a final concentration of 10 mg/mL. Vortex thoroughly.

  • Preparation of Microtiter Plates:

    • Causality: Serial dilutions create a concentration gradient to pinpoint the exact MIC. Using a 96-well plate format allows for high-throughput screening of multiple compounds and replicates.

    • Action: a. Add 100 µL of RPMI-1640 medium (buffered with MOPS) to wells in columns 2 through 12 of a sterile 96-well plate. b. Add 200 µL of the 10 mg/mL stock solution (diluted to 256 µg/mL in RPMI) to the wells in column 1. This will be your starting concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this process from column 2 to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

  • Preparation of Fungal Inoculum:

    • Causality: A standardized inoculum size is the most critical variable for reproducibility. Too many cells will overwhelm the compound, while too few may not yield sufficient growth. The concentration is adjusted spectrophotometrically.

    • Action: a. Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. b. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final working concentration of approximately 1-5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Causality: Adding the inoculum to the drug dilutions initiates the antifungal challenge. Incubation provides the necessary time and temperature for fungal growth.

    • Action: a. Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved. b. Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • Causality: The MIC endpoint is defined as the lowest concentration that causes a significant reduction in growth compared to the control.

    • Action: Read the plate visually. The MIC is the lowest drug concentration in a well with no visible fungal growth (or a significant reduction, e.g., ≥50%, depending on the specific CLSI guideline for the drug/fungus combination).

A 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B 2. Prepare Serial Dilutions in 96-Well Plate with RPMI Medium A->B D 4. Inoculate Plate (Add Inoculum to Wells 1-11) B->D C 3. Prepare Standardized Fungal Inoculum (0.5 McFarland -> Dilute 1:1000) C->D E 5. Incubate Plate (35°C for 24-48 hours) D->E F 6. Read MIC (Lowest concentration with no visible growth) E->F

Figure 2: Workflow for Broth Microdilution MIC Assay.

Discussion and Future Directions

This guide highlights a significant disparity in the scientific understanding of nonanoic acid versus 7-Oxo-nonanoic acid as antifungal agents.

  • Nonanoic Acid is a well-established antifungal compound with a broad spectrum of activity. Its primary mechanism of membrane disruption is potent and less susceptible to common resistance mechanisms. The available MIC data confirms its efficacy against clinically and agriculturally relevant fungi, making it a valuable benchmark compound.

  • 7-Oxo-nonanoic Acid remains a scientific enigma in the context of mycology. The absence of direct antifungal data prevents any performance comparison. However, its structural similarity to a known biotin synthesis intermediate suggests a potential, and mechanistically different, avenue for antifungal activity that warrants investigation.

Future research should prioritize the following:

  • Baseline Efficacy Screening: Perform the broth microdilution assay detailed above to determine the MIC of 7-Oxo-nonanoic acid against a standard panel of fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Mechanistic Studies: If antifungal activity is confirmed, subsequent studies should focus on its mechanism. Membrane integrity assays, ergosterol biosynthesis analysis, and enzyme inhibition assays could reveal whether it acts like its parent compound or through a novel pathway.

  • Structure-Activity Relationship (SAR): A systematic investigation of other oxo-nonanoic acid isomers (e.g., 3-oxo, 5-oxo, 9-oxo) would provide valuable SAR data, guiding the design of more potent fatty acid-based antifungals.

References

  • Pohl, C. H., Kock, J. L. F., & Thibane, V. S. (2011). Antifungal free fatty acids: A Review. Science against microbial pathogens: communicating current research and technological advances, 3(1), 61-71.
  • Breeuwer, P., De Reu, J. C., Drocourt, J., Rombouts, F. M., & Abee, T. (1997). Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus Oligosporus Sporangiospores by Dissipation of the pH Gradient. Applied and Environmental Microbiology, 63(1), 178–185. [Link]

  • Pinto, E., Hrimpeng, K., Lopes, G., Vaz, S., Gonçalves, M. J., Cavaleiro, C., & Salgueiro, L. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1-25. [Link]

  • Walters, D., Raynor, L., Mitchell, A., Walker, R., & Walker, K. (2004). Antifungal activities of four fatty acids against plant pathogenic fungi.
  • Wu, Q., Zou, M., Liang, J., & Zhou, L. (2021). Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review. Toxins, 13(12), 850. [Link]

  • BenchChem. (2025). Comparative analysis of the biological activity of 7-Methyl-8-oxononanoic acid and its analogs. BenchChem Technical Guides.
  • Fan, S., Li, D. F., Wang, D. C., et al. (2015). Structure and function of Mycobacterium smegmatis 7-keto-8-aminopelargonic acid (KAPA) synthase. The International Journal of Biochemistry & Cell Biology, 58, 71-80.
  • Sahin, N., Kula, I., & Erdogan, Y. (2006). Investigation of antimicrobial activities of nonanoic acid derivatives. Fresenius Environmental Bulletin, 15(2), 141-144.
  • Zhao, H., Zong, G., Zhang, J., Wang, D., & Liang, X. (2011). Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides. Molecules, 16(2), 1113–1128. [Link]

  • Liu, S., Ruan, W., Li, J., Xu, H., Wang, J., Gao, Y., & Wang, J. (2008). Biological control of phytopathogenic fungi by fatty acids.
  • Aneja, M., Gianfagna, T. J., & Hebbar, P. K. (2005). Trichoderma harzianum produces nonanoic acid, an inhibitor of spore germination and mycelial growth of two cacao pathogens.
  • Jang, M., Hong, E., & Kim, G. H. (2012). Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma. Mycobiology, 40(2), 145-146. [Link]

  • Alex, A., & Webster, R. E. (2001). 8-amino-7-oxononanoate synthase. M-CSA: Mechanism and Catalytic Site Atlas. [Link]

  • BenchChem. (2025). The Biological Significance of 9-Oxononanoic Acid: A Technical Guide. BenchChem Technical Guides.
  • Gershon, H., Gershon, M., & Clarke, D. D. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Fordham Research Commons. [Link]

  • Dziedzic, A., Kubina, R., Kabała-Dzik, A., Bułdak, R. J., & Wyszyńska, M. (2016). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. Molecules, 21(8), 1019. [Link]

  • Atamankimya. (n.d.). NONANOIC ACID (Pelargonic Acid). Ataman Kimya. [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic acid. PubChem Compound Database. [Link]

  • Dzitko, K., Paneth, A., & Paneth, P. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry, 23(31), 3513-3551. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Quantification of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of 7-Oxo-nonanoic acid, a significant biomarker of oxidative stress. Drawing from established analytical principles and field-proven insights, we will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application. This document is intended to serve as a practical guide for selecting the appropriate methodology and establishing robust, reproducible analytical workflows in a multi-laboratory setting.

The Significance of 7-Oxo-nonanoic Acid as a Biomarker

7-Oxo-nonanoic acid is a C9 oxo-fatty acid that emerges from the oxidative degradation of polyunsaturated fatty acids. Its presence and concentration in biological matrices are indicative of lipid peroxidation, a key process in cellular damage and associated with a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] The accurate measurement of 7-Oxo-nonanoic acid can, therefore, provide valuable insights into the oxidative state of a biological system, making it a crucial target for both basic research and clinical investigations.

Core Analytical Strategies: A Comparative Overview

The quantification of 7-Oxo-nonanoic acid in complex biological samples, such as plasma or tissue homogenates, presents analytical challenges due to its polarity, low volatility, and the potential for matrix interference. The two predominant analytical platforms for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach has distinct advantages and disadvantages that must be carefully considered in the context of the research question and available resources.

ParameterLC-MS/MSGC-MSRationale & Expert Insights
Sample Preparation Simpler, often direct injection after protein precipitation.More complex, requires derivatization.LC-MS/MS offers a significant workflow advantage by often obviating the need for derivatization, reducing sample handling and potential for analyte loss or contamination.
Derivatization Not typically required.Mandatory for volatility and thermal stability.The carboxyl and keto groups of 7-oxo-nonanoic acid make it non-volatile. GC-MS necessitates derivatization to increase volatility and prevent thermal degradation in the injector. This adds time and complexity to the workflow.[4]
Analysis Time Faster (typically < 10 minutes per sample).Slower (typically 15-30 minutes per sample).The speed of modern UPLC systems coupled with tandem mass spectrometry allows for higher sample throughput compared to traditional GC-MS methods.
Sensitivity Generally higher (sub-ng/mL to pg/mL).Good, but can be limited by derivatization efficiency and background noise.LC-MS/MS, particularly with electrospray ionization (ESI), often provides superior sensitivity for polar molecules like 7-oxo-nonanoic acid.
Specificity High, based on precursor/product ion transitions (MRM).High, based on characteristic fragment ions (SIM).Both techniques offer high specificity through mass spectrometric detection. The choice between Multiple Reaction Monitoring (MRM) in LC-MS/MS and Selected Ion Monitoring (SIM) in GC-MS depends on the specific fragmentation patterns of the analyte and potential interferences.
Matrix Effects Can be significant (ion suppression/enhancement).Generally less pronounced.ESI in LC-MS/MS is more susceptible to matrix effects than electron ionization (EI) in GC-MS. Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects in LC-MS/MS.
Cost & Complexity Higher initial instrument cost, but potentially lower cost per sample due to higher throughput.Lower initial instrument cost, but can be more labor-intensive.The operational complexity of both systems requires skilled personnel. The choice may be influenced by the existing instrumentation and expertise within a laboratory.

Experimental Workflows and Protocols

To ensure inter-laboratory comparability, the adoption of standardized and well-validated protocols is essential. Below are detailed, step-by-step methodologies for the quantification of 7-Oxo-nonanoic acid using both LC-MS/MS and GC-MS. These protocols are based on established methods for similar analytes and represent a robust starting point for method development and validation.[5]

Method 1: Direct Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is favored for its speed and reduced sample preparation complexity.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_processing Data Processing plasma 100 µL Plasma add_is Add Internal Standard in Acetonitrile plasma->add_is 1. Add 300 µL vortex Vortex (Protein Precipitation) add_is->vortex 2. 1 min centrifuge Centrifuge vortex->centrifuge 3. 14,000 x g, 10 min, 4°C supernatant Transfer Supernatant centrifuge->supernatant 4. To new vial injection Inject into UPLC-MS/MS supernatant->injection data_acq Data Acquisition (MRM) injection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification

Caption: UPLC-MS/MS workflow for 7-Oxo-nonanoic acid.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 7-Oxo-nonanoic acid-d4). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) over a few minutes to elute the analyte, hold for a brief period, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.

    • MRM Transitions: These must be optimized by infusing a standard solution of 7-Oxo-nonanoic acid. A plausible transition would be based on its molecular weight (172.22 g/mol ):

      • 7-Oxo-nonanoic acid: Q1: 171.1 -> Q3: [characteristic fragment ion]

      • Internal Standard (d4): Q1: 175.1 -> Q3: [corresponding fragment ion]

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This classic approach is robust and less prone to matrix effects but requires a more involved sample preparation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_processing Data Processing plasma 100 µL Plasma add_is Add Internal Standard & LLE plasma->add_is 1. Ethyl Acetate evaporate Evaporate to Dryness add_is->evaporate 2. Under N2 oximation Oximation (MeOx) evaporate->oximation 3. 37°C, 90 min silylation Silylation (MSTFA) oximation->silylation 4. 37°C, 30 min injection Inject into GC-MS silylation->injection data_acq Data Acquisition (SIM) injection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in 7-Oxo-nonanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of lipid peroxidation biomarkers, 7-oxo-nonanoic acid is emerging as a molecule of interest. As the demand for reliable quantification of this analyte grows, so does the need for highly specific immunoassays. However, the accuracy of any immunoassay is fundamentally dependent on the specificity of the antibody employed. This guide provides an in-depth analysis of antibody cross-reactivity in the context of 7-oxo-nonanoic acid immunoassays, offering both theoretical understanding and practical methodologies for its assessment.

The Critical Role of Specificity in 7-Oxo-nonanoic Acid Quantification

7-oxo-nonanoic acid is a C9 carboxylic acid containing a ketone group at the seventh carbon. Its structural simplicity presents a significant challenge for antibody development: the potential for cross-reactivity with other endogenous molecules sharing similar structural motifs. The presence of a carboxyl group and a carbonyl group, common functional groups in biological systems, increases the likelihood of off-target binding.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody, raised against a specific antigen (in this case, 7-oxo-nonanoic acid), also binds to other, structurally similar molecules.[1] This occurs when the epitope recognized by the antibody is shared or mimicked by these other molecules. In the context of a competitive immunoassay, a common format for small molecule detection, cross-reactivity will result in a signal that is not exclusively due to the target analyte.

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere with the accurate measurement of the target analyte.

cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration cluster_2 Presence of Cross-Reactant Analyte 7-Oxo-nonanoic Acid (High) Bound_Analyte Analyte-Antibody Complex Analyte->Bound_Analyte Binds Tracer Labeled 7-Oxo-nonanoic Acid Bound_Tracer_Low Tracer-Antibody Complex (Low Signal) Tracer->Bound_Tracer_Low Outcompeted Antibody_High Antibody (Limited) Antibody_High->Bound_Analyte Antibody_High->Bound_Tracer_Low Analyte_Low 7-Oxo-nonanoic Acid (Low) Antibody_Low Antibody (Limited) Analyte_Low->Antibody_Low Minimal Binding Tracer_High Labeled 7-Oxo-nonanoic Acid Bound_Tracer_High Tracer-Antibody Complex (High Signal) Tracer_High->Bound_Tracer_High Binds Analyte_CR 7-Oxo-nonanoic Acid Antibody_CR Antibody (Limited) Analyte_CR->Antibody_CR Cross_Reactant Structurally Similar Molecule Bound_CR Cross-Reactant-Antibody Complex Cross_Reactant->Bound_CR Binds Tracer_CR Labeled 7-Oxo-nonanoic Acid Bound_Tracer_CR_Low Tracer-Antibody Complex (Falsely Low Signal) Tracer_CR->Bound_Tracer_CR_Low Outcompeted

Figure 1: Principle of a competitive immunoassay and the impact of cross-reactivity.

Designing a Cross-Reactivity Study: A Step-by-Step Protocol

A systematic approach is essential for evaluating the cross-reactivity of an antibody intended for a 7-oxo-nonanoic acid immunoassay. The following protocol outlines a competitive ELISA-based method for this purpose.

Experimental Workflow

G A 1. Plate Coating (7-Oxo-nonanoic Acid-Protein Conjugate) B 2. Blocking (e.g., BSA or Casein) A->B C 3. Competitive Incubation - Anti-7-Oxo-nonanoic Acid Antibody - 7-Oxo-nonanoic Acid Standard or - Potential Cross-Reactant B->C D 4. Washing C->D E 5. Secondary Antibody Incubation (HRP-conjugated) D->E F 6. Washing E->F G 7. Substrate Addition (e.g., TMB) F->G H 8. Stop Reaction G->H I 9. Absorbance Measurement H->I J 10. Data Analysis (IC50 and % Cross-Reactivity Calculation) I->J

Figure 2: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Detailed Methodology
  • Plate Coating:

    • Synthesize a 7-oxo-nonanoic acid-protein conjugate (e.g., with Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). This is necessary because small molecules like 7-oxo-nonanoic acid are not immunogenic on their own and require conjugation to a carrier protein to elicit an immune response and to be immobilized on an ELISA plate.

    • Coat a 96-well microtiter plate with the conjugate at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the 7-oxo-nonanoic acid standard and each potential cross-reacting compound.

    • In separate wells, add the diluted standards or potential cross-reactants.

    • Add the anti-7-oxo-nonanoic acid antibody at a pre-determined optimal dilution to all wells.

    • Incubate for 1-2 hours at room temperature. During this step, the free 7-oxo-nonanoic acid (or cross-reactant) and the coated 7-oxo-nonanoic acid-protein conjugate compete for binding to the limited amount of antibody.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add a species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add a suitable substrate for the enzyme (e.g., TMB for HRP).

    • Incubate in the dark until a color develops.

  • Stopping the Reaction:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis
  • Plot the absorbance values against the logarithm of the concentration for the 7-oxo-nonanoic acid standard and each potential cross-reactant.

  • Determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 7-oxo-nonanoic acid / IC50 of potential cross-reactant) x 100

Comparison of Hypothetical Anti-7-Oxo-nonanoic Acid Antibodies

To illustrate the importance of cross-reactivity data, the following table presents a hypothetical comparison of three different anti-7-oxo-nonanoic acid antibodies against a panel of structurally related molecules.

CompoundStructureAntibody A (Monoclonal) % Cross-ReactivityAntibody B (Polyclonal) % Cross-ReactivityAntibody C (Monoclonal) % Cross-Reactivity
7-Oxo-nonanoic acid CCC(=O)CCCCCC(=O)O 100 100 100
9-Oxononanoic acidO=C(O)CCCCCCCC=O0.55.2< 0.1
Nonanoic acidCCCCCCCCC(=O)O< 0.11.8< 0.1
7-Hydroxy-nonanoic acidCCC(O)CCCCCC(=O)O1.28.50.2
Octanoic acidCCCCCCCC(=O)O< 0.10.5< 0.1
Decanoic acidCCCCCCCCCC(=O)O< 0.10.3< 0.1

Interpretation of Hypothetical Data:

  • Antibody A (Monoclonal): This antibody demonstrates high specificity for 7-oxo-nonanoic acid with minimal cross-reactivity to other tested compounds. The low cross-reactivity with 7-hydroxy-nonanoic acid suggests the ketone group is a critical part of the epitope.

  • Antibody B (Polyclonal): This polyclonal antibody shows broader reactivity, with significant cross-reactivity towards 9-oxononanoic acid and 7-hydroxy-nonanoic acid. This is not unexpected for a polyclonal antibody, which recognizes multiple epitopes. While potentially less specific, it might be useful for screening purposes where detection of a class of related compounds is desired.

  • Antibody C (Monoclonal): This antibody exhibits the highest specificity, with negligible cross-reactivity for all tested analogs. This would be the ideal antibody for highly accurate and specific quantification of 7-oxo-nonanoic acid.

Causality Behind Experimental Choices

  • Choice of Competitive ELISA: This format is ideal for small molecules like 7-oxo-nonanoic acid that have only one epitope and therefore cannot be bound by two antibodies simultaneously as required in a sandwich ELISA.

  • Selection of Potential Cross-Reactants: The chosen compounds are structurally similar to 7-oxo-nonanoic acid, differing in the position of the oxo group, the presence of a hydroxyl group instead of a ketone, or the length of the carbon chain. This systematic selection allows for a thorough assessment of the antibody's binding determinants.

  • Use of Both Monoclonal and Polyclonal Antibodies: Presenting data for both types of antibodies highlights the inherent differences in their specificity. Monoclonal antibodies, derived from a single B-cell clone, recognize a single epitope and are generally more specific. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen and may exhibit higher cross-reactivity.[2]

Conclusion and Recommendations

The development and validation of a robust immunoassay for 7-oxo-nonanoic acid are critically dependent on the thorough characterization of the antibody's cross-reactivity profile. As demonstrated, different antibodies can exhibit vastly different specificities, which directly impacts the reliability of the generated data.

For researchers developing or selecting an immunoassay for 7-oxo-nonanoic acid, we strongly recommend the following:

  • Demand comprehensive cross-reactivity data from vendors. This should include a panel of structurally related molecules and the calculated percent cross-reactivity.

  • If developing an in-house assay, perform rigorous cross-reactivity testing as outlined in this guide.

  • Choose an antibody with a cross-reactivity profile that is appropriate for the intended application. For precise quantification, a highly specific monoclonal antibody is preferred. For broader screening, a well-characterized polyclonal antibody might be suitable.

By adhering to these principles of scientific integrity and thorough validation, the research community can ensure the generation of accurate and reproducible data in the study of 7-oxo-nonanoic acid and its role in health and disease.

References

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful? Cusabio. [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(8), 199. [Link]

  • PubChem. 7-oxo-nonanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]

  • Naito, Y., & Yoshikawa, T. (2013). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. Antioxidants & Redox Signaling, 18(13), 1577-1585. [Link]

  • HistologiX. How do I check if my monoclonal antibodies will cross-react?[Link]

Sources

A Comparative Analysis of Synthetic Strategies for 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the efficient production of bifunctional molecules such as oxo-acids is of paramount importance. These compounds serve as versatile building blocks for a wide array of complex molecular architectures, finding applications in pharmaceuticals, polymers, and fine chemicals. 7-Oxo-nonanoic acid, a nine-carbon chain bearing both a ketone and a carboxylic acid, is a valuable intermediate. This guide provides a comparative analysis of prominent synthetic methodologies for 7-Oxo-nonanoic acid, offering an in-depth look at the underlying chemical principles, experimental considerations, and a quantitative comparison to inform methodological choices in a research and development setting.

Introduction to Synthetic Challenges

The synthesis of 7-Oxo-nonanoic acid presents a unique set of challenges. The molecule's two functional groups, a ketone and a carboxylic acid, are at different ends of the aliphatic chain. This separation requires synthetic strategies that can either introduce these functionalities at a distance or build the carbon skeleton with the functionalities already in place. The choice of synthetic route is often a trade-off between the availability of starting materials, the number of synthetic steps, overall yield, and scalability. This guide will explore several viable approaches, from classical organic reactions to modern biocatalytic methods.

Classical Chemical Synthesis Approaches

Acetoacetic Ester Synthesis: A Cornerstone of Ketone Formation

The acetoacetic ester synthesis is a robust and well-established method for the preparation of ketones.[1][2][3] This approach leverages the enhanced acidity of the α-protons of ethyl acetoacetate, allowing for facile alkylation followed by hydrolysis and decarboxylation to yield a target ketone.[4][5][6][7] A closely related synthesis of 7-methyl-8-oxo-nonanoic acid has been reported with a high yield of 81%, demonstrating the efficacy of this strategy for similar structures.[8]

Reaction Principle and Mechanism:

The synthesis of 7-Oxo-nonanoic acid via this route would involve the alkylation of the enolate of ethyl acetoacetate with a suitable six-carbon electrophile containing a protected carboxylic acid or a precursor. A plausible electrophile would be a 6-bromohexanoic acid ester. The reaction proceeds in three key stages:

  • Enolate Formation: A base, typically an alkoxide like sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. The choice of an alkoxide corresponding to the ester group prevents transesterification.[2]

  • Alkylation: The nucleophilic enolate attacks the electrophilic carbon of the 6-bromohexanoic acid ester in an SN2 reaction, forming a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to promote decarboxylation of the β-keto acid intermediate, yielding the final 7-oxo-nonanoic acid.[3]

Experimental Protocol: Synthesis of 7-Oxo-nonanoic Acid via Acetoacetic Ester Synthesis (Adapted from a similar synthesis[8])

Step 1: Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • Slowly add ethyl acetoacetate (1.0 equivalent) to the stirred solution at room temperature.

  • To the resulting enolate solution, add ethyl 6-bromohexanoate (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • To the residue from Step 1, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

  • If basic hydrolysis was used, acidify the cooled reaction mixture.

  • Gently heat the acidic solution to effect decarboxylation until the cessation of CO2 evolution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 7-oxo-nonanoic acid.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is used to match the ethyl ester of the acetoacetate, thus preventing side reactions like transesterification.

  • Solvent: Absolute ethanol is used as it is the conjugate acid of the ethoxide base and readily dissolves the reactants.

  • Reflux Conditions: Heating is necessary to drive the SN2 alkylation and the subsequent hydrolysis and decarboxylation steps to completion.

  • Acidic/Basic Hydrolysis: Both conditions are effective for ester cleavage. The choice may depend on the stability of other functional groups and the desired workup procedure.

Diagram of the Acetoacetic Ester Synthesis Workflow

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Ethyl Acetoacetate + NaOEt in EtOH B Formation of Ethyl Acetoacetate Enolate A->B Deprotonation C Addition of Ethyl 6-bromohexanoate B->C D SN2 Alkylation under Reflux C->D E Alkylated β-keto ester intermediate D->E F Hydrolysis (Acid or Base) E->F Workup & Solvent Removal G β-keto dicarboxylic acid intermediate F->G H Decarboxylation (Heat) G->H I 7-Oxo-nonanoic Acid H->I

Caption: Workflow for 7-Oxo-nonanoic Acid Synthesis via Acetoacetic Ester Route.

Grignard Reaction: Building the Carbon Skeleton

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[9] For the synthesis of keto acids, a Grignard reagent can be reacted with a suitable electrophile that contains a masked or protected ketone functionality, or a precursor to the carboxylic acid. A well-documented approach for a similar molecule, 7-chloro-2-oxoheptanoic acid, involves the reaction of a Grignard reagent with a derivative of oxalic acid.[10]

Reaction Principle and Mechanism:

A viable strategy for 7-Oxo-nonanoic acid would involve the preparation of a Grignard reagent from a protected six-carbon halo-alcohol. This organomagnesium compound would then be reacted with an appropriate electrophile to introduce the remaining three carbons and the desired functionalities. A possible route involves the reaction of a Grignard reagent with a protected aldehyde, followed by oxidation.

  • Grignard Reagent Formation: A 6-halo-1-alkoxyhexane (e.g., 6-bromo-1-methoxyhexane) is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent. The alkoxy group serves as a protecting group for the alcohol.

  • Nucleophilic Addition: The Grignard reagent is then reacted with a suitable three-carbon electrophile, such as acrolein, in a 1,2-addition to form an allylic alcohol.

  • Functional Group Transformations: The resulting alcohol is then subjected to ozonolysis with an oxidative workup to cleave the double bond and form the carboxylic acid. The secondary alcohol is then oxidized to the ketone.

Experimental Protocol: Synthesis of 7-Oxo-nonanoic Acid via Grignard Reaction (Conceptual)

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 6-bromo-1-methoxyhexane in anhydrous diethyl ether and add it dropwise to the magnesium turnings.

  • Maintain a gentle reflux until the magnesium is consumed.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution in an ice bath.

  • Slowly add a solution of acrolein in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Oxidative Cleavage and Oxidation

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Dissolve the crude allylic alcohol in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Perform an oxidative workup with hydrogen peroxide to yield the methoxy-protected keto acid.

  • Deprotect the methoxy group and oxidize the resulting primary alcohol to the carboxylic acid.

  • Oxidize the secondary alcohol to the ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate).

  • Purify the final product, 7-oxo-nonanoic acid, by chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware and solvents must be scrupulously dry.[11]

  • Protecting Group: The primary alcohol must be protected (e.g., as a methoxy ether) to prevent it from reacting with the Grignard reagent.

  • Ozonolysis: This is a reliable method for cleaving the double bond to form the desired carboxylic acid. The choice of workup (oxidative vs. reductive) determines the final functional group.

Diagram of the Grignard Reaction Workflow

cluster_0 Step 1: Grignard Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Functional Group Transformations A 6-bromo-1-methoxyhexane + Mg in Ether B Formation of Grignard Reagent A->B C Reaction with Acrolein B->C D Allylic Alcohol Intermediate C->D E Ozonolysis (Oxidative Workup) D->E F Protected Keto Acid E->F G Deprotection & Oxidation F->G H 7-Oxo-nonanoic Acid G->H

Caption: Conceptual Workflow for 7-Oxo-nonanoic Acid Synthesis via Grignard Reaction.

Alternative and "Green" Synthetic Approaches

Oxidation of 7-hydroxynonanoic acid

A straightforward approach to 7-oxo-nonanoic acid is the oxidation of the corresponding secondary alcohol, 7-hydroxynonanoic acid. The synthesis of various regioisomers of hydroxynonanoic acid has been reported, making this a plausible route.[12] The key to this method is the chemoselective oxidation of the secondary alcohol in the presence of the carboxylic acid.

Reaction Principle:

This method relies on the use of an oxidizing agent that is selective for secondary alcohols and does not react with the carboxylic acid or lead to over-oxidation. Several modern oxidation reagents, such as Dess-Martin periodinane or a Swern oxidation, could be employed.

Biocatalytic Synthesis of 9-Oxononanoic Acid: A Green Alternative

While not a direct synthesis of the 7-oxo isomer, the biocatalytic synthesis of 9-oxononanoic acid from linoleic acid offers a compelling "green" alternative to traditional chemical methods. This enzymatic cascade reaction operates under mild conditions and avoids the use of harsh reagents and solvents. A multi-enzyme, two-step, one-pot process has been developed that achieves a yield of 73%.[4][13]

Reaction Principle:

  • Lipoxygenase-catalyzed Dioxygenation: The enzyme 9S-lipoxygenase catalyzes the selective insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

  • Hydroperoxide Lyase-catalyzed Cleavage: The intermediate, 9S-HPODE, is then cleaved by a 9/13-hydroperoxide lyase to yield 9-oxononanoic acid and other by-products.

This biocatalytic approach highlights the potential of enzymatic transformations for the sustainable production of valuable chemical intermediates.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey ReagentsYieldAdvantagesDisadvantages
Acetoacetic Ester Synthesis Ethyl acetoacetate, Ethyl 6-bromohexanoateSodium ethoxide, Acid/Base for hydrolysisPotentially high (e.g., 81% for an analog[8])Well-established, reliable, good yieldsMulti-step, requires protection of the carboxyl group in the alkylating agent
Grignard Reaction 6-bromo-1-methoxyhexane, AcroleinMagnesium, Ozone, Oxidizing agentsModerate (multi-step)Versatile for C-C bond formationRequires strictly anhydrous conditions, multi-step functional group transformations
Oxidation of 7-hydroxynonanoic acid 7-hydroxynonanoic acidSelective oxidizing agent (e.g., Dess-Martin)Potentially highPotentially a single, high-yielding stepAvailability of the starting material, requires a chemoselective oxidant
Biocatalytic Synthesis (of 9-ONA) Linoleic acidLipoxygenase, Hydroperoxide lyaseHigh (73% for 9-ONA[4])"Green" and sustainable, mild reaction conditionsProduces the 9-oxo isomer, enzyme availability and stability can be a concern

Conclusion

The synthesis of 7-Oxo-nonanoic acid can be approached through several viable routes, each with its own set of advantages and challenges. The Acetoacetic Ester Synthesis stands out as a robust and high-yielding classical method, with strong precedent from the synthesis of a closely related molecule. The Grignard Reaction offers a versatile, though more complex, alternative for constructing the carbon skeleton. The Oxidation of 7-hydroxynonanoic acid presents a potentially efficient and direct route, contingent on the availability of the starting material.

For researchers and drug development professionals, the choice of method will depend on the specific requirements of their project, including scale, purity, cost, and environmental considerations. While classical methods offer reliability and a high degree of control, the emergence of biocatalytic routes, such as the synthesis of 9-oxononanoic acid, points towards a future where sustainable and environmentally benign processes play an increasingly important role in chemical manufacturing.

References

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone. Retrieved January 17, 2026, from [Link]

  • 7-Oxoheptanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (2S)-2-[(ammonioacetyl)amino]-7-{[(1R)-1-carboxyethyl]amino}-7-oxoheptanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • 7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Acetoacetic ester synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Acetic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Synthesis of 9-oxononanoic acid, a precursor for biopolymers. (2013). PubMed. Retrieved January 17, 2026, from [Link]

  • ethylacetoacetic synthesis | Ethyl acetoacetate preparation. (2022, March 2). YouTube. Retrieved January 17, 2026, from [Link]

  • Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. (n.d.). Google Patents.
  • Acetoacetic Ester Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthetic Applications of Ethyl Acetoacetate - II. (2022, February 25). YouTube. Retrieved January 17, 2026, from [Link]

  • 21.7c The Acetoacetic Ester Synthesis. (2019, August 15). YouTube. Retrieved January 17, 2026, from [Link]

  • Preparation of ω-hydroxynonanoic acid and its ester derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Acetoacetic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 17, 2026, from [Link]

  • Showing metabocard for 8-Amino-7-oxononanoic acid (HMDB0240687). (2020, July 9). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 7-Oxo-nonanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 7-Oxo-nonanoic acid in plasma. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and defensible bioanalytical data. We will explore the critical decision points in method development, from sample preparation to final validation, grounding our recommendations in established regulatory frameworks and empirical evidence.

The Analytical Challenge: Quantifying 7-Oxo-nonanoic Acid

7-Oxo-nonanoic acid is a medium-chain keto acid whose accurate measurement in biological matrices like plasma is essential for various metabolic and pharmacokinetic studies. However, its quantification presents several analytical hurdles:

  • Complex Matrix: Plasma is rich in proteins, lipids (especially phospholipids), and other endogenous small molecules that can interfere with analysis.[1]

  • Matrix Effects: Co-eluting endogenous components can significantly suppress or enhance the ionization of the target analyte in a mass spectrometer, leading to inaccurate and imprecise results.[2][3][4] This is a primary concern in LC-MS/MS-based bioanalysis.

  • Physicochemical Properties: As a carboxylic acid, 7-Oxo-nonanoic acid can exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns and may require derivatization to improve chromatographic performance and detection sensitivity.[5][6]

A successful bioanalytical method must overcome these challenges through careful optimization of sample preparation and analytical conditions, all verified through a rigorous validation process.

Methodological Crossroads: A Comparative Analysis

The development of a robust method begins with two key choices: the sample preparation technique and the analytical instrumentation.

Comparison of Sample Preparation Techniques

The goal of sample preparation is to isolate 7-Oxo-nonanoic acid from interfering plasma components, concentrate it, and present it in a solvent compatible with the analytical instrument. The three most common approaches are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or acid.Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on relative solubility.Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.
Selectivity / Cleanliness Low. Prone to co-extraction of phospholipids and other interferences, leading to significant matrix effects.[9][10]Moderate. Cleaner than PPT, but selectivity depends heavily on solvent choice and pH control.High. Offers the cleanest extracts by targeting specific analyte properties, significantly reducing matrix effects.[10][11]
Recovery Generally high, but can be variable.[12]Can be high but is highly dependent on the partition coefficient of the analyte and extraction conditions.High and reproducible when the sorbent and solvents are properly optimized.
Throughput & Automation High. Simple, fast, and easily automated.[8]Moderate. Can be labor-intensive, though automation is possible.[12]Moderate to High. Can be fully automated with 96-well plates, making it suitable for high-throughput environments.
Cost & Complexity Low cost, simple procedure.Low to moderate cost, moderately complex.Higher initial cost (cartridges/plates), but can be cost-effective by protecting analytical columns and reducing instrument downtime.

cluster_prep Sample Preparation Decision cluster_analysis Analysis Plasma Plasma Sample PPT Protein Precipitation (PPT) + Fast, Low Cost - High Matrix Effect Plasma->PPT Add Solvent (e.g., ACN) LLE Liquid-Liquid Extraction (LLE) + Moderate Cost & Cleanliness - Labor Intensive Plasma->LLE Add Immiscible Solvent & Mix SPE Solid-Phase Extraction (SPE) + Cleanest Extract, High Recovery - Higher Cost Plasma->SPE Load onto Cartridge Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Fig 1. Decision workflow for sample preparation.

A Recommended Workflow: SPE and LC-MS/MS Validation

Based on the comparative analysis, a method employing Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the best combination of selectivity, sensitivity, and robustness for the quantification of 7-Oxo-nonanoic acid in plasma. To further enhance chromatographic performance, derivatization of the carboxylic acid group with an agent like 3-nitrophenylhydrazine (3-NPH) is recommended.[13][14][15]

Experimental Protocol: SPE-LC-MS/MS
  • Internal Standard (IS) Spiking: To 100 µL of plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., 7-Oxo-nonanoic acid-d4). The use of a stable-isotope labeled IS is critical as it co-elutes and experiences identical extraction and ionization effects as the analyte, providing the most accurate correction.[16][17]

  • Sample Pre-treatment: Acidify the sample with 100 µL of 2% formic acid in water to ensure the carboxylic acid group is protonated for efficient extraction.

  • Solid-Phase Extraction (using a mixed-mode anion exchange polymer cartridge):

    • Condition: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash 1: Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to resolve the analyte from any remaining interferences.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 7-Oxo-nonanoic acid and its stable isotope-labeled IS.

The Pillars of a Robust Method: Validation Parameters

Once the method is developed, it must be fully validated according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[18][19][20][21] Validation demonstrates that the method is reliable and fit for its intended purpose.

Start Method Development Complete Selectivity Selectivity & Specificity (Analyze blank matrix from 6 sources) Start->Selectivity LLOQ Sensitivity (LLOQ) (Assess S/N and Accuracy/Precision at low end) Selectivity->LLOQ CalCurve Calibration Curve (Linearity, Range, Weighting) LLOQ->CalCurve AccP Accuracy & Precision (Intra- & Inter-day runs with QCs) CalCurve->AccP Matrix Matrix Effect & Recovery (Post-extraction spike vs. neat solution) AccP->Matrix Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) End Method Validated Stab->End Matrix->Stab

Fig 2. Sequential workflow for bioanalytical method validation.

The following table summarizes the key validation experiments and their standard acceptance criteria for chromatographic assays.[20][21]

Validation ParameterPurposeBrief Experimental OutlineAcceptance Criteria
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Analyze at least six different sources of blank plasma. Check for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks should be < 20% of the analyte response at the LLOQ and < 5% of the IS response.
Calibration Curve & LLOQ To demonstrate the relationship between instrument response and concentration, and to define the lowest quantifiable concentration.Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero standards. The lowest standard is the Lower Limit of Quantification (LLOQ).Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least three separate runs.Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Recovery To measure the efficiency of the extraction process.Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent, precise, and reproducible. While no specific value is mandated, it should be optimized.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.[2][3]Compare the analyte response in post-extraction spiked samples from different sources to the response in a neat solution.The IS-normalized matrix factor across different lots of matrix should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Analyze QC samples after subjecting them to various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

The validation of a bioanalytical method for 7-Oxo-nonanoic acid in plasma is a rigorous process that demands careful consideration of both sample preparation and analytical technique. While rapid methods like protein precipitation have their place in early discovery, the potential for significant matrix effects can compromise data quality. For regulated studies requiring the highest level of accuracy and precision, a method based on Solid-Phase Extraction (SPE) coupled with LC-MS/MS is unequivocally superior. The use of a stable isotope-labeled internal standard is non-negotiable for correcting variability. By systematically evaluating each validation parameter against established FDA and EMA guidelines, researchers can ensure their method is robust, reliable, and produces data that can withstand scientific and regulatory scrutiny.

References

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis. Source: Bioanalysis Zone. URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab. URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: LCGC International. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS. URL: [Link]

  • Title: Matrix effect elimination during LC-MS/MS bioanalytical method development. Source: PubMed. URL: [Link]

  • Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Bioanalytical method validation emea. Source: Slideshare. URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]

  • Title: Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Source: Frontiers. URL: [Link]

  • Title: Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Source: ResearchGate. URL: [Link]

  • Title: Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Source: Springer. URL: [Link]

  • Title: Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Source: PubMed. URL: [Link]

  • Title: Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Source: Protocols.io. URL: [Link]

  • Title: Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Impact of internal standard selection on measurement results for long chain fatty acids in blood. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Internal standards for lipidomic analysis. Source: LIPID MAPS. URL: [Link]

  • Title: Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Source: ACTA Pharmaceutica Sciencia. URL: [Link]

  • Title: Comparison of protein precipitation methods using HPLC as monitoring... Source: ResearchGate. URL: [Link]

  • Title: Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Source: ResearchGate. URL: [Link]

  • Title: Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Source: PubMed. URL: [Link]

  • Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Source: ScienceDirect. URL: [Link]

  • Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Source: MDPI. URL: [Link]

  • Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Source: Restek. URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Source: National Institutes of Health (NIH). URL: [Link]

Sources

A Senior Scientist's Guide to Reproducible Quantification of 7-Oxo-nonanoic Acid in Plant Tissues: A Comparative Analysis of GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Oxo-nonanoic Acid in Plant Physiology

In the intricate world of plant biology, organisms continually respond to both developmental cues and environmental challenges. A key aspect of this response is the production of reactive oxygen species (ROS), which can lead to oxidative stress when their levels overwhelm the plant's antioxidant defenses.[1][2][3] This imbalance results in damage to cellular components, including lipids, a process known as lipid peroxidation.[1][2]

7-Oxo-nonanoic acid is an oxylipin, a class of molecules derived from the oxidation of polyunsaturated fatty acids.[4][5] Its presence and concentration in plant tissues serve as a critical biomarker for lipid peroxidation and the broader state of oxidative stress.[1][2][5] Therefore, the accurate and reproducible quantification of 7-oxo-nonanoic acid is paramount for researchers investigating plant stress responses, pathogenesis, and overall physiological health.

However, achieving this reproducibility is a significant analytical challenge. Oxylipins are often present at very low concentrations within complex biological matrices, are prone to instability, and can be artificially generated during sample handling.[6][7][8] This guide provides an in-depth comparison of the two primary analytical platforms for this task—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering field-proven insights to help researchers select and implement the most robust methodology for their specific needs.

The Analytical Showdown: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is the most critical decision in developing a reproducible assay for 7-oxo-nonanoic acid. Each platform has fundamental differences in its mobile phase, separation principles, and sample requirements, leading to distinct advantages and disadvantages.[9][10]

The Conventional Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated column.[9][10] For a polar, non-volatile molecule like a carboxylic acid, this presents an immediate hurdle.

  • The Necessity of Derivatization: Direct analysis of 7-oxo-nonanoic acid by GC is problematic due to its high polarity and low volatility, which would result in poor peak shape and low sensitivity.[11] To overcome this, a chemical derivatization step is mandatory. The most common approach is silylation , where active hydrogen atoms (on the carboxyl group) are replaced with a nonpolar trimethylsilyl (TMS) group.[11][12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to create a more volatile and thermally stable TMS-ester.[13]

  • Expertise in Action (Causality): The choice of silylation is deliberate. It not only increases volatility for gas-phase separation but also reduces the analyte's potential for adsorption to active sites within the GC inlet and column, leading to sharper, more symmetrical peaks and improved reproducibility.[12]

  • Pros:

    • High chromatographic resolution, providing excellent separation of isomers.

    • Robust and widely available technology.

    • Extensive mass spectral libraries are available for electron impact (EI) ionization, aiding in structural confirmation.[14]

  • Cons:

    • Derivatization adds time, complexity, and potential points of error to the workflow.[14] Incomplete or variable derivatization is a major source of irreproducibility.

    • The high temperatures required can potentially degrade thermally sensitive analytes.[15]

    • Less suitable for highly polar or large molecules that cannot be easily derivatized.[15]

The Modern Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS utilizes a liquid mobile phase to separate compounds, making it inherently better suited for analyzing polar, non-volatile, and thermally labile molecules like 7-oxo-nonanoic acid.[9][15]

  • Direct vs. Indirect Analysis: In many cases, LC-MS/MS can quantify organic acids directly, without the need for derivatization.[16] This simplifies sample preparation significantly, reducing potential sources of error and improving throughput.[17] However, derivatization can still be a powerful tool in LC-MS/MS to enhance performance. For keto-acids, derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) can improve reversed-phase chromatographic retention and dramatically increase ionization efficiency, leading to lower detection limits.[18]

  • Expertise in Action (Causality): The decision to derivatize in LC-MS/MS is driven by the need for sensitivity. While direct analysis is possible, the negative charge on the carboxylate anion may not be optimal for electrospray ionization (ESI) in all conditions. Converting the keto group to a derivative with a readily ionizable moiety can boost the signal-to-noise ratio by orders of magnitude, allowing for the quantification of trace-level analytes.[18]

  • Pros:

    • Superior sensitivity and specificity, especially when using Multiple Reaction Monitoring (MRM) mode.[8]

    • Suitable for a broader range of compounds, including those that are thermally unstable.[15]

    • Sample preparation can be simpler and faster, often involving only protein precipitation and extraction.[14][17]

  • Cons:

    • Susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.

    • Chromatographic resolution may be lower than high-resolution GC for certain isomers.

    • Higher initial instrument cost compared to many GC-MS systems.

Achieving Trustworthy and Reproducible Results: A Self-Validating Protocol

Regardless of the chosen platform, reproducibility hinges on meticulous attention to detail throughout the analytical workflow. A trustworthy protocol is a self-validating one, incorporating controls that account for variability at each step.

Pillar 1: Robust Sample Preparation

The goal of sample preparation is to extract 7-oxo-nonanoic acid efficiently while preventing its artificial formation or degradation.

  • Immediate Quenching: Plant tissues must be flash-frozen in liquid nitrogen immediately upon harvesting to halt all enzymatic activity.[5]

  • Preventing Auto-oxidation: Homogenization should be performed in a pre-chilled solvent containing an antioxidant like butylated hydroxytoluene (BHT).[7] This is a non-negotiable step, as it quenches radical-catalyzed reactions that can artificially generate oxylipins during the extraction process.[7]

  • Efficient Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate the analyte from the complex plant matrix.[6][7] SPE cartridges, such as mixed-mode anion exchange phases, can be highly effective for selectively retaining and eluting organic acids.[13][19]

Pillar 2: The Indispensable Role of Internal Standards

An internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control at the very beginning of the extraction process. Its purpose is to normalize the final signal, correcting for analyte loss during preparation and for variations in instrument response.[20]

  • The Gold Standard (Isotope-Labeled IS): The most reliable approach is to use a stable isotope-labeled (SIL) version of the analyte (e.g., 7-oxo-nonanoic acid-d4). A SIL-IS is chemically identical to the analyte and will therefore behave identically during extraction, derivatization, and chromatographic separation.[20] Its different mass allows it to be distinguished by the mass spectrometer. This provides the most accurate correction for matrix effects and procedural losses, forming the bedrock of a self-validating assay.

  • The Alternative (Structurally Similar IS): When a SIL-IS is not commercially available, a structurally similar compound (e.g., another keto-acid or a deuterated fatty acid like octanoic acid-d15) can be used.[18] However, this is a compromise. Its extraction efficiency and ionization response may not perfectly mimic the analyte, introducing a potential source of inaccuracy.[21]

Comparative Performance Data

The following table presents a realistic comparison of expected method validation parameters for the quantification of 7-oxo-nonanoic acid using optimized GC-MS and LC-MS/MS protocols. These values are synthesized from established performance benchmarks for similar organic acids.[13][17][22]

Validation ParameterConventional GC-MS MethodModern UPLC-MS/MS MethodAcceptance Criteria
Linearity (r²) >0.995>0.999>0.99 is common practice.
Range 5 – 1000 ng/mL0.1 – 500 ng/mLDefined by LLOQ and ULOQ.
Limit of Detection (LOD) ~1.5 ng/mL~0.03 ng/mLSignal should be ≥3x blank.[23]
Limit of Quantification (LOQ) 5.0 ng/mL0.1 ng/mLSignal ≥5-10x blank; reproducible (≤20% CV).[17][23]
Accuracy (% Bias) Within ±15%Within ±10%Within ±15% of nominal (±20% at LOQ).[17]
Precision (% CV) <15%<10%≤15% (≤20% at LOQ).[17]

This table illustrates that while both methods can be validated, the LC-MS/MS approach typically offers superior sensitivity (lower LOD/LOQ) and a wider dynamic range at the lower end.

Visualizing the Workflows

The following diagrams illustrate the complete analytical workflows for both methodologies, from sample preparation to final data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plant 1. Plant Tissue (Flash Frozen) homogenize 2. Homogenize in Solvent + BHT + IS plant->homogenize extract 3. Centrifuge & Collect Supernatant homogenize->extract spe 4. Solid-Phase Extraction (SPE Cleanup) extract->spe dry 5. Evaporate to Dryness spe->dry deriv 6. Add Pyridine & BSTFA + 1% TMCS dry->deriv heat 7. Heat at 70°C for 60 min deriv->heat gcms 8. Inject into GC-MS heat->gcms data 9. Data Acquisition (Scan or SIM mode) gcms->data

Caption: Workflow for GC-MS quantification of 7-oxo-nonanoic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant 1. Plant Tissue (Flash Frozen) homogenize 2. Homogenize in Acetonitrile + IS plant->homogenize ppt 3. Protein Precipitation (Vortex & Centrifuge) homogenize->ppt transfer 4. Transfer Supernatant to LC-MS Vial ppt->transfer lcms 5. Inject into UPLC-MS/MS System transfer->lcms data 6. Data Acquisition (MRM Mode) lcms->data

Caption: Streamlined workflow for LC-MS/MS quantification.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols that serve as a starting point for method development and validation.

Protocol 1: Conventional GC-MS Method
  • Sample Preparation & Extraction:

    • Weigh approximately 100 mg of flash-frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (2-propanol:water:HCl; 2:1:0.002 v/v/v) containing 0.05% BHT and the internal standard.

    • Homogenize using a bead beater for 2 cycles of 45 seconds.

    • Add 1 mL of dichloromethane, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the lower organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of pyridine.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[17]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[13]

    • Cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injection: 1 µL splitless injection at 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and IS for maximum sensitivity and specificity.

Protocol 2: High-Sensitivity UPLC-MS/MS Method
  • Sample Preparation:

    • Weigh approximately 50 mg of flash-frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 500 µL of ice-cold acetonitrile containing 0.1% formic acid and the stable isotope-labeled internal standard.

    • Homogenize using a bead beater for 2 cycles of 30 seconds.

    • Vortex vigorously for 1 minute to ensure protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for immediate analysis or store at -80°C.

  • UPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% B to 95% B over 8 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: Use a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Optimize at least two MRM transitions (precursor ion → product ion) for both the native 7-oxo-nonanoic acid and its SIL-IS. This provides a high degree of specificity and a confirmation of identity.

Conclusion and Recommendations

The reproducible quantification of 7-oxo-nonanoic acid in plant tissues is an achievable but exacting task that demands a carefully considered analytical strategy.

  • For labs primarily focused on broad metabolic profiling where high-throughput is not the main driver, GC-MS offers a robust and reliable platform, provided that the derivatization step is meticulously optimized and controlled. Its high resolving power is a distinct advantage.

  • For researchers requiring the highest sensitivity to detect subtle physiological changes, or for those with high-throughput needs, UPLC-MS/MS is the superior choice. The simplified sample preparation workflow and significantly lower limits of quantification allow for more precise measurements with smaller amounts of tissue.

Ultimately, the foundation of reproducibility for either method lies not just in the instrumentation, but in a holistic protocol that incorporates preventative measures against analyte degradation (BHT), and robust correction for experimental variability through the use of a stable isotope-labeled internal standard. By adopting these principles, researchers can generate high-quality, trustworthy data to advance our understanding of plant stress physiology.

References

  • Biosynthesis and analysis of plant oxylipins - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Greco, G., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Available from: [Link]

  • Greco, G., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. National Center for Biotechnology Information. Available from: [Link]

  • Greco, G., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. ResearchGate. Available from: [Link]

  • Göbel, C., & Feussner, I. (2009). Methods for the analysis of oxylipins in plants. ResearchGate. Available from: [Link]

  • Quantitative Analysis of Oxylipins - University of Wuppertal. (n.d.). Retrieved January 18, 2026, from [Link]

  • GC, GC-MS and LC-MS in metabolomics. (2013). Retrieved January 18, 2026, from [Link]

  • Loke, S., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. National Center for Biotechnology Information. Available from: [Link]

  • The Difference Between GC/MS and LC/MS Systems - Conquer Scientific. (2023). Retrieved January 18, 2026, from [Link]

  • Yuan, Y., et al. (2022). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. National Center for Biotechnology Information. Available from: [Link]

  • Klejdus, B., et al. (2009). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. ResearchGate. Available from: [Link]

  • The Computational Approach to Plant Oxylipins Profiling. (2023). Taylor & Francis Group. Available from: [Link]

  • Jung, E., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Markers of Oxidative Stress in Plants. (2022). Taylor & Francis Group. Available from: [Link]

  • Kumari, R., & Chatterjee, S. (2022). Markers of Oxidative Stress in Plants. ResearchGate. Available from: [Link]

  • Assessment of Oxidative Stress Markers in Some Common Plants. (2023). IOSR Journal of Biotechnology and Biochemistry. Available from: [Link]

  • Jha, S., et al. (2021). Plant Peroxidases: Biomarkers of Environmental Stresses and Signaling in Plants. ResearchGate. Available from: [Link]

  • Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available from: [Link]

  • Method Validation of Short Chain Carboxylic Acids. (2021). Theseus. Available from: [Link]

  • Maiese, K., et al. (2009). OXIDATIVE STRESS: BIOMARKERS AND NOVEL THERAPEUTIC PATHWAYS. National Center for Biotechnology Information. Available from: [Link]

  • An Experimental and Computational Analysis of Plant Compounds from Whole Urtica dioica L. Plant's Essential Oil for Antioxidant and Antibacterial Activities. (2023). National Center for Biotechnology Information. Available from: [Link]

  • Han, J., et al. (2023). On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract. National Center for Biotechnology Information. Available from: [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025). IROA Technologies. Available from: [Link]

  • 7-Keto-8-Aminopelargonic Acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). ResearchGate. Available from: [Link]

  • guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). World Organisation for Animal Health. Retrieved January 18, 2026, from [Link]

  • Zhang, H., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

  • Hopmann, C., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Olalere, O.A., et al. (2019). Identification and Quantification of Bioactive Compounds Present in the Plant Vernonia amygdalina Delile using GC-MS Technique. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Jenke, D. (2007). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hopmann, C., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. Available from: [Link]

  • Data on GC-MS analysis, in vitro anti-oxidant and anti-microbial activity of the Catharanthus roseus and Moringa oleifera leaf extracts. (2019). National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 7-Oxo-nonanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, technically grounded protocol for the disposal of 7-Oxo-nonanoic acid, moving beyond simple steps to explain the causality behind each procedural choice.

Section 1: Hazard Identification and Risk Assessment

7-Oxo-nonanoic acid (CAS No. 20356-92-7) is a bifunctional organic molecule containing both a carboxylic acid and a ketone group. While specific toxicological data for this exact compound is limited, its structural similarity to Nonanoic (Pelargonic) Acid allows us to establish a robust safety and disposal profile based on well-documented chemical class behaviors.

The primary hazards are rooted in its carboxylic acid functionality, which can cause significant skin and eye irritation.[1] Furthermore, as an organic acid, it is classified as harmful to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[1][2] It is also a combustible liquid, necessitating the avoidance of ignition sources during handling and disposal.[2][3]

PropertyDataSource(s)
CAS Number 20356-92-7[4]
Molecular Formula C₉H₁₆O₃[4]
Molecular Weight 172.22 g/mol [4]
Physical State Solid (Melting Point: 27-29°C)[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects[1]
Incompatibilities Strong bases, oxidizing agents, reducing agents, most metals[6][7][8]

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling 7-Oxo-nonanoic acid in any capacity, including disposal, the following PPE is mandatory. The rationale for each selection is critical for ensuring a self-validating safety system.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are an excellent choice for protection against carboxylic acids and a variety of chemicals.[9] For prolonged contact or handling of high concentrations, butyl or neoprene gloves offer robust protection.[10][11] The goal is to prevent direct skin contact, which can cause irritation.[1]

  • Eye and Face Protection : Use chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. If there is a significant splash risk, a face shield should be worn in addition to goggles. This is non-negotiable, as the compound can cause serious eye irritation.

  • Protective Clothing : A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.

  • Ventilation : All handling and disposal procedures, especially those involving concentrated solutions or neutralization, should be performed in a certified chemical fume hood to prevent inhalation of vapors or mists.[5][6]

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct waste identification. Due to its corrosive characteristics as an acid, 7-Oxo-nonanoic acid waste may be classified as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA), potentially falling under waste code D002.[3][12]

The cardinal rule of chemical disposal is segregation. Never mix 7-Oxo-nonanoic acid waste with the following:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide) : Mixing can cause a strong and potentially violent exothermic neutralization reaction.

  • Inorganic Acids (e.g., sulfuric, nitric acid) : Combining different acid wastes is poor practice and can lead to unpredictable reactions or complicate the final disposal process.[7][8]

  • Oxidizing Agents (e.g., nitrates, permanganates) : Mixing may result in a vigorous, exothermic, and potentially explosive reaction.[3]

All waste must be collected in separate, clearly labeled containers.

Section 4: Step-by-Step Disposal Protocols

The correct disposal path is determined by the concentration of the 7-Oxo-nonanoic acid and the presence of other contaminants.

Protocol A: Neutralization and Drain Disposal of Dilute, Uncontaminated Aqueous Solutions (<10%)

This procedure is ONLY permissible if allowed by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.

  • Verification : Confirm that no other hazardous materials (e.g., heavy metals, halogenated solvents) have contaminated the solution.

  • Preparation : Perform this procedure in a chemical fume hood while wearing all required PPE.

  • Dilution : If the solution is near the 10% threshold, further dilute it by slowly adding the acid solution to a larger volume of cold water.

  • Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, to the acidic waste while stirring gently.[3][13] The use of a weak base is preferable as it controls the rate of the exothermic reaction.

  • pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Target pH : Continue adding the base until the pH is stable within a neutral range, typically between 5.0 and 10.5, with a target of ~7.0 being ideal to prevent damage to plumbing.[13]

  • Final Disposal : Once neutralized, the solution can be poured down the drain, followed by flushing with a copious amount of water (at least 20 times the volume of the neutralized waste).[7][13]

Protocol B: Collection and Disposal of Concentrated or Contaminated Waste

All concentrated (>10%), non-aqueous, or contaminated solutions of 7-Oxo-nonanoic acid must be disposed of as hazardous chemical waste.[7]

  • Container Selection : Use a designated, leak-proof hazardous waste container that is chemically compatible with the acid. High-density polyethylene (HDPE) or glass containers are appropriate.[7] Ensure the container was not previously used for an incompatible chemical like a strong base.

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "7-Oxo-nonanoic Acid". List any other chemical constituents.

    • The associated hazards (e.g., "Corrosive," "Irritant").[7]

    • The date when the first drop of waste was added.[14]

  • Collection : Add waste to the container, ensuring not to fill it beyond 90% capacity to allow for vapor expansion.[7] The container must be kept securely closed at all times except when adding waste.[5][15]

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area must be in a secondary containment tray to prevent spills and away from incompatible materials.[7]

  • Pickup and Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7] Do not attempt to transport hazardous waste yourself.

Section 5: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Remove all sources of ignition.[5]

  • Containment : For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.[3][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for final cleanup) : After absorbing the bulk material, the spill surface can be decontaminated with a dilute solution of sodium bicarbonate.

  • Collection : Carefully collect the absorbed material and any contaminated cleanup supplies using spark-proof tools. Place everything into a designated, sealable, and properly labeled hazardous waste container for disposal according to Protocol B.[5]

  • Ventilate : Allow the area to ventilate thoroughly before resuming work.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Oxo-nonanoic acid waste.

G start Generation of 7-Oxo-nonanoic Acid Waste decision1 Is waste >10% concentration OR contaminated with other hazardous materials? start->decision1 decision2 Do local regulations & institutional policy PERMIT drain disposal of neutralized dilute acids? decision1->decision2 No protocol_b PROTOCOL B: Collect as Hazardous Waste in a Labeled, Compatible Container decision1->protocol_b Yes decision2->protocol_b No protocol_a PROTOCOL A: Neutralize with Weak Base to pH 5.0 - 10.5 decision2->protocol_a Yes end_vendor Store in Satellite Accumulation Area for Pickup by Licensed Hazardous Waste Vendor protocol_b->end_vendor end_drain Dispose Down Drain with Copious Amounts of Water protocol_a->end_drain

Caption: Decision workflow for 7-Oxo-nonanoic acid disposal.

References

  • Safety Data Sheet - TITAN PELARGONIC 525 HERBICIDE . Titan Ag. (2021). Retrieved from [Link]

  • EHSO Manual - Hazardous Waste . University of Oklahoma Health Sciences Center. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Pelargonic acid . Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: nonanoic acid . Chemos GmbH & Co.KG. (n.d.). Retrieved from [Link]

  • Nonanoic Acid | C9H18O2 . PubChem - National Institutes of Health. (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety - The University of Texas at Dallas. (n.d.). Retrieved from [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases . eSafety Supplies. (2023). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. (n.d.). Retrieved from [Link]

  • Pelargonic Acid Human Health and Ecological Draft Risk Assessment . Regulations.gov. (2019). Retrieved from [Link]

  • Nitrile Gloves Chemical Resistance Guide . Bergamot. (n.d.). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference . UPenn EHRS. (n.d.). Retrieved from [Link]

  • Pelargonic acid . AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. (2019). Retrieved from [Link]

  • Hazardous Waste - EHSO Manual . University of Oklahoma Health Sciences Center. (n.d.). Retrieved from [Link]

  • Pelargonic Acid - Identification of Petitioned Substance . Agricultural Marketing Service - USDA. (2006). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.